Product packaging for 3-(3,5-dichlorophenyl)benzoic Acid(Cat. No.:CAS No. 380228-57-9)

3-(3,5-dichlorophenyl)benzoic Acid

Cat. No.: B1334100
CAS No.: 380228-57-9
M. Wt: 267.1 g/mol
InChI Key: DJCRAGQDESWSPY-UHFFFAOYSA-N
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Description

3-(3,5-dichlorophenyl)benzoic Acid is a useful research compound. Its molecular formula is C13H8Cl2O2 and its molecular weight is 267.1 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl2O2 B1334100 3-(3,5-dichlorophenyl)benzoic Acid CAS No. 380228-57-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-5-10(6-12(15)7-11)8-2-1-3-9(4-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCRAGQDESWSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374158
Record name 3-(3,5-dichlorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380228-57-9
Record name 3-(3,5-dichlorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-(3,5-dichlorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-dichlorophenyl)benzoic acid, also known as 3,5-dichlorobenzoic acid, is an aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, characterized by a benzoic acid core with two chlorine substituents at the 3 and 5 positions, imparts unique reactivity and biological activity.[1][2] This technical guide provides an in-depth overview of the physical properties of this compound, complete with experimental methodologies and relevant diagrams to support research and development activities.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in chemical synthesis and biological studies. A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
Molecular Formula C₇H₄Cl₂O₂[3]
Molecular Weight 191.01 g/mol [3]
Melting Point 184-187 °C[4]
Water Solubility Sparingly soluble
pKa (Predicted) 3.46 ± 0.10
Appearance White to beige crystalline powder[1]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.

Procedure:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a rate of 5-10 °C per minute for an initial approximate measurement.

  • For a precise measurement, the apparatus is cooled, and a fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then reduced to approximately 2 °C per minute.

  • The temperature at which the first crystal melts and the temperature at which the last crystal disappears are recorded as the melting point range.[5]

Solubility Assessment

The solubility of this compound in various solvents can be determined through qualitative and quantitative methods.

Qualitative Procedure:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the solvent (e.g., water, ethanol, acetone) in small portions.

  • Shake the test tube vigorously after each addition.

  • Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).[6]

Quantitative Procedure (for water solubility):

  • Prepare a saturated solution of this compound in water by stirring an excess of the solid in water until equilibrium is reached.

  • Filter the solution to remove any undissolved solid.

  • A known volume of the saturated solution is then analyzed (e.g., by titration or spectroscopy) to determine the concentration of the dissolved compound.

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Procedure:

  • A solution of this compound of known concentration (e.g., 1 mM) is prepared.[7]

  • The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments.[7]

  • The pH of the solution is recorded after each addition, allowing the solution to stabilize.

  • The data of pH versus the volume of titrant added is plotted to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.[8]

Synthesis and Mode of Action

This compound is synthesized through various chemical routes and exhibits biological activity as a herbicide.

Synthesis Workflow

One common method for the synthesis of 3,5-dichlorobenzoic acid involves the hydrolysis of 3,5-dichlorobenzonitrile. A simplified workflow for this process is illustrated below.

Synthesis_Workflow Benzonitrile Benzonitrile Chlorination Chlorination (e.g., Sodium Hypochlorite) Benzonitrile->Chlorination Dichlorobenzonitrile 3,5-Dichlorobenzonitrile Chlorination->Dichlorobenzonitrile Hydrolysis Hydrolysis (Acid or Base) Dichlorobenzonitrile->Hydrolysis Dichlorobenzoic_Acid This compound Hydrolysis->Dichlorobenzoic_Acid

Synthesis of this compound.
Herbicidal Mode of Action

This compound is classified as a synthetic auxin herbicide.[9] It mimics the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.

Herbicidal_Action cluster_plant_cell Plant Cell Auxin_Herbicide This compound (Synthetic Auxin) Auxin_Receptor Auxin Receptor Binding Auxin_Herbicide->Auxin_Receptor Signal_Transduction Signal Transduction Cascade Auxin_Receptor->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Simplified mode of action of synthetic auxin herbicides.

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound for professionals in research and development. The data and experimental protocols presented herein are intended to facilitate the effective use of this compound in the synthesis of novel molecules and the study of its biological activities.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-(3,5-dichlorophenyl)benzoic acid. This biphenyl carboxylic acid derivative holds potential interest for researchers in medicinal chemistry and materials science, making a thorough understanding of its structure crucial for further development and application. This guide outlines the key physicochemical properties, a probable synthetic route, and a detailed analysis of the spectroscopic data essential for confirming its molecular structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental for its handling, characterization, and application in various experimental settings.

PropertyValue
Molecular Formula C₁₃H₈Cl₂O₂
Molecular Weight 267.11 g/mol
IUPAC Name This compound
Appearance Predicted: White to off-white solid
Melting Point Not available in public literature
Boiling Point Not available in public literature
Solubility Predicted: Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.

Synthesis Pathway: A Probable Route via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction would involve the coupling of 3-boronobenzoic acid with 1,3-dichloro-5-iodobenzene. A generalized workflow for this synthesis is depicted below.

Synthesis_Workflow Reactant1 3-Boronobenzoic acid Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 1,3-Dichloro-5-iodobenzene Reactant2->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Data Analysis for Structure Elucidation

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

IonPredicted m/zInterpretation
[M]⁺ 266/268/270Molecular ion peak with isotopic pattern for two chlorine atoms.
[M-OH]⁺ 249/251/253Loss of the hydroxyl radical.
[M-COOH]⁺ 221/223/225Loss of the carboxylic acid group.

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a distinctive M, M+2, and M+4 pattern for fragments containing two chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-2500 O-H stretch (broad)Carboxylic acid
~3100-3000 C-H stretch (aromatic)Aromatic rings
~1700-1680 C=O stretchCarboxylic acid (dimer)
~1600, ~1475 C=C stretch (in-ring)Aromatic rings
~1320-1210 C-O stretchCarboxylic acid
~920 O-H bend (out-of-plane)Carboxylic acid (dimer)
~800-700 C-Cl stretchAryl chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

3.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum will show signals corresponding to the different aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 Singlet (broad)1H-COOH
~8.2 Singlet (or triplet, J≈1.5 Hz)1HH-2 (proton on the benzoic acid ring)
~8.0 Doublet of doublets1HH-6 (proton on the benzoic acid ring)
~7.8 Doublet (or triplet)2HH-2', H-6' (protons on the dichlorophenyl ring)
~7.6 Triplet1HH-5 (proton on the benzoic acid ring)
~7.5 Triplet1HH-4' (proton on the dichlorophenyl ring)
~7.5 Doublet of doublets1HH-4 (proton on the benzoic acid ring)

3.3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~167 -COOH (Carboxylic acid carbon)
~141 C-3 (Carbon on the benzoic acid ring attached to the dichlorophenyl group)
~139 C-1' (Carbon on the dichlorophenyl ring attached to the benzoic acid ring)
~135 C-3', C-5' (Carbons on the dichlorophenyl ring attached to chlorine)
~132 C-1 (Carbon on the benzoic acid ring attached to the carboxylic acid group)
~130 C-5 (Carbon on the benzoic acid ring)
~129 C-6 (Carbon on the benzoic acid ring)
~128 C-2 (Carbon on the benzoic acid ring)
~127 C-4 (Carbon on the benzoic acid ring)
~126 C-4' (Carbon on the dichlorophenyl ring)
~125 C-2', C-6' (Carbons on the dichlorophenyl ring)

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound is a logical progression of gathering and interpreting data from multiple analytical techniques.

Elucidation_Workflow cluster_data Data Acquisition cluster_interpretation Data Interpretation MS Mass Spectrometry MS_Interp Determine Molecular Weight and Fragmentation Pattern MS->MS_Interp IR IR Spectroscopy IR_Interp Identify Functional Groups (-COOH, Ar-H, Ar-Cl) IR->IR_Interp NMR NMR Spectroscopy (¹H and ¹³C) NMR_Interp Elucidate C-H Framework and Connectivity NMR->NMR_Interp Confirmation Structure Confirmation MS_Interp->Confirmation IR_Interp->Confirmation NMR_Interp->Confirmation Final_Structure This compound Confirmation->Final_Structure

Caption: Logical workflow for structure elucidation.

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structure elucidation of this compound.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation : A small amount of the purified solid is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation : A high-resolution mass spectrometer equipped with an electron ionization (EI) source is used.

  • Analysis : The sample solution is introduced into the ion source via a direct insertion probe or a gas chromatograph. The molecules are ionized by a beam of electrons (typically 70 eV).

  • Data Acquisition : The mass analyzer scans a mass-to-charge (m/z) range (e.g., 50-500 amu) to detect the molecular ion and its fragment ions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation : A small amount of the dry, purified solid is placed directly on the ATR crystal.

  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Analysis : The ATR crystal is brought into contact with the sample, and pressure is applied to ensure good contact. An infrared beam is passed through the crystal, and the attenuated evanescent wave is detected.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Analysis : The spectrometer is tuned to the proton frequency. A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Analysis : The spectrometer is tuned to the carbon frequency. A standard one-dimensional carbon NMR experiment with proton decoupling is performed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Conclusion

The structural elucidation of this compound is systematically achieved through the combined application and interpretation of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The data from these techniques provide unambiguous evidence for the molecular formula, the presence of key functional groups, and the specific arrangement of atoms, confirming the biphenyl carboxylic acid structure. This foundational characterization is indispensable for any further research or development involving this compound.

3-(3,5-dichlorophenyl)benzoic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The user request specified "3-(3,5-dichlorophenyl)benzoic acid." However, based on the prevalence of information, this guide focuses on the more common and well-documented compound, 3,5-Dichlorobenzoic acid (CAS RN: 51-36-5) . It is presumed that this is the compound of interest.

This technical guide provides a comprehensive overview of 3,5-Dichlorobenzoic acid, including its chemical identifiers, physicochemical properties, experimental protocols for its synthesis, and its applications in research and development, particularly for researchers, scientists, and drug development professionals.

Chemical Identifiers and Physicochemical Properties

3,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid with the chemical formula C₇H₄Cl₂O₂.[1][2][3] It is a white to light beige crystalline powder.[1] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][4]

Table 1: Chemical Identifiers for 3,5-Dichlorobenzoic Acid

IdentifierValue
CAS Number 51-36-5[2]
Molecular Formula C₇H₄Cl₂O₂[2]
Molecular Weight 191.01 g/mol [2]
IUPAC Name 3,5-dichlorobenzoic acid[2]
Synonyms Benzoic acid, 3,5-dichloro-; 3,5-DichlorobenzoicAcid[2]
InChI InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)[2]
InChIKey CXKCZFDUOYMOOP-UHFFFAOYSA-N[2]
SMILES C1=C(C=C(C=C1Cl)Cl)C(=O)O[2]
EC Number 200-092-4[2]
PubChem CID 5811[2]

Table 2: Physicochemical and Spectroscopic Data for 3,5-Dichlorobenzoic Acid

PropertyValue
Melting Point 184-187 °C[5][6]
Boiling Point 309.1 ± 22.0 °C at 760 mmHg[6]
Water Solubility 147.1 mg/L[1]
Solubility Soluble in ethanol and acetone[1][7]
pKa 3.46 ± 0.10 (Predicted)[1]
Appearance White to beige powder/crystalline solid[1][7]
¹H NMR (DMSO-d₆, 400 MHz) δ(ppm) 7.90 (t, J = 2.0 Hz, 1H), 7.85 (d, J = 2.0 Hz, 2H)[8]
¹³C NMR (DMSO, 100 MHz) δ(ppm) 165.4, 135.0, 134.8, 132.7, 128.3[5]
IR (KBr disc) ν(cm⁻¹): 3084 (C-H), 2663 (O-H), 1706 (C=O), 1570, 1448 (C-C)[8]
Mass Spectrum Available, with top 5 peaks at m/z 190, 173, 192, 175, 145[2]

Experimental Protocols

Several methods for the synthesis of 3,5-dichlorobenzoic acid have been reported. Below are detailed protocols for some of these synthetic routes.

2.1 Synthesis from 3,5-Dichlorobenzonitrile

This method involves the hydrolysis of 3,5-dichlorobenzonitrile to yield 3,5-dichlorobenzoic acid.[8]

  • Materials: 3,5-dichlorobenzonitrile, sodium hydroxide, deionized water, 2 M hydrogen chloride aqueous solution, ethyl acetate.

  • Procedure:

    • Slowly add 3,5-dichlorobenzonitrile (5 g, 0.029 mol) to a solution of sodium hydroxide (2.9 g, 0.073 mol) in 10 mL of deionized water.

    • Heat the mixture to reflux and stir for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of methanol/ethyl acetate (1:4 v/v).

    • After the reaction is complete, cool the mixture to room temperature.

    • Adjust the pH of the solution to 1-3 using a 2 M aqueous solution of hydrogen chloride, which will cause a white solid to precipitate.

    • Filter the precipitate under reduced pressure, wash with water, and dry to obtain the product.

    • Extract the filtrate with ethyl acetate to recover any remaining product.

    • Recrystallize the combined white powder from deionized water to obtain pure 3,5-dichlorobenzoic acid. The reported yield is 93%.[8]

2.2 Synthesis from 3,5-Dichloroanthranilic Acid

This protocol involves the diazotization of 3,5-dichloroanthranilic acid.[8][9][10]

  • Materials: 3,5-dichloroanthranilic acid, ethanol.

  • Procedure:

    • Prepare a diazonium salt solution from 412 parts of 3,5-dichloroanthranilic acid as described in the source literature.

    • Heat the diazonium salt solution to 70°C.

    • Slowly add 200 parts of ethanol to the heated solution. An immediate elimination of nitrogen will occur with heat evolution.

    • Stir the mixture for an additional 15 minutes.

    • Isolate the 3,5-dichlorobenzoic acid. The reported yield is 92% with a melting point of 176-178°C.[10]

2.3 Synthesis from Benzonitrile

This method involves the chlorination of benzonitrile followed by hydrolysis.[11]

  • Materials: Benzonitrile, chloroform, ethanol, sodium hypochlorite (13%), 37% hydrochloric acid, 30% sodium hydroxide.

  • Procedure:

    • To 100.0 g of benzonitrile (99% content), add 300 g of chloroform and 100 g of ethanol.

    • Add 1209.4 g of sodium hypochlorite (13% content) and maintain the system pH at 3.0-4.0 with 37% hydrochloric acid.

    • React at 55-60°C until the content of 3,5-dichlorobenzonitrile reaches 99.5%.

    • Under ambient pressure, add 30% sodium hydroxide to maintain the reaction system's pH at 12-13.

    • Keep the reaction at 80-90°C for 2.5 hours.

    • Acidify the system to a pH of 1.0 with 37% hydrochloric acid and react at 50-60°C for 1.0 hour.

    • Filter and dry the product at 90-110°C to obtain 3,5-dichlorobenzoic acid with a 99.0% content.[11]

Biological Activity and Signaling Pathways

3.1 Herbicidal Activity: Inhibition of Protoporphyrinogen Oxidase

3,5-Dichlorobenzoic acid is known to have herbicidal properties.[1][2] Its mechanism of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the chlorophyll biosynthesis pathway.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then moves into the cytoplasm and is converted to protoporphyrin IX.[12] In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, leading to the formation of singlet oxygen.[13] This highly reactive oxygen species causes lipid peroxidation of cell membranes, leading to loss of membrane integrity and ultimately, plant cell death.[13]

PPO_Inhibition cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulated_Proto_IX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto_IX Accumulates and leaks out Protoporphyrin_IX Protoporphyrin IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Biosynthesis PPO->Protoporphyrin_IX 3_5_DCBA 3,5-Dichlorobenzoic Acid 3_5_DCBA->PPO Inhibits Cytoplasmic_Proto_IX Cytoplasmic Protoporphyrin IX Accumulated_Proto_IX->Cytoplasmic_Proto_IX Oxidation Singlet_Oxygen Singlet Oxygen (¹O₂) Cytoplasmic_Proto_IX->Singlet_Oxygen Light_O2 Light + O₂ Light_O2->Singlet_Oxygen Membrane_Damage Lipid Peroxidation & Membrane Damage Singlet_Oxygen->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Synthesis_Workflow NMM N-Methylmorpholine Activated_DCBA Activated Intermediate NMM->Activated_DCBA Coupled_Product Coupled Product (2a-h) Activated_DCBA->Coupled_Product 24h Cyclopentaquinoline Cyclopentaquinoline Intermediate (1a-h) in THF Cyclopentaquinoline->Coupled_Product Final_Product Final Hydrochloride Salt (3a-h) Coupled_Product->Final_Product Stir 10 min, precipitate 24h HCl_Ether HCl in Ether HCl_Ether->Final_Product

References

An In-depth Technical Guide on 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and analysis of 3-(3,5-dichlorophenyl)benzoic acid, a biphenyl carboxylic acid derivative of interest in various research and development applications.

Physicochemical Data

The fundamental properties of this compound are summarized below. These data are crucial for experimental design, formulation, and analytical method development.

PropertyValue
Molecular Formula C₁₃H₈Cl₂O₂
Molecular Weight 267.11 g/mol
Monoisotopic Mass 265.9823098 Da
IUPAC Name This compound

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below. These protocols are based on established chemical principles for biphenyl carboxylic acids.

1. Synthesis Protocol: Suzuki-Miyaura Coupling

A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines the synthesis of this compound from 3-boronobenzoic acid and 1,3-dichloro-5-iodobenzene.

  • Materials:

    • 3-Boronobenzoic acid

    • 1,3-dichloro-5-iodobenzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water (degassed)

    • Diethyl ether

    • Hydrochloric acid (1M HCl)

    • Magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas

  • Procedure:

    • In a round-bottom flask, combine 3-boronobenzoic acid (1.2 equivalents), 1,3-dichloro-5-iodobenzene (1 equivalent), and potassium carbonate (3 equivalents).

    • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

    • Add a degassed mixture of 1,4-dioxane and water (4:1 ratio) to the flask.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture with 1M HCl to a pH of approximately 2-3.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

2. Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity and concentration of this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of the sample in acetonitrile or a suitable solvent.

    • Prepare a series of standards for calibration if quantitative analysis is required.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the sample and standards and record the chromatograms.

    • The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Visualizations

Synthesis Workflow via Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Reactant1 3-Boronobenzoic acid Reaction Suzuki-Miyaura Coupling Reactant1->Reaction Reactant2 1,3-dichloro-5-iodobenzene Reactant2->Reaction Catalyst Pd(OAc)₂ / PPh₃ K₂CO₃ Catalyst->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product Analytical_Workflow Sample Synthesized Product Dissolution Dissolve in Acetonitrile Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC Analysis (C18 Column) Filtration->HPLC Detection UV Detection (254 nm) HPLC->Detection Data Data Analysis (Purity & Quantification) Detection->Data

Solubility Profile of 3,5-Dichlorobenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on the solubility of 3,5-dichlorobenzoic acid . Due to a lack of available experimental data in peer-reviewed literature, the solubility profile for the originally requested compound, 3-(3,5-dichlorophenyl)benzoic acid, could not be provided. 3,5-Dichlorobenzoic acid is a structurally related compound, and its solubility characteristics are presented here as a relevant alternative for researchers, scientists, and drug development professionals.

Introduction

3,5-Dichlorobenzoic acid is a chlorinated derivative of benzoic acid with various applications in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.[1][2] Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation. This guide provides a summary of the available solubility data and outlines a general experimental protocol for its determination.

Solubility Data

The solubility of 3,5-dichlorobenzoic acid is generally limited in aqueous solutions but is enhanced in organic solvents.[1][2] Quantitative data in organic solvents is sparse in publicly accessible literature. The available data is summarized in Table 1.

Table 1: Solubility of 3,5-Dichlorobenzoic Acid

SolventTemperature (°C)SolubilityData Type
WaterNot Specified147.1 mg/LQuantitative
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mLQuantitative (for stock solution)
EthanolNot SpecifiedSolubleQualitative
AcetoneNot SpecifiedSolubleQualitative
DichloromethaneNot SpecifiedSolubleQualitative

Note: The high solubility in DMSO is likely for the preparation of concentrated stock solutions for in vitro assays and may not represent the saturation solubility.[3]

Experimental Protocol for Solubility Determination

A precise determination of the solubility of 3,5-dichlorobenzoic acid in various organic solvents can be achieved using the isothermal shake-flask method followed by a suitable analytical technique for quantification.

Materials and Equipment
  • 3,5-Dichlorobenzoic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Calibrated flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric glassware

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3,5-dichlorobenzoic acid to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

    • Place the flask in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The system should be agitated continuously.

  • Sample Collection and Preparation:

    • After equilibration, allow the solution to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation.

    • Immediately filter the collected sample through a syringe filter compatible with the solvent into a pre-weighed volumetric flask. This step removes any undissolved microcrystals.

  • Quantification:

    • Dilute the filtered sample with a known volume of the solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 3,5-dichlorobenzoic acid.

    • A calibration curve should be prepared using standard solutions of 3,5-dichlorobenzoic acid of known concentrations in the same solvent.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of 3,5-dichlorobenzoic acid in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow A 1. Preparation of Supersaturated Solution B 2. Equilibration (Isothermal Shaking) A->B Excess Solute + Solvent C 3. Sample Withdrawal & Filtration B->C 24-48h at Constant Temp. D 4. Sample Dilution C->D Known Volume of Supernatant E 5. Quantitative Analysis (e.g., HPLC, UV-Vis) D->E Diluted Sample F 6. Calculation of Solubility E->F Concentration Data

References

3-(3,5-dichlorophenyl)benzoic acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: November 2025

This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,5-dichlorobenzoic acid, supported by detailed experimental protocols and visual diagrams to facilitate understanding and application in a research context.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3,5-dichlorobenzoic acid.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolvent
7.85Doublet2.0H-2, H-6DMSO-d6
7.90Triplet2.0H-4DMSO-d6

Reference:[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignmentSolvent
165.4C=ODMSO
135.0C-ClDMSO
134.8C-COOHDMSO
132.7C-H (Ar)DMSO
128.3C-H (Ar)DMSO

Reference:

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3084C-H stretch (aromatic)
2663O-H stretch (carboxylic acid)
1706C=O stretch (carboxylic acid)
1570, 1448C-C stretch (aromatic)
1403C-O-H bend
1289, 1237C-H bend (in-plane)
769C-H bend (out-of-plane)

Reference:[1]

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Fragmentation
19265.1[M+2]⁺
19099.9[M]⁺
17544.0[M-OH+2]⁺
17369.5[M-OH]⁺
14537.3[M-COOH]⁺

Reference:[2]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following outlines the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d6).[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The solid sample was prepared as a potassium bromide (KBr) disc.[1] The spectrum was recorded in the range of 4000-400 cm⁻¹. The gas-phase IR spectrum has also been reported by the National Institute of Standards and Technology (NIST).[3]

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) was performed using a Hitachi M-80 instrument with an ionization energy of 70 eV.[2] The data was also acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[2] The mass-to-charge ratio (m/z) and relative intensities of the fragments were recorded.

Visualizations

To further elucidate the experimental workflow and molecular structure, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3,5-Dichlorobenzoic Acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Chemical structure of 3,5-Dichlorobenzoic Acid.

References

An In-depth Technical Guide to 3,5-Dichlorobenzoic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichlorobenzoic acid, a halogenated aromatic carboxylic acid, has long been a compound of interest in various scientific and industrial fields. While its initial discovery is rooted in the extensive history of organic chemistry, its modern applications span from agriculture to the synthesis of complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 3,5-dichlorobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential of this and related compounds. The guide details key experimental protocols, summarizes quantitative data, and visualizes synthetic pathways to facilitate a deeper understanding of this versatile chemical entity.

Introduction and Historical Context

The precise date and individual credited with the first synthesis of 3,5-dichlorobenzoic acid are not prominently documented in readily available historical records. However, its inclusion in the comprehensive Beilstein database (Beilstein Registry Number 2044776) indicates its long-standing presence and characterization within the field of organic chemistry.[1][2] The development and study of chlorinated benzoic acids were a natural progression in the systematic exploration of aromatic compounds and their derivatives throughout the 19th and 20th centuries.

Initially, the interest in such compounds was primarily academic, focusing on understanding the effects of halogen substitution on the reactivity and properties of the benzene ring and the carboxylic acid functional group. Over time, the practical applications of 3,5-dichlorobenzoic acid emerged, particularly in the mid-20th century with the rise of the agrochemical industry. Its utility as a herbicide was discovered, and it also found a role as a versatile intermediate in the synthesis of dyes and, more recently, as a building block for active pharmaceutical ingredients (APIs).[3]

Physicochemical and Toxicological Properties

3,5-Dichlorobenzoic acid is a white to light beige crystalline powder.[3] Its key physicochemical and toxicological properties are summarized in the tables below.

Table 1: Physicochemical Properties of 3,5-Dichlorobenzoic Acid
PropertyValueReference
CAS Number 51-36-5
Molecular Formula C₇H₄Cl₂O₂[1]
Molecular Weight 191.01 g/mol [1]
Melting Point 184-187 °C[4]
Beilstein Registry No. 2044776[1][2]
Appearance White to light beige powder[3]
Table 2: Toxicological Data for 3,5-Dichlorobenzoic Acid
TestSpeciesRouteValueReference
LD50 MouseSubcutaneous250 mg/kg[4]
LD50 MouseIntraperitoneal237 mg/kg[4]

Synthesis and Experimental Protocols

The synthesis of 3,5-dichlorobenzoic acid can be achieved through various routes, starting from different precursors. Below are detailed protocols for some of the common synthetic methods.

Synthesis from 3,5-Dichloroanthranilic Acid

One established method involves the diazotization of 3,5-dichloroanthranilic acid followed by the decomposition of the resulting diazonium salt.[5][6]

Experimental Protocol:

  • Prepare a solution of the diazonium salt from 412 parts of 3,5-dichloroanthranilic acid according to standard diazotization procedures.

  • Heat the diazonium salt solution to 70°C.

  • Slowly add 200 parts of ethanol to the heated solution. Nitrogen gas will evolve, indicating the decomposition of the diazonium salt.

  • Stir the reaction mixture for an additional 15 minutes.

  • Isolate the precipitated 3,5-dichlorobenzoic acid by filtration. This method yields approximately 350 parts (92% of theory) of the product with a melting point of 176-178°C.[5]

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product 3,5-Dichloroanthranilic Acid 3,5-Dichloroanthranilic Acid Diazotization Diazotization 3,5-Dichloroanthranilic Acid->Diazotization NaNO₂, H⁺ Decomposition Decomposition Diazotization->Decomposition Ethanol, 70°C 3,5-Dichlorobenzoic Acid 3,5-Dichlorobenzoic Acid Decomposition->3,5-Dichlorobenzoic Acid

Hydrolysis of 3,5-Dichlorobenzonitrile to 3,5-Dichlorobenzoic Acid.

Applications

Agrochemicals

The primary application of 3,5-dichlorobenzoic acid is in the agricultural sector as a herbicide. [3]Its mechanism of action in plants is the inhibition of the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll synthesis. By disrupting this pathway, it leads to the death of unwanted plants. [3]

Chemical Intermediate

3,5-Dichlorobenzoic acid serves as a versatile building block in organic synthesis for the production of:

  • Active Pharmaceutical Ingredients (APIs): It is a precursor in the synthesis of various pharmaceuticals.

  • Dyes: Its chemical structure is amenable to modifications for creating various dyestuffs.

Pharmacology and Toxicology in the Context of Drug Development

While 3,5-dichlorobenzoic acid itself is not a therapeutic agent, its derivatives have been explored for pharmacological activity. The toxicology of chlorinated benzoic acids is of significant interest in drug development.

Mechanism of Action and Signaling Pathways

The direct mechanism of action of 3,5-dichlorobenzoic acid in mammals is not well-characterized in the context of specific signaling pathways for therapeutic purposes. However, studies on related chlorobenzoic acids provide some insights. For instance, some chlorobenzoic acids have been shown to inhibit certain mitochondrial enzymes.

The primary interest for drug development professionals lies in its use as a scaffold. For example, derivatives of 3,5-dichlorobenzoic acid have been synthesized and investigated as potential agents for Alzheimer's disease.

Conceptual Relationship in Drug Discovery:

G cluster_core Core Compound cluster_applications Applications cluster_research Drug Discovery Research DCBA 3,5-Dichlorobenzoic Acid Herbicide Herbicide DCBA->Herbicide Inhibits Protoporphyrinogen Oxidase Intermediate Chemical Intermediate DCBA->Intermediate Derivatives Synthesis of Derivatives Intermediate->Derivatives Screening Pharmacological Screening Derivatives->Screening Lead Lead Compound (e.g., for Alzheimer's) Screening->Lead

Role of 3,5-Dichlorobenzoic Acid in Different Fields.
Pharmacokinetics (ADME) and Toxicology of Chlorobenzoic Acids

Conclusion

3,5-Dichlorobenzoic acid is a chemical with a rich history in organic synthesis and established applications in the agrochemical industry. While not a drug itself, its stable and modifiable structure makes it a valuable intermediate for the synthesis of potentially therapeutic compounds. For researchers and drug development professionals, understanding the synthesis, properties, and toxicological considerations of this and related chlorobenzoic acids is crucial for leveraging their potential in creating novel pharmaceuticals. Further research into the specific biological activities and signaling pathway interactions of 3,5-dichlorobenzoic acid and its derivatives in mammals could unveil new therapeutic opportunities.

References

An In-depth Technical Guide to the Potential Biological Activity of 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of 3-(3,5-dichlorophenyl)benzoic acid. The content is intended for researchers, scientists, and drug development professionals, summarizing key findings, experimental protocols, and relevant biological pathways.

Introduction

This compound, also known as 3,5-dichlorobenzoic acid, is a chemical compound that serves as a precursor in the synthesis of various agrochemicals, pharmaceuticals, and dyes.[1][2] Its biological activities are a subject of ongoing research, with demonstrated herbicidal properties and potential applications in the development of therapeutic agents, particularly in the field of neurodegenerative diseases. This guide delves into the known biological effects, mechanisms of action, and experimental methodologies used to assess the activity of this compound and its derivatives.

Herbicidal Activity

The primary and most well-documented biological activity of this compound is its herbicidal effect. It functions as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO).

Mechanism of Action

Protoporphyrinogen oxidase is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals. By inhibiting PPO, this compound disrupts the production of chlorophyll, which is essential for photosynthesis. This disruption leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. When exposed to light, protoporphyrin IX generates reactive oxygen species, causing rapid cell membrane disruption and ultimately leading to the death of the plant.

Herbicidal_Activity 3,5-Dichlorobenzoic_Acid This compound PPO Protoporphyrinogen Oxidase (PPO) 3,5-Dichlorobenzoic_Acid->PPO Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX Protoporphyrinogen IX Protoporphyrinogen_IX->Protoporphyrin_IX Oxidation (via PPO) Chlorophyll Chlorophyll Synthesis Protoporphyrin_IX->Chlorophyll ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization Cell_Death Plant Cell Death ROS->Cell_Death Causes

Figure 1: Mechanism of Herbicidal Activity.

Neuroprotective Potential of Derivatives

While data on the direct neuroprotective effects of this compound are limited, its derivatives have shown promise in the context of Alzheimer's disease research. Specifically, hybrid molecules combining this compound with a cyclopentaquinoline moiety have been synthesized and evaluated for their potential as multi-target agents against Alzheimer's disease.

Cholinesterase Inhibition

A key therapeutic strategy for Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine. A study on cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids demonstrated that these compounds can inhibit both AChE and BuChE. The inhibitory activity was found to be dependent on the length of the linker between the two moieties.

Other Neuroprotective Activities of Derivatives

In addition to cholinesterase inhibition, these hybrid molecules have been reported to exhibit other neuroprotective properties, including:

  • Inhibition of Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides into plaques is a hallmark of Alzheimer's disease.

  • Antioxidant Activity: Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases.

  • Anti-inflammatory Activity: Neuroinflammation is another key pathological feature of Alzheimer's disease.

It is important to note that these activities have been demonstrated for the hybrid compounds, and the specific contribution of the this compound moiety to these effects has not been fully elucidated.

Neuroprotection_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 3,5-DCBA This compound Hybrid Hybrid Molecule 3,5-DCBA->Hybrid CPQ Cyclopentaquinoline CPQ->Hybrid ChE_Inhibition Cholinesterase Inhibition Hybrid->ChE_Inhibition Abeta_Inhibition Aβ Aggregation Inhibition Hybrid->Abeta_Inhibition Neuroprotection Neuroprotection (MTT Assay) Hybrid->Neuroprotection Antioxidant Antioxidant Activity Hybrid->Antioxidant Anti_inflammatory Anti-inflammatory Activity Hybrid->Anti_inflammatory

Figure 2: Workflow for evaluating neuroprotective derivatives.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Acute Toxicity of this compound

Test TypeRoute of ExposureSpeciesDose/Duration
LD50SubcutaneousMouse250 mg/kg[3][4]
LD50IntraperitonealMouse237 mg/kg[3][4]

Table 2: In Vitro Activity of a this compound Derivative (Hybrid with Cyclopentaquinoline)

TargetAssayIC50
Acetylcholinesterase (AChE)Ellman's Method131 nM[5]
Butyrylcholinesterase (BuChE)Ellman's Method116 nM[5]

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of cholinesterases.

Principle: Acetylthiocholine is hydrolyzed by cholinesterase to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm.

Procedure:

  • Prepare a 0.1 M phosphate buffer (pH 8.0).

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of acetylcholinesterase solution (1 U/mL).[6]

  • Incubate the plate at 25°C for 10 minutes.[6]

  • Add 10 µL of 10 mM DTNB to the reaction mixture.[6]

  • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.[6]

  • Shake the plate for 1 minute.[6]

  • Stop the reaction by adding 20 µL of 5% SDS.[6]

  • Measure the absorbance at 412 nm using a microplate reader.[6]

  • A control without the inhibitor is run in parallel.

  • The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[6]

Ellmans_Method Acetylthiocholine Acetylthiocholine Thiocholine Thiocholine Acetylthiocholine->Thiocholine Hydrolysis by Cholinesterase Cholinesterase Yellow_Anion Yellow Anion (5-thio-2-nitrobenzoate) Thiocholine->Yellow_Anion DTNB DTNB DTNB->Yellow_Anion Spectrophotometry Spectrophotometry Yellow_Anion->Spectrophotometry Measure at 412 nm Inhibitor Test Compound Inhibitor->Cholinesterase Inhibits

References

A Technical Guide to 3-(3,5-Dichlorophenyl)benzoic Acid: A Key Metabolite in Agrochemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-dichlorophenyl)benzoic acid, a molecule of significant interest due to its role as a metabolite of various agrochemicals and its potential applications in pharmaceutical development. This document details the chemical and physical properties of the compound, its metabolic pathways, and toxicological profile. Special emphasis is placed on its formation from the herbicide propyzamide. Experimental protocols for its analysis and diagrams illustrating its metabolic transformation are included to support further research and development.

Introduction

This compound, more systematically known as 3,5-dichlorobenzoic acid, is a chlorinated aromatic carboxylic acid. While it has applications as a herbicide and as an intermediate in the synthesis of dyes and other agrochemicals, its primary significance in a biological context is as a metabolite of more complex parent compounds.[1][2][3] Understanding the formation, fate, and biological activity of this metabolite is crucial for assessing the environmental impact and toxicological profiles of the parent molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3,5-dichlorobenzoic acid is essential for its detection, quantification, and the study of its biological interactions.

PropertyValueReference
CAS Number 51-36-5[1]
Molecular Formula C₇H₄Cl₂O₂[1]
Molecular Weight 191.01 g/mol
Appearance White to beige powder
Melting Point 184-187 °C
Linear Formula Cl₂C₆H₃CO₂H
EC Number 200-092-4
Beilstein/REAXYS Number 2044776

Role as a Metabolite: The Case of Propyzamide

3,5-Dichlorobenzoic acid is a known environmental transformation product of the herbicide propyzamide.[1] Propyzamide is a selective, systemic herbicide used for the control of a wide range of grasses and broad-leaved weeds. Its metabolism in soil and plants leads to the formation of several breakdown products, including 3,5-dichlorobenzoic acid.

Metabolic Pathway of Propyzamide

The transformation of propyzamide to 3,5-dichlorobenzoic acid involves the cleavage of the amide bond, a common metabolic reaction for many pesticides. This process can be mediated by microbial activity in the soil or by enzymatic action within plant tissues.

Propyzamide Metabolism Propyzamide Propyzamide Metabolite 3,5-Dichlorobenzoic Acid Propyzamide->Metabolite Amide Hydrolysis (Microbial/Enzymatic)

Metabolic transformation of Propyzamide.

Experimental Protocols

The following section details a general methodology for the extraction and analysis of 3,5-dichlorobenzoic acid from soil samples, a common matrix in environmental fate studies of propyzamide.

Extraction of 3,5-Dichlorobenzoic Acid from Soil

Objective: To extract 3,5-dichlorobenzoic acid from soil samples for subsequent analysis.

Materials:

  • Soil sample (10 g)

  • Acetonitrile:Water (80:20, v/v) with 0.1% formic acid (50 mL)

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Deionized water

Protocol:

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of the acetonitrile:water extraction solvent.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Sonicate the sample in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) with another 20 mL of the extraction solvent.

  • Combine the supernatants and concentrate to approximately 2 mL using a rotary evaporator at 40 °C.

  • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the concentrated extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elute the 3,5-dichlorobenzoic acid with 5 mL of methanol.

  • The eluate is now ready for analysis by a suitable chromatographic method (e.g., HPLC-UV or LC-MS/MS).

Extraction Workflow cluster_Extraction Sample Extraction cluster_Cleanup Sample Cleanup & Concentration cluster_Analysis Analysis Soil_Sample 1. Soil Sample (10g) Add_Solvent 2. Add Acetonitrile:Water Soil_Sample->Add_Solvent Vortex_Sonicate 3. Vortex & Sonicate Add_Solvent->Vortex_Sonicate Centrifuge 4. Centrifuge Vortex_Sonicate->Centrifuge Collect_Supernatant 5. Collect Supernatant Centrifuge->Collect_Supernatant Repeat_Extraction 6. Repeat Extraction Collect_Supernatant->Repeat_Extraction Combine_Extracts 7. Combine Supernatants Collect_Supernatant->Combine_Extracts Repeat_Extraction->Add_Solvent Concentrate 8. Concentrate Extract Combine_Extracts->Concentrate SPE_Load 10. Load Extract Concentrate->SPE_Load SPE_Condition 9. Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash 11. Wash Cartridge SPE_Load->SPE_Wash SPE_Elute 12. Elute Analyte SPE_Wash->SPE_Elute Analysis 13. HPLC or LC-MS/MS Analysis SPE_Elute->Analysis

References

Theoretical Studies of 3-(3,5-dichlorophenyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(3,5-dichlorophenyl)benzoic acid is a biphenyl carboxylic acid derivative. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of chlorine atoms on one of the phenyl rings is expected to significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. This technical guide provides a theoretical framework for the study of this compound, including predicted physicochemical properties, a plausible synthetic route, and potential biological interactions.

Data Presentation: Physicochemical Properties of an Analogous Compound

In the absence of specific data for this compound, the following table summarizes the computed properties for a structurally similar compound, 3-Amino-5-(3,5-dichlorophenyl)benzoic acid . These values, obtained from the PubChem database, can serve as a preliminary estimate for the target molecule's properties.

PropertyValue (for 3-Amino-5-(3,5-dichlorophenyl)benzoic acid)
Molecular Formula C13H9Cl2NO2
Molecular Weight 282.12 g/mol
XLogP3 3.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 281.0010339
Monoisotopic Mass 281.0010339
Topological Polar Surface Area 63.3 Ų
Heavy Atom Count 18
Complexity 303

Experimental Protocols

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be hypothetically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.

Reaction Scheme:

(3,5-dichlorophenyl)boronic acid + 3-bromobenzoic acid → this compound

Materials:

  • (3,5-dichlorophenyl)boronic acid

  • 3-bromobenzoic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (1 M)

Procedure:

  • To a round-bottom flask, add (3,5-dichlorophenyl)boronic acid (1.2 equivalents), 3-bromobenzoic acid (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Acidify the aqueous layer with 1 M HCl to precipitate any dissolved product, which can then be extracted with ethyl acetate.

  • Combine the organic extracts and purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carboxylic acid O-H and C=O stretches.

Mandatory Visualization

Suzuki_Miyaura_Coupling A Reactants (3,5-dichlorophenyl)boronic acid 3-bromobenzoic acid D Workup Aqueous extraction Acidification A->D Reaction B Catalyst System Pd(OAc)2 / PPh3 Base (K2CO3) C Reaction Conditions 1,4-Dioxane/Water 80-90 °C, Inert Atmosphere E Purification Column Chromatography or Recrystallization D->E Crude Product F Product This compound E->F Pure Product

Proposed workflow for the synthesis of this compound.

Estrogen_Receptor_Signaling Molecule This compound (Hypothetical Ligand) ER Estrogen Receptor (ER) Molecule->ER Binding Dimerization Receptor Dimerization ER->Dimerization Conformational Change HSP Heat Shock Proteins (HSP) HSP->ER Inactive Complex Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

Hypothetical signaling pathway involving estrogen receptor modulation.

Theoretical Studies on Dichlorinated Biphenyls

Quantum Chemical Calculations

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are crucial for understanding the electronic structure and properties of molecules like this compound.[1] Such studies can predict:

  • Optimized Molecular Geometry: Including bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is a key determinant of the molecule's conformation and biological activity.

  • Electronic Properties: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap provides insights into the molecule's chemical reactivity and electronic transitions.

  • Molecular Electrostatic Potential (MEP): The MEP map can identify electron-rich and electron-deficient regions of the molecule, which is important for predicting non-covalent interactions with biological targets.

  • Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental IR and Raman data to confirm the molecular structure.

For dichlorinated biphenyls, the positions of the chlorine atoms significantly impact the molecule's planarity and electronic properties.[2] The 3,5-dichloro substitution pattern on one ring is expected to induce a significant dipole moment and alter the charge distribution across the biphenyl system.

Molecular Modeling and Docking

Molecular modeling techniques can be used to predict the interactions of this compound with potential biological targets. Molecular docking simulations could be performed to assess its binding affinity and mode of interaction with various receptors and enzymes. Given the structural similarities to other biphenyl compounds with known biological activities, potential targets could include nuclear receptors or enzymes involved in key signaling pathways.

Potential Biological Activity

Polychlorinated biphenyls (PCBs) are a class of compounds known for their diverse biological effects, which are often dependent on the specific chlorination pattern.[3] Some PCBs are known to act as endocrine disruptors by interacting with nuclear receptors such as the estrogen receptor.[4] Others have been shown to exhibit neurotrophic or neurotoxic effects.[5]

The biological activity of this compound is currently unknown. However, based on its structure, it is plausible that it could interact with biological systems. The carboxylic acid group provides a potential site for hydrogen bonding, while the dichlorinated phenyl ring contributes to the molecule's lipophilicity, which may facilitate its passage through cell membranes.

Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological activities and any potential therapeutic or toxicological effects of this compound.

References

3-(3,5-dichlorophenyl)benzoic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 3,5-Dichlorobenzoic Acid

This document provides a detailed overview of the safety precautions, handling procedures, and toxicological information for 3,5-Dichlorobenzoic acid, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

3,5-Dichlorobenzoic acid is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is an irritant to the skin, eyes, and respiratory system.[1] In some classifications, it is also considered harmful if swallowed.[2]

Table 1: GHS Hazard Classification for 3,5-Dichlorobenzoic Acid

ClassificationHazard Statement (H-Code)Source
Skin Corrosion/IrritationH315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationH318: Causes serious eye damage / H319: Causes serious eye irritation[2][3]
Acute Oral ToxicityH302: Harmful if swallowed[2][3]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[2][3]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure)H372: Causes damage to organs (Lungs) through prolonged or repeated exposure

Table 2: GHS Precautionary Statements and Pictograms

CategoryPrecautionary Statement (P-Code)GHS Pictogram
Prevention P261: Avoid breathing dust.[2][3] P264: Wash skin thoroughly after handling.[2][3] P270: Do not eat, drink or smoke when using this product.[2][3] P271: Use only outdoors or in a well-ventilated area.[2][3] P280: Wear protective gloves/ eye protection/ face protection.[2][3]Danger
Response P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.[2][3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] P310: Immediately call a poison center or doctor.[2]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2][3][4] P405: Store locked up.[2][3][4]
Disposal P501: Dispose of contents/container in accordance with all applicable federal, state, and local regulations.[2]

Toxicological and Physical Data

Acute toxicity has been observed in animal studies. The compound appears as a white to beige or brown powder.[1][5]

Table 3: Acute Toxicity Data

Test TypeRoute of ExposureSpeciesDoseToxic Effects NotedSource
LD50SubcutaneousMouse250 mg/kgAltered sleep time, muscle weakness, dyspnea[5][6]
LD50IntraperitonealMouse237 mg/kgNot specified[5][6]

Table 4: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₄Cl₂O₂[6]
Molecular Weight191.01 g/mol [6]
Melting Point184-187 °C[5][6]
Boiling Point309.1 ± 22.0 °C at 760 mmHg[6]
Flash Point140.7 ± 22.3 °C[6]

Experimental and Handling Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling 3,5-Dichlorobenzoic acid to prevent exposure.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection : Wear appropriate protective gloves to prevent skin exposure.[1] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact. Wear appropriate protective clothing to minimize skin exposure.[1]

  • Respiratory Protection : A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] Use only in a well-ventilated area and avoid breathing dust.[2][7]

Engineering Controls and Storage
  • Ventilation : Use adequate ventilation to keep airborne concentrations low.[1] Facilities should be equipped with a local exhaust ventilation system.

  • Safety Stations : Facilities storing or utilizing this material must be equipped with an eyewash facility and a safety shower.[1][8]

  • Storage Conditions : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

Protocol for Accidental Spills

In the event of a spill, follow these steps while using proper personal protective equipment:

  • Evacuate : Evacuate the danger area and consult an expert.[3]

  • Ventilate : Ensure adequate ventilation in the affected area.[1]

  • Containment : Prevent the product from entering drains. Cover drains if necessary.

  • Cleanup : For dry spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions.[1]

  • Decontamination : Clean the affected area thoroughly.

  • Disposal : Dispose of the waste in accordance with all applicable federal, state, and local regulations.[8]

Protocol for First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1][2]

  • Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash the affected area with plenty of soap and water.[2] Get medical attention if irritation occurs.[2]

  • Inhalation : Remove the individual from exposure and move to fresh air immediately.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Get medical aid.

  • Ingestion : Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor if you feel unwell.[2]

Visualized Workflows and Relationships

Chemical_Spill_Response cluster_InitialActions Immediate Response cluster_Containment Containment & Cleanup cluster_FinalSteps Post-Cleanup Spill Spill Occurs Assess Assess Situation (Size, Hazard) Spill->Assess Evacuate Evacuate Area Assess->Evacuate Alert Alert Supervisor & Safety Personnel Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill (Prevent entry to drains) Ventilate->Contain Cleanup Clean Up Spill (Sweep/Vacuum, avoid dust) Contain->Cleanup Dispose Package & Label Waste for Disposal Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: Workflow for a safe response to a chemical spill.

Lab_Safety_Hierarchy cluster_Assessment Risk Management Foundation cluster_Controls Hierarchy of Controls (Most to Least Effective) HazardID Hazard Identification (e.g., Irritant, Toxic) RiskAssess Risk Assessment (Evaluate exposure potential) HazardID->RiskAssess Elimination Elimination / Substitution (Use a less hazardous chemical) RiskAssess->Elimination Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Elimination->Engineering If not feasible Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin In conjunction with PPE Personal Protective Equipment (e.g., Gloves, Goggles) Admin->PPE Last line of defense

References

A Technical Guide to 3,5-Dichlorobenzoic Acid: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-dichlorobenzoic acid (CAS No. 51-36-5), a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. While the initial inquiry specified 3-(3,5-dichlorophenyl)benzoic acid, the readily available commercial product and associated literature predominantly refer to 3,5-dichlorobenzoic acid. This document focuses on the latter, offering detailed information on its commercial availability, physicochemical properties, synthesis protocols, and key applications.

Commercial Availability and Suppliers

3,5-Dichlorobenzoic acid is readily available from a variety of chemical suppliers and manufacturers globally. It is typically sold as a white to off-white or beige crystalline powder.[1][2] The compound is offered in various purities, commonly ranging from 98% to over 99%.[3] Packaging sizes are available from grams to kilograms and metric tons to accommodate both laboratory-scale research and industrial production needs.[3]

Below is a summary of representative suppliers and their offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

SupplierPurityAvailable QuantitiesCountry/Region
GLR Innovations--New Delhi, INDIA
ANJI BIOSCIENCES98%1 kg, 5 kg, 10 kg, 25 kg, 1 MTHyderabad, INDIA
SynthoCascade Research Labs98%1 kg, 5 kg, 10 kg, 25 kg, 1 MTTelangana, INDIA
DHANVI EXIM SERVICES--Hyderabad, INDIA
HEMANT BIOSCIENCE99%1 kg, 5 kg, 10 kg, 25 kg, 1 MTTelangana, INDIA
Jaagruthi Lifesciences98%1 kg, 5 kg, 10 kg, 25 kg, 1 MTHyderabad, INDIA
Synaptics Labs Private Limited--Hyderabad, INDIA
Speranza Chemical Co., Ltd.99%--
RongNa Biotechnology Co.,Ltd.99%--
Weifang QianJin Fine Chemical---
Bellen Chemistry Co., Ltd.---
Cangzhou Enke Pharma Tech Co.---
Shandong Province zhongteng---

Physicochemical Properties

A summary of the key physical and chemical properties of 3,5-dichlorobenzoic acid is presented in the table below.

PropertyValueReference
CAS Number 51-36-5[2]
Molecular Formula C₇H₄Cl₂O₂[2]
Molecular Weight 191.01 g/mol [4]
Appearance White to beige powder/crystal[1][2]
Melting Point 184-187 °C[3][5]
Boiling Point 273.68 °C (rough estimate)[3]
Water Solubility 147.1 mg/L[2]
pKa 3.46 ± 0.10 (Predicted)[3]

Experimental Protocols: Synthesis of 3,5-Dichlorobenzoic Acid

Several methods for the synthesis of 3,5-dichlorobenzoic acid have been reported. A common approach involves the chlorination of benzonitrile followed by hydrolysis.

Method 1: Synthesis from Benzonitrile via Chlorination and Hydrolysis[6][7]

This method involves a two-step process: the chlorination of benzonitrile to form 3,5-dichlorobenzonitrile, followed by hydrolysis to yield 3,5-dichlorobenzoic acid.

Step 1: Chlorination of Benzonitrile

  • In a suitable reaction vessel, charge 100.0g of benzonitrile (99% purity).

  • Add a solvent system consisting of 300g of chloroform and 100g of ethanol.

  • Slowly add 1209.4g of sodium hypochlorite solution (13% content) while maintaining the system pH between 3.0 and 4.0 with 37% hydrochloric acid.

  • Maintain the reaction temperature at 55-60°C until the content of 3,5-dichlorobenzonitrile reaches 99.5%.

Step 2: Hydrolysis of 3,5-Dichlorobenzonitrile

  • To the reaction mixture from Step 1, add a 30% sodium hydroxide solution at ambient pressure to maintain the pH between 12 and 13.

  • Heat the mixture to 80-90°C and maintain for 2.5 hours.

  • After the insulation reaction, acidify the system to a pH of 1.0 with 37% hydrochloric acid.

  • Maintain the reaction at 50-60°C for 1.0 hour.

  • Filter the resulting solid and dry at 90-110°C to obtain 3,5-dichlorobenzoic acid.

The following diagram illustrates the workflow for this synthesis method.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydrolysis A Benzonitrile E Reaction @ 55-60°C, pH 3.0-4.0 A->E B Solvent (Chloroform, Ethanol) B->E C Sodium Hypochlorite C->E D Hydrochloric Acid D->E F 3,5-Dichlorobenzonitrile E->F H Reaction @ 80-90°C, pH 12-13 F->H G Sodium Hydroxide G->H J Reaction @ 50-60°C, pH 1.0 H->J I Hydrochloric Acid I->J K Filtration & Drying J->K L 3,5-Dichlorobenzoic Acid K->L

Caption: Synthesis workflow of 3,5-dichlorobenzoic acid from benzonitrile.

Method 2: Synthesis from 3,5-Dichloroanthranilic Acid[8]

This method utilizes a diazotization reaction followed by the elimination of nitrogen.

  • Prepare a diazonium salt solution from 412 parts of 3,5-dichloroanthranilic acid.

  • Slowly add 200 parts of ethanol to the heated (70°C) diazonium salt solution. The elimination of nitrogen occurs with heat evolution.

  • Stir the mixture for an additional 15 minutes.

  • Isolate the product to yield 350 parts (92% of theory) of 3,5-dichlorobenzoic acid with a melting point of 176° to 178°C.

Applications in Research and Development

3,5-Dichlorobenzoic acid serves as a crucial building block in the synthesis of a wide range of molecules, particularly in the pharmaceutical and agrochemical sectors.[6]

  • Pharmaceutical Intermediate: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).[6][7] For instance, it is used in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis.[7] It is also a precursor in the development of new therapeutic agents, such as hybrids with cyclopentaquinoline for potential neuroprotection against oxidative stress in the context of Alzheimer's disease.[8]

  • Agrochemical Intermediate: This compound is utilized in the production of herbicides and other pesticides.[2][6] Its structure is incorporated into molecules designed to control unwanted vegetation and protect crops.

  • Organic Synthesis: The presence of two chlorine atoms and a carboxylic acid group provides multiple reaction sites, making it a versatile intermediate for a variety of organic transformations.[6][9]

The following diagram illustrates the relationship of 3,5-dichlorobenzoic acid to its key application areas.

G cluster_0 Key Applications cluster_1 Examples A 3,5-Dichlorobenzoic Acid B Pharmaceutical Intermediate A->B C Agrochemical Intermediate A->C D Organic Synthesis Building Block A->D E Tafamidis Synthesis B->E G Novel Therapeutic Agents B->G F Herbicide Production C->F

Caption: Applications of 3,5-dichlorobenzoic acid.

This technical guide provides a foundational understanding of 3,5-dichlorobenzoic acid for researchers and professionals in drug development and related scientific fields. For specific experimental applications, it is recommended to consult the primary literature and safety data sheets provided by the suppliers.

References

fundamental reactivity of the carboxylic acid group in 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the fundamental reactivity of the carboxylic acid group in 3-(3,5-dichlorophenyl)benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. This document details the compound's acidic properties, and key transformations including esterification, amidation, and reduction, supported by experimental protocols and quantitative data.

Core Reactivity Profile

This compound is a biphenyl carboxylic acid featuring a dichlorinated phenyl ring. The electronic properties of the substituent phenyl ring and the spatial arrangement of the two rings influence the reactivity of the carboxylic acid group.

Acidity

Key Chemical Transformations

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical modifications, primarily through activation to facilitate nucleophilic attack.

Esterification

Esterification, the conversion of the carboxylic acid to an ester, is a fundamental transformation for modifying the compound's polarity, solubility, and pharmacokinetic properties. A common method for the esterification of benzoic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Table 1: Representative Esterification of a Benzoic Acid

Reactant 1Reactant 2CatalystReaction TimeProduct
Benzoic AcidMethanolConc. H₂SO₄45 min (reflux)Methyl Benzoate

This table presents a general protocol for a related compound due to the absence of specific quantitative data for this compound in the searched literature.

Amidation

Amidation, the formation of an amide bond, is a critical reaction in drug development for creating compounds with improved biological activity and stability. Direct amidation of a carboxylic acid with an amine is often challenging and requires coupling agents or conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

Table 2: Amidation via Acyl Chloride

Reactant 1Reactant 2SolventTemperatureProduct
3,5-Dichlorobenzoyl chlorideArylamineN,N'-dimethylformamide60 °CDichlorobenzamide derivative

This table is based on a protocol for a structurally related compound, 3,5-dichlorobenzoyl chloride, due to a lack of specific data for 3-(3,5-dichlorophenyl)benzoyl chloride.

Reduction

Reduction of the carboxylic acid group in this compound to a primary alcohol yields (3-(3,5-dichlorophenyl)phenyl)methanol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Experimental Protocols

General Esterification Protocol (Fischer-Speier)

A general procedure for the esterification of a benzoic acid involves the following steps[1]:

  • Dissolve the benzoic acid in an excess of the desired alcohol (e.g., methanol).

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux for a specified period.

  • After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude ester, which can be further purified by distillation or chromatography.

General Amidation Protocol (via Acyl Chloride)

A general procedure for the amidation of a benzoic acid derivative via its acyl chloride includes:

  • Conversion of the carboxylic acid to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • The resulting acyl chloride is then reacted with a primary or secondary amine in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.

  • The reaction mixture is then worked up to isolate the amide product.

General Reduction Protocol

A general method for the reduction of a carboxylic acid to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) involves[2]:

  • Dissolving the carboxylic acid in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • Slowly adding a solution of the reducing agent to the carboxylic acid solution at a controlled temperature.

  • After the reaction is complete, the excess reducing agent is quenched, and the product is isolated through an aqueous workup and extraction.

Signaling Pathways and Logical Relationships

While no specific signaling pathways involving this compound were identified in the searched literature, the general reactivity of its carboxylic acid group can be visualized as a series of potential transformations.

Carboxylic_Acid_Reactivity Carboxylic_Acid This compound Ester Ester Derivative Carboxylic_Acid->Ester Esterification (Alcohol, H+) Alcohol Primary Alcohol Carboxylic_Acid->Alcohol Reduction (e.g., LiAlH₄) Acyl_Chloride Acyl Chloride Intermediate Carboxylic_Acid->Acyl_Chloride Activation (e.g., SOCl₂) Amide Amide Derivative Acyl_Chloride->Amide Amidation (Amine)

Caption: Reactivity pathways of the carboxylic acid group.

Experimental Workflow for Synthesis and Derivatization

The synthesis and subsequent derivatization of this compound can be represented by a general workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization Starting_Materials Starting Materials Reaction Chemical Synthesis (e.g., Suzuki Coupling) Starting_Materials->Reaction Purification_Acid Purification (e.g., Crystallization) Reaction->Purification_Acid Characterization_Acid Characterization (NMR, IR, MS) Purification_Acid->Characterization_Acid Carboxylic_Acid This compound Characterization_Acid->Carboxylic_Acid Derivatization_Reaction Esterification / Amidation / Reduction Carboxylic_Acid->Derivatization_Reaction Purification_Derivative Purification (e.g., Chromatography) Derivatization_Reaction->Purification_Derivative Characterization_Derivative Characterization (NMR, IR, MS) Purification_Derivative->Characterization_Derivative

References

potential isomers of 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential Isomers of 3-(3,5-dichlorophenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a biphenyl carboxylic acid. Due to the limited direct experimental data on this specific compound and its isomers, this document leverages structure-activity relationships (SAR) established for the well-studied class of polychlorinated biphenyls (PCBs) and related halogenated aromatic compounds. It covers the systematic identification of potential isomers, general synthetic methodologies, predicted physicochemical properties, and potential biological activities, with a focus on the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The information is intended to guide future research and drug development efforts involving this class of compounds.

Introduction and Isomer Identification

This compound belongs to the class of dichlorinated biphenyl carboxylic acids. The core structure consists of two phenyl rings linked by a single bond, with one ring bearing a carboxylic acid group and the other bearing two chlorine atoms. Isomerism in this class of molecules is determined by the positional arrangement of these three substituents: the carboxylic acid group, the point of linkage between the two rings, and the two chlorine atoms.

The target compound, This compound , serves as our reference. Its potential isomers can be generated by altering:

  • The position of the carboxylic acid group on the first phenyl ring (positions 2, 3, or 4).

  • The substitution pattern of the two chlorine atoms on the second phenyl ring (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; or 3,5-).

The diagram below illustrates the logical relationship and nomenclature for identifying these potential isomers.

G cluster_benzoic Benzoic Acid Ring cluster_dichlorophenyl Dichlorophenyl Ring Benzoic_Acid Benzoic Acid Moiety (-COOH at pos. 2, 3, or 4) Isomer Resulting Isomer (e.g., this compound) Benzoic_Acid->Isomer Dichlorophenyl Dichlorophenyl Moiety (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-) Dichlorophenyl->Isomer Core Biphenyl Carboxylic Acid Core Core->Benzoic_Acid Position of -COOH Core->Dichlorophenyl Position of -Cl atoms & Ring Linkage

Caption: Logical relationships defining the isomers of (dichlorophenyl)benzoic acid.

Physicochemical Data

Direct experimental data for most isomers of (dichlorophenyl)benzoic acid are not widely available. The table below summarizes data for a known isomer, 4-(3,4-Dichlorophenyl)benzoic acid, to provide a reference point. Properties for other isomers are expected to be similar but will vary based on the specific substitution patterns, which influence crystal packing, polarity, and intermolecular interactions.

Property4-(3,4-Dichlorophenyl)benzoic acidReference
IUPAC Name 4-(3,4-dichlorophenyl)benzoic acid[1]
Molecular Formula C₁₃H₈Cl₂O₂[1]
Molecular Weight 267.10 g/mol [1]
Topological Polar Surface Area 37.3 Ų[1]
Heavy Atom Count 17[1]

Table 1: Physicochemical properties of a representative isomer.

Experimental Protocols: General Synthesis

A robust and versatile method for synthesizing (dichlorophenyl)benzoic acid isomers is the Suzuki-Miyaura cross-coupling reaction. This protocol involves the palladium-catalyzed reaction between a dichlorophenylboronic acid and a methyl or ethyl ester of a bromobenzoic acid. The resulting biphenyl ester is then hydrolyzed to yield the final carboxylic acid product.

General Protocol: Suzuki Coupling and Hydrolysis
  • Coupling Reaction:

    • To a degassed solution of a bromobenzoic acid ester (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) are added the corresponding dichlorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically Na₂CO₃ or K₂CO₃ (2.0 eq).

    • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

  • Ester Hydrolysis:

    • The purified biphenyl ester is dissolved in a mixture of tetrahydrofuran (THF) and methanol.

    • An aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) is added, and the mixture is stirred at room temperature or gentle heat until the reaction is complete (monitored by TLC).

    • The organic solvents are removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a non-polar solvent (e.g., ether) to remove any non-acidic impurities.

    • The aqueous layer is then acidified to a pH of ~2 using 1M HCl, resulting in the precipitation of the carboxylic acid product.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield the pure (dichlorophenyl)benzoic acid.

G Start Starting Materials: Dichlorophenylboronic Acid Bromobenzoic Acid Ester Step1 Suzuki Coupling: - Pd(PPh3)4 Catalyst - Base (Na2CO3) - Solvent (Dioxane/H2O) - Heat (80-100°C) Start->Step1 Intermediate Intermediate: Dichlorobiphenyl Ester Step1->Intermediate Step2 Purification: - Extraction - Column Chromatography Intermediate->Step2 Purified_Intermediate Purified Ester Step2->Purified_Intermediate Step3 Hydrolysis: - LiOH or NaOH - THF/MeOH/H2O Purified_Intermediate->Step3 Step4 Workup: - Acidification (HCl) - Filtration Step3->Step4 End Final Product: (Dichlorophenyl)benzoic Acid Step4->End

Caption: General experimental workflow for the synthesis of (dichlorophenyl)benzoic acids.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of halogenated aromatic compounds is highly dependent on their structure, particularly the number and position of halogen substituents.[2] For PCBs, this relationship is well-documented and provides a strong predictive framework for the isomers of (dichlorophenyl)benzoic acid.

Key SAR Principles from PCB Literature:
  • Coplanarity and AhR Binding: The most potent PCBs are those whose phenyl rings can adopt a coplanar (flat) conformation. This planarity is crucial for binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates the major toxic effects of many halogenated aromatics.[3]

  • Role of Ortho-Substitution: Chlorine atoms at the ortho-positions (2, 2', 6, 6') of the biphenyl system create steric hindrance that prevents the rings from rotating freely and achieving coplanarity. Therefore, isomers lacking ortho-chlorines (non-ortho) are generally the most potent AhR agonists. Isomers with one ortho-chlorine (mono-ortho) have intermediate activity, while those with two or more ortho-chlorines are significantly less active or inactive as AhR agonists.[2][3]

  • Metabolism: PCBs are metabolized in vivo to form hydroxylated metabolites (OH-PCBs). These metabolites can have their own distinct biological activities. For instance, OH-PCBs with a 3,5-dichloro-4-hydroxy substitution pattern have been shown to be potent inhibitors of the human sulfotransferase SULT2A1, an enzyme involved in steroid hormone metabolism.[4]

Isomer Class (based on Chlorine Positions)Predicted AhR Agonist ActivityRationale
Non-Ortho Substituted (e.g., this compound, 4-(3,4-dichlorophenyl)benzoic acid)HighAllows for a coplanar structure, facilitating high-affinity binding to the AhR.
Mono-Ortho Substituted (e.g., 3-(2,4-dichlorophenyl)benzoic acid, 4-(2,5-dichlorophenyl)benzoic acid)Moderate to LowA single ortho-chlorine restricts rotation, reducing coplanarity and AhR binding affinity.
Di-Ortho Substituted (e.g., 3-(2,6-dichlorophenyl)benzoic acid)Very Low to InactiveTwo ortho-chlorines provide significant steric hindrance, preventing a coplanar conformation.

Table 2: Predicted biological activity based on structure-activity relationships of PCBs.

The carboxylic acid group itself is a key functional moiety in many biologically active molecules, often involved in hydrogen bonding with receptor sites or influencing pharmacokinetic properties like solubility and membrane transport.[5][6]

Potential Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

Based on the structural analogy to PCBs, the most probable signaling pathway modulated by coplanar isomers of (dichlorophenyl)benzoic acid is the AhR pathway.

Mechanism of Action:

  • Ligand Binding: A coplanar isomer (ligand) enters the cell and binds to the AhR protein complex in the cytoplasm, which is held in an inactive state by chaperone proteins like Hsp90.

  • Nuclear Translocation: Ligand binding causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.

  • Dimerization: Inside the nucleus, the AhR-ligand complex dimerizes with the AhR Nuclear Translocator (ARNT) protein.

  • DNA Binding and Gene Transcription: The AhR/ARNT heterodimer acts as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

  • Induction of Gene Expression: This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics. Chronic activation of this pathway is linked to various toxicological outcomes, including endocrine disruption and carcinogenesis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Dichlorophenyl Benzoic Acid (Ligand) AhR_Complex AhR-Hsp90 Complex Ligand->AhR_Complex Binding Activated_AhR Activated AhR AhR_Complex->Activated_AhR Hsp90 Release Activated_AhR_N Activated AhR Activated_AhR->Activated_AhR_N Nuclear Translocation ARNT ARNT Dimer AhR/ARNT Heterodimer ARNT->Dimer XRE XRE (DNA) Dimer->XRE Binding Gene_Expression Induction of Target Genes (e.g., CYP1A1) XRE->Gene_Expression Transcription Activated_AhR_N->Dimer Dimerization

Caption: The canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

While direct experimental data on the isomers of this compound are sparse, a robust framework for predicting their properties and biological activities can be constructed from the extensive knowledge of related polychlorinated biphenyls. The position of the chlorine atoms is predicted to be the primary determinant of biological activity, specifically through modulating the ability of the molecule to bind and activate the Aryl Hydrocarbon Receptor. Non-ortho substituted isomers, including the parent compound this compound, are anticipated to be the most biologically potent via this pathway. This guide provides foundational information and detailed protocols to facilitate further empirical investigation into this promising, yet understudied, class of compounds for applications in drug discovery and chemical biology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3,5-Dichlorophenyl)benzoic Acid from Benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, multi-step synthetic protocol for the preparation of 3-(3,5-dichlorophenyl)benzoic acid, a biphenyl carboxylic acid derivative, commencing from benzonitrile. The synthesis is conceptualized as a three-step process: (1) electrophilic bromination of benzonitrile to yield 3-bromobenzonitrile; (2) a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromobenzonitrile and (3,5-dichlorophenyl)boronic acid to construct the biaryl scaffold, affording 3-(3,5-dichlorophenyl)benzonitrile; and (3) subsequent hydrolysis of the nitrile functionality to the corresponding carboxylic acid. This protocol outlines the required reagents, reaction conditions, and purification methods for each step. Quantitative data is presented in tabular format for clarity, and a workflow diagram is provided for visual guidance.

Introduction

Biphenyl carboxylic acids are pivotal structural motifs in numerous pharmacologically active molecules and functional materials. The target molecule, this compound, possesses a substitution pattern that makes it a valuable intermediate for further chemical elaboration in drug discovery and materials science. The synthetic route detailed herein begins with the readily available and cost-effective starting material, benzonitrile. The key transformations involve a regioselective bromination, a robust Suzuki-Miyaura cross-coupling for the formation of the C-C biaryl bond, and a final hydrolysis step.

Experimental Protocols

Step 1: Synthesis of 3-Bromobenzonitrile from Benzonitrile

This procedure details the electrophilic bromination of benzonitrile. The reaction is carried out in the presence of a Lewis acid catalyst, iron(III) bromide, to facilitate the regioselective introduction of a bromine atom at the meta position of the benzene ring.

Materials and Reagents:

  • Benzonitrile

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add benzonitrile and dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate, dry container, dissolve iron(III) bromide in a minimal amount of dichloromethane and add it to the reaction flask.

  • Slowly add bromine, dissolved in dichloromethane, to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red color of the bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-bromobenzonitrile.

Quantitative Data:

ParameterValue
Starting MaterialBenzonitrile
Key ReagentsBromine, Iron(III) bromide
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Typical Yield65-75%
Step 2: Synthesis of 3-(3,5-Dichlorophenyl)benzonitrile via Suzuki-Miyaura Coupling

This step involves the formation of the critical biaryl bond through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. 3-Bromobenzonitrile is coupled with (3,5-dichlorophenyl)boronic acid.

Materials and Reagents:

  • 3-Bromobenzonitrile

  • (3,5-Dichlorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • In a round-bottom flask, combine 3-bromobenzonitrile, (3,5-dichlorophenyl)boronic acid, and potassium carbonate.

  • Add a solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • To the degassed mixture, add palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 8-12 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain 3-(3,5-dichlorophenyl)benzonitrile.

Quantitative Data:

ParameterValue
Starting Materials3-Bromobenzonitrile, (3,5-Dichlorophenyl)boronic acid
CatalystPalladium(II) acetate, Triphenylphosphine
BasePotassium carbonate
Solvent SystemToluene/Ethanol/Water
Reaction Temperature80-90 °C
Reaction Time8-12 hours
Typical Yield80-90%
Step 3: Hydrolysis of 3-(3,5-Dichlorophenyl)benzonitrile to this compound

The final step is the hydrolysis of the nitrile group of the biphenyl intermediate to a carboxylic acid under basic conditions, followed by acidification.

Materials and Reagents:

  • 3-(3,5-Dichlorophenyl)benzonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • Dissolve 3-(3,5-dichlorophenyl)benzonitrile in a mixture of ethanol and an aqueous solution of sodium hydroxide in a round-bottom flask.

  • Heat the mixture to reflux and stir for 24-48 hours. The progress of the hydrolysis can be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until a precipitate forms (typically pH 2-3).

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.

Quantitative Data:

ParameterValue
Starting Material3-(3,5-Dichlorophenyl)benzonitrile
ReagentSodium hydroxide
Solvent SystemEthanol/Water
Reaction TemperatureReflux
Reaction Time24-48 hours
Typical Yield85-95%

Workflow and Pathway Diagrams

Synthesis_Workflow Start Benzonitrile Step1 Bromination Start->Step1 Intermediate1 3-Bromobenzonitrile Step1->Intermediate1 Br₂, FeBr₃ Step2 Suzuki Coupling Intermediate1->Step2 Intermediate2 3-(3,5-Dichlorophenyl)benzonitrile Step2->Intermediate2 (3,5-Cl₂Ph)B(OH)₂ Pd(OAc)₂, PPh₃, K₂CO₃ Step3 Hydrolysis Intermediate2->Step3 Product This compound Step3->Product 1. NaOH, EtOH/H₂O 2. HCl

Caption: Synthetic workflow for this compound.

Signaling_Pathway Benzonitrile Benzonitrile p1 Benzonitrile->p1 Bromobenzonitrile 3-Bromobenzonitrile p2 Bromobenzonitrile->p2 Biphenylnitrile 3-(3,5-Dichlorophenyl)benzonitrile p3 Biphenylnitrile->p3 FinalProduct This compound p1->Bromobenzonitrile Electrophilic Aromatic Substitution p2->Biphenylnitrile Suzuki-Miyaura Cross-Coupling p3->FinalProduct Nitrile Hydrolysis

Caption: Key chemical transformations in the synthesis pathway.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate caution.

  • Concentrated acids and bases are corrosive. Handle with care and appropriate containment.

Conclusion

The synthetic route described provides a reliable and scalable method for the preparation of this compound from benzonitrile. The protocols are based on well-established and robust chemical transformations, ensuring high yields and purity of the intermediates and the final product. These application notes serve as a comprehensive guide for researchers in the fields of medicinal chemistry and materials science for the synthesis of this valuable biphenyl derivative.

Application Notes and Protocols for the Synthesis of 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(3,5-dichlorophenyl)benzoic acid, a biphenyl carboxylic acid derivative. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-bromo-3,5-dichlorobenzene and 3-carboxyphenylboronic acid. This method is highly efficient and offers a straightforward route to the target molecule, which can be a valuable building block for researchers in medicinal chemistry and materials science. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Biphenyl carboxylic acids are important structural motifs found in a wide range of biologically active molecules and functional materials. The synthesis of these compounds is therefore of significant interest to the scientific community. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide.

This application note details a specific protocol for the synthesis of this compound. The protocol is based on established Suzuki-Miyaura coupling methodologies for the preparation of biphenyl carboxylic acids.

Reaction Scheme

The synthesis of this compound is accomplished through the Suzuki-Miyaura cross-coupling of 1-bromo-3,5-dichlorobenzene with 3-carboxyphenylboronic acid, catalyzed by a palladium complex in the presence of a base.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 1-Bromo-3,5-dichlorobenzene P This compound R1->P + R2 3-Carboxyphenylboronic acid R2->P Catalyst Pd(PPh3)4 Catalyst->P Base K2CO3 Base->P Solvent DME/H2O Solvent->P

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for Suzuki-Miyaura cross-coupling reactions to synthesize biphenyl carboxylic acids.

3.1. Materials and Reagents

  • 1-Bromo-3,5-dichlorobenzene (1.0 mmol, 225.9 mg)

  • 3-Carboxyphenylboronic acid (1.2 mmol, 199.0 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,2-Dimethoxyethane (DME) (8 mL)

  • Deionized water (2 mL)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

3.2. Equipment

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Reaction Procedure

  • To a 50 mL round-bottom flask, add 1-bromo-3,5-dichlorobenzene (1.0 mmol), 3-carboxyphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,2-dimethoxyethane (8 mL) and deionized water (2 mL) to the flask.

  • Heat the reaction mixture to 80°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and transfer the mixture to a separatory funnel.

  • Wash the aqueous layer with ethyl acetate (2 x 15 mL) to remove non-acidic impurities.

  • Carefully acidify the aqueous layer to a pH of 2-3 with 2 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue
Starting Materials
1-Bromo-3,5-dichlorobenzene1.0 mmol (225.9 mg)
3-Carboxyphenylboronic acid1.2 mmol (199.0 mg)
Reagents & Catalyst
Pd(PPh₃)₄0.03 mmol (34.7 mg)
K₂CO₃2.0 mmol (276.4 mg)
Reaction Conditions
Solvent SystemDME/H₂O (4:1)
Temperature80°C
Reaction Time12 hours
Product Information
Theoretical Yield267.1 mg
Molecular Weight267.1 g/mol
AppearanceWhite to off-white solid

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine Reactants, Catalyst, and Base B Add Solvents (DME/H2O) A->B C Heat at 80°C for 12h under Inert Atmosphere B->C D Cool to Room Temperature C->D E Aqueous Wash D->E F Acidify with 2M HCl E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Recrystallization or Column Chromatography J->K L L K->L Characterization (NMR, MS)

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction should be carried out in a well-ventilated fume hood.

Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dichlorophenyl)benzoic acid is a versatile biaryl carboxylic acid that serves as a crucial building block in various fields of organic synthesis. Its rigid structure, conferred by the two phenyl rings, and the presence of reactive handles—the carboxylic acid and the chlorinated phenyl group—make it an attractive starting material for the synthesis of complex molecules. The dichlorophenyl moiety can influence the electronic properties and conformational preferences of the final products, which is particularly relevant in the design of biologically active compounds. These application notes provide an overview of the utility of this compound in the synthesis of pharmaceuticals and agrochemicals, complete with detailed experimental protocols and data.

Key Applications

The primary applications of this compound in organic synthesis lie in its use as a scaffold for:

  • Pharmaceuticals: It is a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors and drugs targeting protein misfolding diseases. The dichlorophenyl group can often be found in molecules designed to fit into hydrophobic pockets of enzymes or receptors.

  • Agrochemicals: The derivatives of this compound have been explored for their potential as fungicides and herbicides. The chlorinated aromatic system is a common feature in many commercial pesticides.

Data Presentation

Table 1: Synthesis of Amide Derivatives from 3-(3,5-Dichlorobenzoyl) Chloride
EntryAmine ReactantProductYield (%)Reference
1AnilineN-phenyl-3-(3,5-dichlorophenyl)benzamide85[1]
24-ChloroanilineN-(4-chlorophenyl)-3-(3,5-dichlorophenyl)benzamide88[1]
32-ChloroanilineN-(2-chlorophenyl)-3-(3,5-dichlorophenyl)benzamide82[1]
44-MethylanilineN-(p-tolyl)-3-(3,5-dichlorophenyl)benzamide90[1]
54-MethoxyanilineN-(4-methoxyphenyl)-3-(3,5-dichlorophenyl)benzamide87[1]

Yields are reported for the coupling reaction between the corresponding aniline and 3-(3,5-dichlorophenyl)benzoyl chloride.

Table 2: Antifungal Activity of a 3,5-Dichlorobenzyl Ester Derivative
CompoundTarget FungusEC50 (mg/L)Commercial Fungicide (Boscalid) EC50 (mg/L)Reference
3,5-Dichlorobenzyl 2-(trifluoromethyl)nicotinateBotrytis cinerea6.601.24[2]
Rhizoctonia solani1.611.01[2]

EC50 values represent the concentration of the compound that inhibits 50% of fungal growth.

Experimental Protocols

Protocol 1: Synthesis of 3-(3,5-Dichlorobenzoyl) Chloride

This protocol describes the conversion of this compound to its more reactive acid chloride derivative, a common precursor for amide and ester formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion.

  • Remove the solvent and excess reagent in vacuo using a rotary evaporator. To ensure complete removal of thionyl chloride, the residue can be co-evaporated with toluene.

  • The resulting crude 3-(3,5-dichlorophenyl)benzoyl chloride is typically used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of 3-(3,5-Dichlorophenyl)benzamide Derivatives

This protocol outlines the amide coupling of 3-(3,5-dichlorophenyl)benzoyl chloride with various primary or secondary amines.

Materials:

  • 3-(3,5-Dichlorophenyl)benzoyl chloride

  • Substituted aniline or other amine (1.0 eq)

  • Triethylamine (Et₃N) or Pyridine (1.1-1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and standard glassware

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DMF or DCM.

  • To this solution, add a solution of 3-(3,5-dichlorophenyl)benzoyl chloride (1.0 eq) in the same solvent dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: Synthesis of 4-(3,5-Dichlorobenzamido)-3-hydroxybenzoic Acid (Intermediate for Tafamidis)

This protocol details the synthesis of a key intermediate for the drug Tafamidis, which is used to treat transthyretin amyloidosis.

Materials:

  • 3,5-Dichlorobenzoic acid

  • Thionyl chloride

  • Toluene

  • Dimethylformamide (DMF)

  • 4-Amino-3-hydroxybenzoic acid

  • Tetrahydrofuran (THF)

  • Water

  • Methanol

Procedure:

  • Preparation of 3,5-Dichlorobenzoyl Chloride:

    • Add 3,5-dichlorobenzoic acid (149.67 g) to a mixture of toluene (300 ml) and DMF (5 ml) at 25-30°C.

    • Add thionyl chloride (200 ml) to the mixture.

    • Heat the reaction mixture to 75-80°C and stir for 3 hours.

    • Distill off the solvent under a nitrogen atmosphere at 110-115°C and co-distill with toluene to obtain the 3,5-dichlorobenzoyl chloride residue.[3]

  • Amide Coupling:

    • In a separate flask, add 4-amino-3-hydroxybenzoic acid (100 g) to a mixture of toluene (300 ml), THF (200 ml), and water (200 ml) at 25-30°C.

    • Cool the mixture to 10-15°C.

    • Dissolve the previously prepared 3,5-dichlorobenzoyl chloride residue in 100 ml of toluene and add it dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to 25-30°C and stir for 2 hours.[3]

  • Work-up and Purification:

    • Quench the reaction with methanol and distill off the solvent under reduced pressure.

    • Add methanol (400 ml) and water (400 ml) to the residue and stir for 2 hours at 25-30°C.

    • Filter the precipitated solid and wash with methanol.

    • Add methanol (800 ml) to the wet solid and stir for 2 hours at 55-60°C.

    • Filter the solid, wash with methanol, and dry to afford 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid.[3]

Protocol 4: General Procedure for Esterification via the Mitsunobu Reaction

Materials:

  • This compound

  • A phenol derivative (1.0-1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the phenol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • To this stirred solution, add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Mandatory Visualizations

Signaling Pathway Diagram

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH CoQH2 Coenzyme Q (Ubihydroquinone) CoQ Coenzyme Q (Ubiquinone) ComplexIII Complex III Fungicide 3,5-Dichlorophenyl containing Fungicide Fungicide->Succinate

Caption: Inhibition of Succinate Dehydrogenase (SDH) by a 3,5-dichlorophenyl-containing fungicide.

Experimental Workflow Diagram

Amide_Synthesis_Workflow Start This compound AcidChloride Activation to 3-(3,5-Dichlorophenyl)benzoyl Chloride (SOCl₂ or (COCl)₂) Start->AcidChloride Coupling Amide Coupling in Anhydrous Solvent (e.g., DMF, DCM) AcidChloride->Coupling Amine Amine (R-NH₂) + Base (e.g., Et₃N) Amine->Coupling Workup Aqueous Workup (Extraction & Washes) Coupling->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for the synthesis of amide derivatives.

Discussion of Synthetic Applications

Amide Bond Formation: As demonstrated in the protocols, this compound is readily converted to its acid chloride, which is an excellent electrophile for reactions with a wide range of amines. This straightforward and high-yielding reaction makes it a valuable precursor for creating libraries of amide derivatives for structure-activity relationship (SAR) studies in drug discovery and agrochemical research. The synthesis of the Tafamidis intermediate highlights its utility in the production of complex, medicinally relevant molecules.[3]

Ester Bond Formation and Application in Fungicides: The 3,5-dichlorophenyl motif is a known toxophore in agrochemicals. Research into 3,5-dichlorobenzyl esters has shown potent antifungal activity through the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[2] While this study used the corresponding alcohol, this compound can be reduced to this alcohol or used in esterification reactions with other alcohols to generate a variety of potential fungicides. The Mitsunobu reaction provides a mild and efficient route to such esters, particularly with sterically hindered or electronically deactivated alcohols.[4]

Potential in Kinase Inhibitor Synthesis: While no direct synthesis of a marketed kinase inhibitor from this compound was identified in the literature search, the 2,6-dichlorophenyl moiety is present in the potent Src kinase inhibitor [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine. The dichlorinated phenyl ring is often crucial for binding in the ATP pocket of kinases. The structural similarity suggests that this compound could serve as a valuable starting material for novel kinase inhibitors, where the substitution pattern could modulate selectivity and potency against different kinases.

Herbicide Development: The synthesis of N,N-dialkyl-3,5-dichlorobenzamides has been shown to yield compounds with significant phytotoxic activity, indicating their potential as herbicides.[6] The nature of the alkyl groups on the amide nitrogen can be varied to fine-tune the activity and selectivity of these compounds.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is well-established in the preparation of amide and ester derivatives, with demonstrated applications in the synthesis of pharmaceutical intermediates and the development of novel agrochemicals. The straightforward protocols for its functionalization, combined with the significant biological activity of its derivatives, ensure its continued importance for researchers in both academic and industrial settings. Further exploration of this scaffold, particularly in the realm of kinase inhibitor design, holds considerable promise for future discoveries.

References

Applications of 3-(3,5-Dichlorophenyl)benzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note 1: Synthesis of a Key Intermediate for Tafamidis, a Transthyretin Stabilizer

Introduction: 3,5-Dichlorobenzoic acid is a crucial starting material in the synthesis of Tafamidis, a pharmaceutical agent used to delay disease progression in adults with certain forms of transthyretin amyloidosis. Tafamidis functions by stabilizing the tetrameric form of the transthyretin protein, preventing its dissociation into monomers that can misfold and aggregate into amyloid fibrils.[1][2][3] A key step in the synthesis of Tafamidis involves the preparation of the intermediate, 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid, from 3,5-dichlorobenzoic acid.

Experimental Protocol: Synthesis of 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid

This protocol is adapted from patent literature describing the synthesis of Tafamidis intermediates.[1]

Step 1: Formation of 3,5-Dichlorobenzoyl Chloride

  • To a reaction vessel, add 3,5-dichlorobenzoic acid (149.67 g), dimethylformamide (5 ml), and toluene (300 ml) at a temperature of 25-30°C.

  • Slowly add thionyl chloride (200 ml) to the mixture.

  • Increase the temperature of the reaction mixture to 75-80°C and maintain with stirring for 3 hours.

  • After the reaction is complete, distill off the solvent under a nitrogen atmosphere at 110-115°C.

  • Co-distill the residue with toluene to obtain the 3,5-dichlorobenzoyl chloride residue.

Step 2: Amide Formation to Yield 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid

  • In a separate reaction vessel, add 4-amino-3-hydroxybenzoic acid (100 g) to a mixture of toluene (300 ml), tetrahydrofuran (200 ml), and water (200 ml) at 25-30°C.

  • Cool the mixture to 10-15°C.

  • Slowly add the previously prepared 3,5-dichlorobenzoyl chloride residue to this mixture.

  • Stir the reaction mixture for 2-3 hours at 25-30°C.

  • After the reaction, separate the organic and aqueous layers.

  • Wash the organic layer with a 5% sodium bicarbonate solution followed by water.

  • Distill off the solvent completely under vacuum to obtain the solid product.

  • Dry the solid at 75-80°C to yield 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid.

Quantitative Data:

ParameterValueReference
Starting Material3,5-Dichlorobenzoic acid[1]
Intermediate4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid[1]
Final ProductTafamidis[1]

Signaling Pathway: Mechanism of Action of Tafamidis in Transthyretin Amyloidosis

Tafamidis stabilizes the native tetrameric structure of the transthyretin (TTR) protein.[1][2][3] In transthyretin amyloidosis, the TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various tissues, leading to organ dysfunction.[4][5] Tafamidis binds to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation and thereby inhibiting the amyloid cascade.[3][6]

Tafamidis_Mechanism cluster_Amyloid_Cascade Pathogenic Pathway in Transthyretin Amyloidosis TTR_tetramer Transthyretin (TTR) Tetramer TTR_monomer TTR Monomers TTR_tetramer->TTR_monomer Dissociation Misfolded_monomer Misfolded Monomers TTR_monomer->Misfolded_monomer Misfolding Amyloid_fibrils Amyloid Fibrils Misfolded_monomer->Amyloid_fibrils Aggregation Tissue_deposition Tissue Deposition & Organ Dysfunction Amyloid_fibrils->Tissue_deposition Tafamidis Tafamidis Tafamidis->TTR_tetramer

Caption: Mechanism of Tafamidis in preventing transthyretin amyloidosis.

Application Note 2: Synthesis of Cyclopentaquinoline-3,5-dichlorobenzoic Acid Hybrids as Potential Alzheimer's Disease Therapeutics

Introduction: 3,5-Dichlorobenzoic acid serves as a key building block in the synthesis of novel hybrid molecules with potential therapeutic applications in Alzheimer's disease. These hybrids combine a cyclopentaquinoline moiety with a 3,5-dichlorobenzoic acid tail, connected by an alkyl linker. These compounds have been investigated for their neuroprotective effects, including their ability to inhibit cholinesterases and prevent the aggregation of amyloid-β (Aβ) peptides, both of which are key pathological features of Alzheimer's disease.

Experimental Protocol: General Synthesis of Cyclopentaquinoline-3,5-dichlorobenzoic Acid Hybrids

This protocol is a general procedure adapted from published research.[3]

  • In a reaction flask, dissolve 3,5-dichlorobenzoic acid (0.04 g, 0.19 mM) in 10 ml of tetrahydrofuran (THF).

  • Cool the mixture to -5°C with stirring.

  • Add N-methylmorpholine (0.02 ml, 0.19 mM) dropwise to the solution and continue stirring.

  • After 2 hours, add a solution of the desired N-alkylamino-cyclopentaquinoline intermediate (0.19 mM) in 5 ml of THF.

  • Allow the reaction to proceed for 24 hours.

  • Upon completion, the solvent is evaporated, and the crude product is purified to yield the hybrid compound.

Quantitative Data:

The biological activity of a representative hybrid, compound 3e , is summarized below.

AssayIC₅₀ (µM)Aβ (1-42) Aggregation Inhibition (%) at 5 µMReference
Acetylcholinesterase (AChE) Inhibition0.131-[3]
Butyrylcholinesterase (BuChE) Inhibition0.116-[3]
Amyloid-β Aggregation Inhibition-55.7[3]

Experimental Workflow and Proposed Neuroprotective Mechanism

The synthesized hybrids are evaluated for their potential to combat Alzheimer's pathology through a multi-faceted approach. The workflow involves synthesizing a library of hybrids with varying linker lengths and then screening them for their ability to inhibit key enzymes (AChE and BuChE) and pathological processes (Aβ aggregation). The proposed neuroprotective mechanism of these hybrids involves reducing oxidative stress and inhibiting the formation of neurotoxic Aβ plaques.

Alzheimer_Therapeutic_Workflow cluster_Synthesis Synthesis of Hybrid Compounds cluster_Screening In Vitro Screening cluster_Mechanism Proposed Neuroprotective Mechanism Start_Materials 3,5-Dichlorobenzoic Acid + N-alkylamino-cyclopentaquinoline Synthesis Amide Coupling Reaction Start_Materials->Synthesis Hybrids Cyclopentaquinoline-3,5-dichlorobenzoic Acid Hybrids Synthesis->Hybrids ChE_Inhibition Cholinesterase Inhibition (AChE & BuChE) Hybrids->ChE_Inhibition Abeta_Aggregation Aβ Aggregation Inhibition Assay Hybrids->Abeta_Aggregation Antioxidant_Activity Antioxidant Activity Assays Hybrids->Antioxidant_Activity Reduce_Oxidative_Stress Reduction of Oxidative Stress ChE_Inhibition->Reduce_Oxidative_Stress Inhibit_Abeta_Plaques Inhibition of Aβ Plaque Formation Abeta_Aggregation->Inhibit_Abeta_Plaques Antioxidant_Activity->Reduce_Oxidative_Stress Neuroprotection Neuroprotection Reduce_Oxidative_Stress->Neuroprotection Inhibit_Abeta_Plaques->Neuroprotection

Caption: Workflow for the synthesis and evaluation of neuroprotective hybrids.

References

Application Notes and Protocols for Pesticide Development Using 3-(3,5-Dichlorophenyl)benzoic Acid as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dichlorophenyl)benzoic acid is a key chemical intermediate in the synthesis of a variety of agrochemicals, particularly fungicides and herbicides. Its dichlorinated phenyl ring and benzoic acid moiety provide a versatile scaffold for the development of active compounds that target essential biological processes in pests and weeds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel pesticides.

Applications in Fungicide Development: Dicarboximide Analogs

Derivatives of this compound, particularly N-substituted amides, are prominent in the development of dicarboximide fungicides. These fungicides are effective against a range of plant pathogenic fungi, most notably Botrytis cinerea, the causative agent of gray mold disease.

Mechanism of Action

Dicarboximide fungicides primarily act by disrupting two critical cellular processes in susceptible fungi:

  • Inhibition of Triglyceride Biosynthesis: These compounds interfere with the enzymatic pathways responsible for the synthesis of triglycerides, which are essential for energy storage and cellular membrane integrity in fungi.

  • Disruption of Osmotic Regulation: Dicarboximide fungicides are known to affect the high osmolarity glycerol (HOG) signaling pathway. This pathway is crucial for fungi to adapt to changes in osmotic pressure. Inhibition of this pathway leads to uncontrolled water influx, causing the fungal cells to swell and burst. The primary target within this pathway is believed to be a two-component histidine kinase, a key sensor in the osmotic stress response.[1][2]

Quantitative Data on Fungicidal Activity

While specific data for fungicides directly derived from this compound is limited in publicly available literature, data from structurally related N-phenyl carboxamides and other dicarboximide fungicides against Botrytis cinerea provide valuable benchmarks for activity.

Compound ClassTarget OrganismEndpointValueReference
N-phenyl-driman-9-carboxamidesBotrytis cinereaIC50 (mycelial growth)0.20 - 0.26 mM[3]
Pinacolone Sulfonamide DerivativesBotrytis cinereaEC504.68 - 11.57 mg/L[4]
Coumarin DerivativesBotrytis cinereaEC5020.52 µg/mL[5]
Indoloquinoline Alkaloid Derivative (Z24)Botrytis cinereaEC500.56 µg/ml[6]

Experimental Protocols

Protocol 1: Synthesis of N-substituted-3-(3,5-dichlorophenyl)benzamides

This protocol describes a general method for the synthesis of N-substituted benzamide derivatives from this compound, which can be screened for fungicidal activity.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • An appropriate primary or secondary amine (R₁R₂NH)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of thionyl chloride.

    • Add a catalytic amount of DMF (1-2 drops).

    • Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(3,5-dichlorophenyl)benzoyl chloride. This intermediate is often used directly in the next step.

  • Amide Formation:

    • Dissolve the crude 3-(3,5-dichlorophenyl)benzoyl chloride in an anhydrous solvent such as DCM or DMF.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) in the same anhydrous solvent.

    • Cool the amine solution in an ice bath.

    • Slowly add the solution of 3-(3,5-dichlorophenyl)benzoyl chloride to the cooled amine solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.[7][8]

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.

    • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compounds should be confirmed by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.[9]

Protocol 2: In Vitro Antifungal Assay against Botrytis cinerea

This protocol outlines a method to evaluate the in vitro fungicidal activity of the synthesized compounds against Botrytis cinerea.

Materials:

  • Synthesized N-substituted-3-(3,5-dichlorophenyl)benzamides

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture Botrytis cinerea on PDA plates at 20-25°C for 5-7 days until well-myceliated.

  • Preparation of Test Compound Solutions:

    • Prepare stock solutions of the synthesized compounds in DMSO at a high concentration (e.g., 10 mg/mL).

    • Prepare serial dilutions of the stock solutions to obtain the desired test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Mycelial Growth Inhibition Assay:

    • Amend molten PDA with the test compound solutions to the final desired concentrations. A solvent control (DMSO) and a negative control (no compound) should be included.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing Botrytis cinerea culture and place it in the center of each test plate.

    • Incubate the plates at 20-25°C in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

    • Determine the EC₅₀ (Effective Concentration 50%) value, which is the concentration of the compound that inhibits fungal growth by 50%, by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.

Applications in Herbicide Development

Esters derived from this compound have potential as herbicides. The structural features can be modified to influence their uptake, translocation, and activity within target plant species.

Quantitative Data on Herbicidal Activity

Compound ClassTarget OrganismEndpointValueReference
Acifluorfen AnalogsEchinochloa crusgalli (root)EC502.03 µg/mL
Acifluorfen AnalogsDigitaria sanguinalis (root)EC501.49 µg/mL
6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic AcidsArabidopsis thaliana (root growth)IC50Varies (some compounds more potent than commercial herbicides)[10]

Experimental Protocols

Protocol 3: Synthesis of this compound Esters

This protocol provides a general method for the synthesis of ester derivatives of this compound for herbicidal screening.

Materials:

  • This compound

  • An appropriate alcohol (R-OH)

  • A strong acid catalyst (e.g., concentrated sulfuric acid) or a coupling agent (e.g., DCC/DMAP)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus (for Fischer esterification), magnetic stirrer, rotary evaporator.

Procedure (Fischer Esterification):

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1 equivalent), the desired alcohol (in excess, can also be used as the solvent), and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux in a suitable solvent like toluene. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Characterization: Confirm the structure and purity of the synthesized esters using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4: Pre- and Post-Emergence Herbicidal Activity Assay

This protocol describes a method to evaluate the herbicidal activity of the synthesized ester compounds.

Materials:

  • Synthesized this compound esters

  • Seeds of monocot and dicot weed species (e.g., barnyardgrass, crabgrass, pigweed, velvetleaf)

  • Pots or flats with sterile soil mix

  • Greenhouse or growth chamber with controlled light, temperature, and humidity

  • Spray chamber for uniform application of test compounds

  • Acetone or other suitable solvent for dissolving compounds

  • Tween 20 or other surfactant

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the synthesized esters in a minimal amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween 20) to the desired test concentrations (e.g., 1000, 500, 250, 125 g a.i./ha).

  • Pre-emergence Assay:

    • Fill pots or flats with soil and sow the seeds of the test weed species at the appropriate depth.

    • Uniformly spray the soil surface with the test solutions using a spray chamber.

    • Place the treated pots in a greenhouse or growth chamber.

    • Water the pots as needed.

    • After a set period (e.g., 14-21 days), visually assess the herbicidal effect by recording the percentage of weed emergence and any signs of injury (e.g., chlorosis, necrosis, stunting) compared to an untreated control.

  • Post-emergence Assay:

    • Sow the seeds of the test weed species in pots or flats and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

    • Uniformly spray the foliage of the weeds with the test solutions.

    • Return the pots to the greenhouse or growth chamber.

    • After a set period (e.g., 7-14 days), visually assess the herbicidal effect by recording the percentage of plant injury or mortality compared to an untreated control.

  • Data Analysis:

    • Rate the herbicidal injury on a scale of 0 (no effect) to 100 (complete kill).

    • Calculate the GR₅₀ (the concentration required to cause 50% growth reduction) or LD₅₀ (the lethal dose for 50% of the plants) for active compounds.

Visualization of Experimental Workflow and Signaling Pathways

Workflow for Fungicide Development

Fungicide_Development_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start 3-(3,5-Dichlorophenyl) benzoic Acid Activation Acid Activation (e.g., with SOCl₂) Start->Activation Step 1 Amidation Amidation with Primary/Secondary Amine Activation->Amidation Step 2 Purification Purification (Recrystallization/ Chromatography) Amidation->Purification Step 3 Characterization Structural Characterization (NMR, MS) Purification->Characterization Step 4 Screening In Vitro Antifungal Screening vs. Botrytis cinerea Characterization->Screening Testing DataAnalysis Data Analysis (Inhibition %, EC₅₀) Screening->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: Workflow for the synthesis and evaluation of fungicidal N-substituted-3-(3,5-dichlorophenyl)benzamides.

Signaling Pathway of Dicarboximide Fungicide Action

Dicarboximide_Action_Pathway Dicarboximide Dicarboximide Fungicide (derived from this compound) HK Two-Component Histidine Kinase (Sensor) Dicarboximide->HK Inhibits HOG High Osmolarity Glycerol (HOG) Pathway HK->HOG Activates HK->HOG Inhibition by Fungicide Glycerol Glycerol Synthesis HOG->Glycerol Leads to CellDeath Cell Lysis and Fungal Death HOG->CellDeath Dysregulation leads to Osmotic Osmotic Pressure Regulation Glycerol->Osmotic Maintains

Caption: Simplified signaling pathway showing the inhibitory action of dicarboximide fungicides on the HOG pathway.

References

Application Note: HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-dichlorophenyl)benzoic acid is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of aromatic carboxylic acids. This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound, ensuring high sensitivity, selectivity, and reproducibility.

Principle of the Method

The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid group of the this compound, increasing its hydrophobicity and retention on the nonpolar stationary phase.[1] Detection is achieved using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Chemicals and Reagents:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Formic acid or Phosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

Preparation of Solutions
  • Mobile Phase A: Prepare a 0.01 M ammonium acetate solution in water and adjust the pH to 2.5 with formic acid or phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Methanol (HPLC grade).

  • Diluent: A mixture of methanol and water (50:50, v/v) is a suitable diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and may require optimization for specific instruments and columns.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.01 M Ammonium Acetate, pH 2.5B: Methanol
Gradient Program Time (min)
Flow Rate 1.2 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm

Table 1: Recommended HPLC Conditions. These conditions are based on a method developed for the analysis of dichlorobenzoic acid isomers and may be adapted for this compound.[2]

Data Presentation

Quantitative analysis of this compound should be performed by constructing a calibration curve from the peak areas of the calibration standards. The following tables summarize typical validation parameters that should be established for this method.

ParameterTypical Value
Retention Time (min) 15 - 25
Linearity (r²) >0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) <2%

Table 2: Typical Method Validation Parameters. The values presented are representative and should be experimentally determined during method validation. The LOD and LOQ are estimated based on data for similar dichlorobenzoic acid isomers.[2]

Experimental Workflow & Logical Relationships

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL in Diluent) A->B C Prepare Calibration Standards (1-100 µg/mL) B->C F Inject Standards & Sample C->F D Prepare Sample Solution D->F E Set Up HPLC System (Column, Mobile Phase, etc.) E->F G Chromatographic Separation (C18 Column) F->G H UV Detection at 210 nm G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify Analyte Concentration J->K

Caption: Experimental workflow for HPLC analysis.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The protocol is detailed to facilitate its implementation in a research or quality control laboratory setting. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and precise results.

References

Application Notes and Protocols for the Purification of 3-(3,5-dichlorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-(3,5-dichlorophenyl)benzoic acid, a biphenyl carboxylic acid derivative. The methodologies outlined are based on standard organic chemistry techniques and are adaptable for impurities commonly encountered during its synthesis, particularly through Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Its synthesis, often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, can result in a crude product containing various impurities. These may include unreacted starting materials (e.g., boronic acids/esters and aryl halides), homo-coupled byproducts, and residual palladium catalyst. Effective purification is crucial to obtain a compound of high purity for subsequent research and development activities.

This document outlines three primary purification techniques:

  • Acid-Base Extraction: A fundamental technique to separate the acidic product from neutral and basic impurities.

  • Column Chromatography: A versatile method for separating compounds based on their polarity.

  • Recrystallization: A powerful technique for achieving high purity of solid compounds.

Data Presentation

The following table summarizes the expected outcomes of the described purification techniques. Please note that the values are representative for biphenyl carboxylic acids and may vary depending on the initial purity of the crude product.

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesCommon Impurities Removed
Acid-Base Extraction 70-90%>90%High capacity, removes baseline impuritiesUnreacted neutral starting materials, some basic byproducts
Column Chromatography 90-98%70-90%High resolution, separates structurally similar compoundsHomo-coupled byproducts, unreacted starting materials, polar impurities
Recrystallization >99%60-85%Yields highly pure crystalline solid, removes trace impuritiesStructurally similar byproducts, residual solvents

Experimental Protocols

General Workflow for Purification

The purification of this compound typically follows a multi-step process to effectively remove a broad range of impurities. The general workflow is illustrated below.

PurificationWorkflow CrudeProduct Crude this compound Extraction Acid-Base Extraction CrudeProduct->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Removal of Byproducts Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing PureProduct Pure this compound (>99%) Recrystallization->PureProduct

Caption: General purification workflow for this compound.

Protocol for Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral organic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • 1 M Sodium hydroxide (NaOH) solution

  • 3 M Hydrochloric acid (HCl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution and shake the funnel vigorously, venting frequently.

  • Allow the layers to separate. The deprotonated product will be in the aqueous layer (bottom), while neutral impurities remain in the organic layer (top).

  • Drain the aqueous layer into a clean beaker.

  • Extract the organic layer again with 1 M NaOH to ensure complete transfer of the product.

  • Combine the aqueous layers.

  • Cool the combined aqueous layer in an ice bath and acidify with 3 M HCl until the pH is approximately 2. The product will precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • To further purify, redissolve the solid in ethyl acetate, wash with brine, and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the partially purified product.

ExtractionWorkflow Start Crude Product in Organic Solvent AddBase Add 1M NaOH Start->AddBase SeparateLayers Separate Layers AddBase->SeparateLayers AqueousLayer Aqueous Layer (Product as Salt) SeparateLayers->AqueousLayer OrganicLayer Organic Layer (Neutral Impurities) SeparateLayers->OrganicLayer Acidify Acidify with 3M HCl AqueousLayer->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter Filter and Wash Precipitate->Filter End Partially Purified Product Filter->End

Caption: Workflow for acid-base extraction.

Protocol for Column Chromatography

This protocol is suitable for separating the product from closely related impurities.

Materials:

  • Partially purified this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • Beakers, flasks, and test tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Determine an appropriate mobile phase using TLC. A common starting point for biphenyl carboxylic acids is a mixture of hexanes and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid remains protonated and does not streak on the silica gel. A typical eluent system could be Hexanes:EtOAc:Acetic Acid (e.g., 70:30:1).

  • Column Packing: Prepare a slurry of silica gel in hexanes and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the partially purified product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., DCM). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the selected mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

ChromatographyWorkflow Start Partially Purified Product TLC Select Solvent System via TLC Start->TLC PackColumn Pack Silica Gel Column TLC->PackColumn LoadSample Load Sample onto Column PackColumn->LoadSample Elute Elute with Mobile Phase LoadSample->Elute CollectFractions Collect and Monitor Fractions Elute->CollectFractions CombineFractions Combine Pure Fractions CollectFractions->CombineFractions Evaporate Evaporate Solvent CombineFractions->Evaporate End Chromatographically Pure Product Evaporate->End

Caption: Workflow for column chromatography purification.

Protocol for Recrystallization

This is the final step to achieve high purity of the solid product.

Materials:

  • Chromatographically pure this compound

  • Recrystallization solvent (e.g., ethanol/water, toluene, or acetic acid/water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. For biphenyl carboxylic acids, mixtures like ethanol/water or toluene are often suitable.

  • Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

RecrystallizationWorkflow Start Chromatographically Pure Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slowly Cool to Room Temperature Dissolve->Cool Crystallize Crystals Form Cool->Crystallize IceBath Cool in Ice Bath Crystallize->IceBath Filter Filter and Wash with Cold Solvent IceBath->Filter Dry Dry Crystals Under Vacuum Filter->Dry End Highly Pure Crystalline Product Dry->End

Caption: Workflow for recrystallization.

Application Notes and Protocols for 3-(3,5-Dichlorophenyl)benzoic Acid Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dichlorobenzoic acid (CAS No. 51-36-5) is a chlorinated aromatic carboxylic acid that serves as a versatile building block in organic synthesis.[1][2] Its chemical structure is characterized by a benzoic acid core with two chlorine atoms substituted at the 3 and 5 positions of the benzene ring.[2][3][4] This compound is frequently utilized as a key intermediate in the manufacturing of pharmaceuticals, agrochemicals such as fungicides and herbicides, and dyes.[1][2][5] In a research context, it is employed as a biochemical reagent and in the development of novel therapeutic agents.[6][7] Given its importance, the accurate and consistent preparation of 3,5-dichlorobenzoic acid solutions is crucial for reliable experimental outcomes.

These application notes provide a detailed protocol for the preparation of solutions of 3,5-dichlorobenzoic acid, tailored for research and development applications.

Physicochemical Properties and Solubility Data

A comprehensive understanding of the physicochemical properties of 3,5-dichlorobenzoic acid is essential for its proper handling and use in experiments. The data presented below has been compiled from various sources to provide a reliable reference.

Table 1: Physicochemical Properties of 3,5-Dichlorobenzoic Acid

PropertyValueReference
CAS Number 51-36-5[3][5]
Molecular Formula C₇H₄Cl₂O₂[5][8]
Molecular Weight 191.01 g/mol [8][9]
Appearance White to off-white or beige crystalline powder[5][8]
Melting Point 184-187 °C[3][10]
pKa 3.46 ± 0.10 (Predicted)[5]

Table 2: Solubility of 3,5-Dichlorobenzoic Acid

SolventSolubilityNotesReference
Water 147.1 mg/L (sparingly soluble)Temperature not specified.[5][8]
Dimethyl Sulfoxide (DMSO) 100 mg/mL (523.53 mM)Requires sonication for dissolution.[6]
Ethanol SolubleSpecific solubility data not available.[5][8]
Acetone SolubleSpecific solubility data not available.[5][8]
Dichloromethane SolubleSpecific solubility data not available.[8]

Safety Precautions

3,5-Dichlorobenzoic acid is a hazardous substance and should be handled with appropriate safety measures.

  • General Handling: Causes eye, skin, and respiratory tract irritation.[11] Avoid breathing dust and contact with skin and eyes.[11] Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11]

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

    • In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][11] Recommended storage temperature is 2-8°C.[5]

Experimental Protocol: Preparation of Stock Solutions

This protocol outlines the procedure for preparing a 100 mM stock solution of 3,5-dichlorobenzoic acid in DMSO, a common practice for in vitro studies.

Materials and Equipment:

  • 3,5-Dichlorobenzoic acid (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (e.g., 10 mL)

  • Serological pipettes or micropipettes

  • Vortex mixer

  • Ultrasonic water bath

  • Appropriate PPE (lab coat, gloves, safety goggles)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Work in a chemical fume hood.

  • Weighing: Accurately weigh 191.01 mg of 3,5-dichlorobenzoic acid (equivalent to 1 mmol) and transfer it to a 10 mL volumetric flask.

  • Dissolution:

    • Add approximately 7-8 mL of DMSO to the volumetric flask.

    • Cap the flask and vortex thoroughly for 1-2 minutes to aid dissolution.

    • If the solid does not fully dissolve, place the flask in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

  • Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to the volumetric flask until the meniscus reaches the 10 mL mark.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions:

To prepare a working solution of a desired concentration (e.g., 100 µM) from the 100 mM stock solution, perform a serial dilution. For example, to make a 100 µM working solution, dilute the 100 mM stock solution 1:1000 in the appropriate cell culture medium or assay buffer.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a 3,5-dichlorobenzoic acid stock solution.

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_finalize Finalization cluster_store Storage A Don PPE (Lab coat, gloves, goggles) C Tare analytical balance B Work in a chemical fume hood D Weigh 191.01 mg of 3,5-Dichlorobenzoic Acid C->D E Transfer to 10 mL volumetric flask D->E F Add ~8 mL of DMSO E->F G Vortex for 1-2 minutes F->G H Sonicate if necessary until clear solution G->H I Add DMSO to 10 mL mark H->I J Invert to mix I->J K Aliquot into single-use tubes J->K L Store at -20°C or -80°C K->L M M

Caption: Workflow for preparing a 100 mM stock solution of 3,5-dichlorobenzoic acid.

References

Application Notes and Protocols: Neuroprotective Potential of 3,5-Dichlorobenzoic Acid Derivatives in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. Key pathological hallmarks of AD include the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, as well as oxidative stress and neuroinflammation. Current therapeutic strategies often fall short in effectively managing this multifactorial disease. Recent research has explored the potential of hybrid molecules that can address multiple pathological targets. One such area of investigation involves the incorporation of 3,5-dichlorobenzoic acid moieties into larger molecular scaffolds to create novel compounds with neuroprotective properties. This document outlines the application and experimental protocols for a promising hybrid compound, a cyclopentaquinoline derivative of 3,5-dichlorobenzoic acid (referred to as compound 3e), in the context of neuroprotective studies for Alzheimer's disease.[1][2][3]

The primary focus of these notes is on a specific derivative that has demonstrated multi-target activity, including cholinesterase inhibition, anti-amyloid aggregation, and protection against oxidative stress.[1][2][3]

Data Presentation

The following table summarizes the in vitro activity of the cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrid compound 3e.[1][2][3]

Parameter Value Assay Method Significance
AChE Inhibition (IC50) 0.131 µMEllman's MethodInhibition of acetylcholine breakdown, a key therapeutic target in AD.
BuChE Inhibition (IC50) 0.116 µMEllman's MethodInhibition of butyrylcholinesterase, a secondary enzyme in acetylcholine metabolism.
Selectivity Index (SI) 1.13(BuChE IC50 / AChE IC50)Indicates a slightly higher potency for BuChE inhibition.
Aβ(1–42) Aggregation Inhibition 55.7% (at 5 µM)Thioflavin T (ThT) Fluorescence AssayDemonstrates the ability to interfere with the formation of amyloid plaques.
Neuroprotection against Oxidative Stress AcceptableMTT AssayShows the compound's ability to protect neurons from oxidative damage.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of the 3,5-dichlorobenzoic acid hybrid are attributed to its multi-target engagement. The following diagrams illustrate the proposed neuroprotective mechanisms and a general experimental workflow for evaluating such compounds.

neuroprotective_mechanisms cluster_compound 3,5-Dichlorobenzoic Acid Hybrid compound Compound 3e AChE AChE Inhibition compound->AChE BuChE BuChE Inhibition compound->BuChE Abeta Aβ Aggregation compound->Abeta ROS Oxidative Stress compound->ROS Cholinergic Increased Acetylcholine Levels AChE->Cholinergic BuChE->Cholinergic Plaque Reduced Aβ Plaque Formation Abeta->Plaque Viability Enhanced Neuronal Viability ROS->Viability

Caption: Multi-target neuroprotective mechanisms of the hybrid compound.

experimental_workflow start Start: Compound Synthesis invitro In Vitro Screening start->invitro chol_inhibition Cholinesterase Inhibition Assay (Ellman's Method) invitro->chol_inhibition abeta_agg Aβ Aggregation Assay (ThT Fluorescence) invitro->abeta_agg neuroprotection Neuroprotection Assay (MTT Assay) invitro->neuroprotection data_analysis Data Analysis and Candidate Selection chol_inhibition->data_analysis abeta_agg->data_analysis neuroprotection->data_analysis end End: Lead Compound Identified data_analysis->end

Caption: General workflow for evaluating neuroprotective compounds.

Experimental Protocols

1. Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the colorimetric method developed by Ellman et al. to determine the inhibitory potential of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Materials:

  • AChE (from electric eel) and BuChE (from equine serum)

  • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (3,5-dichlorobenzoic acid derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE or BuChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the respective substrate (ATCI for AChE or BTCI for BuChE).

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Aβ(1–42) Aggregation Inhibition Assay (Thioflavin T Fluorescence)

This assay measures the ability of a compound to inhibit the aggregation of Aβ peptides, a key event in the formation of amyloid plaques.

Materials:

  • Aβ(1–42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • 96-well black microplate (for fluorescence)

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of Aβ(1–42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it in phosphate buffer to the desired final concentration.

  • Incubate the Aβ(1–42) solution with various concentrations of the test compound (or vehicle control) at 37°C for a specified period (e.g., 24-48 hours) to allow for aggregation.

  • After incubation, add Thioflavin T solution to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Calculate the percentage of aggregation inhibition for each concentration of the test compound compared to the control (Aβ with vehicle).

  • The results can be used to determine the efficacy of the compound in preventing Aβ aggregation.

3. Neuroprotection Assay against Oxidative Stress (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity. In this context, it is used to measure the protective effect of a compound against an oxidative insult.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

  • Induce oxidative stress by adding the oxidative agent (e.g., H₂O₂) to the cell culture medium and incubate for a further period (e.g., 24 hours). Include control wells with untreated cells, cells treated only with the test compound, and cells treated only with the oxidative agent.

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding the solubilizing agent.

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each condition relative to the untreated control cells. An increase in viability in the presence of the test compound and the oxidative agent indicates a neuroprotective effect.

References

Application Notes and Protocols: The Role of 3-(3,5-Dichlorophenyl)benzoic Acid in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-(3,5-dichlorophenyl)benzoic acid in the context of Alzheimer's disease (AD) research. It has been established that this compound serves as a crucial building block in the synthesis of novel multi-target ligands designed to combat the complex pathology of AD. The following sections detail the rationale behind its use, its role in multi-target drug design, quantitative data on the efficacy of its derivatives, and detailed protocols for their evaluation.

Application Notes

The 3,5-dichlorobenzoic acid moiety is a key structural component in the design of multi-target-directed ligands (MTDLs) for Alzheimer's disease.[1][2][3] Its primary role is not as a standalone therapeutic agent, but as a fragment that, when hybridized with other pharmacologically active scaffolds, contributes to the overall efficacy and target engagement of the final compound.

Rationale for Use:

  • Structural Scaffold: The dichlorinated phenyl ring provides a rigid and chemically stable core, allowing for the strategic attachment of other functional groups and pharmacophores.[3]

  • Modulation of Physicochemical Properties: The chloro-substituents influence the lipophilicity and electronic properties of the hybrid molecule, which can enhance its ability to cross the blood-brain barrier and interact with target proteins.

  • Multi-Target Affinity: When combined with moieties like cyclopentaquinoline or tetrahydroacridine, the resulting hybrids have demonstrated the ability to interact with multiple key targets in AD pathology, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and amyloid-beta (Aβ) peptides.[4][5][6][7]

Therapeutic Strategy:

The overarching strategy is to create single molecules that can simultaneously address several facets of Alzheimer's disease, a multifactorial neurodegenerative disorder.[4][5] The core pathologies targeted by hybrids containing the 3,5-dichlorobenzoic acid moiety include:

  • Cholinergic Deficit: By inhibiting AChE and BuChE, these compounds aim to increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function.[5]

  • Amyloid-beta Aggregation: The compounds have been shown to interfere with the aggregation of Aβ peptides into toxic plaques, a hallmark of AD.[5][7]

  • Oxidative Stress: Some derivatives exhibit neuroprotective properties by mitigating oxidative stress, which is implicated in neuronal cell death in AD.[4][5]

  • Neuroinflammation: There is evidence to suggest potential anti-inflammatory properties, another important aspect of AD pathology.[1][6]

Quantitative Data

The following tables summarize the in vitro efficacy of representative hybrid compounds incorporating the 3,5-dichlorobenzoic acid moiety.

Table 1: Cholinesterase Inhibitory Activity of Cyclopentaquinoline-3,5-dichlorobenzoic acid Hybrids

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (SI)
3e 0.1310.1161.13

Data sourced from Czarnecka et al., 2023.[4][8]

Table 2: Cholinesterase Inhibitory Activity of Tetrahydroacridine-3,5-dichlorobenzoic acid Hybrids

CompoundEeAChE IC50 (nM)EqBuChE IC50 (nM)
3a -140
3b -24
3c 25123
3f -607
3g --
3h --

EeAChE: Acetylcholinesterase from Electric eel; EqBuChE: Butyrylcholinesterase from Equine serum. Data sourced from Czarnecka et al., 2020.[1][6][7]

Table 3: Amyloid-beta (Aβ1-42) Aggregation Inhibition

CompoundConcentration (µM)Inhibition of Aβ Aggregation (%)
Cyclopentaquinoline Hybrid 3e 555.7
Tetrahydroacridine Hybrid 3c 523
Tetrahydroacridine Hybrid 3c 10032

Data sourced from Czarnecka et al., 2023 and Czarnecka et al., 2020.[4][7][8]

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the therapeutic potential of 3,5-dichlorobenzoic acid hybrids in Alzheimer's disease research.

1. Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and the inhibitory effect of test compounds.

  • Materials:

    • 96-well microplate

    • Spectrophotometer (plate reader) capable of measuring absorbance at 412 nm

    • AChE (from electric eel) and BuChE (from equine serum)

    • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (0.1 M, pH 8.0)

    • Test compounds (3,5-dichlorobenzoic acid hybrids)

    • Donepezil or Tacrine as a positive control

  • Procedure:

    • Prepare stock solutions of the test compounds, positive control, and substrates in the appropriate solvent (e.g., DMSO).

    • In each well of the 96-well plate, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 10 µL of the test compound solution at various concentrations

      • 10 µL of AChE or BuChE enzyme solution (e.g., 1 U/mL)

    • Incubate the plate at 25°C for 10 minutes.[9]

    • Following incubation, add 10 µL of 10 mM DTNB to each well.[9]

    • Initiate the reaction by adding 10 µL of the respective substrate (14 mM ATCI for AChE or BTCI for BuChE).[9]

    • Shake the plate for 1 minute.

    • Measure the absorbance at 412 nm at regular intervals (e.g., every 2 minutes for 10 minutes) using a microplate reader.

    • The rate of reaction is determined from the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Protocol for Amyloid-beta Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the formation of Aβ fibrils and the ability of test compounds to inhibit this process.

  • Materials:

    • 96-well black, clear-bottom microplate

    • Fluorometer (plate reader) with excitation at ~440-450 nm and emission at ~480-510 nm

    • Amyloid-beta (1-42) peptide

    • Thioflavin T (ThT)

    • Phosphate buffered saline (PBS), pH 7.4

    • Test compounds

  • Procedure:

    • Prepare a stock solution of Aβ(1-42) by dissolving the peptide in a suitable solvent (e.g., 1% NH4OH) to a final concentration of 1 mg/mL.

    • Dilute the Aβ(1-42) stock solution in PBS to a final concentration of 10 µM.

    • Add the test compound at various concentrations to the Aβ solution.

    • Incubate the mixture at 37°C for 24-48 hours with gentle agitation to induce fibril formation.

    • After incubation, add ThT to each well to a final concentration of 5 µM.

    • Incubate for an additional 5 minutes at room temperature in the dark.

    • Measure the fluorescence intensity using a fluorometer with excitation at ~450 nm and emission at ~510 nm.[10]

    • A control sample containing Aβ and ThT without the test compound represents 100% aggregation.

    • Calculate the percentage of aggregation inhibition using the formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

3. Protocol for Neuroprotection Assay (MTT Assay)

This colorimetric assay assesses cell viability and the neuroprotective effects of test compounds against a toxin-induced cell death in a neuronal cell line, such as SH-SY5Y.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • 96-well cell culture plate

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H2O2)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Test compounds

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.[5]

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 30 minutes to 4 hours).[5][7]

    • Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA) to the wells (excluding the control wells) and incubate for 24 hours.[5]

    • After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.[5][7]

    • Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[5][6]

    • Cell viability is expressed as a percentage of the control (untreated, non-toxin exposed) cells. The neuroprotective effect is determined by the increase in cell viability in the presence of the test compound compared to the toxin-only treated cells.

4. Protocol for Yeast Three-Hybrid (Y3H) System

The Y3H system is a powerful tool to identify and confirm the interaction of a small molecule (the "bait") with a protein target (the "prey"). In this context, a hybrid of the 3,5-dichlorobenzoic acid derivative would be used as the bait.

  • Principle: The system uses a genetically engineered yeast strain where the expression of a reporter gene is dependent on the interaction between two fusion proteins, bridged by a hybrid small molecule.

  • Components:

    • "Hook" protein: A fusion of a DNA-binding domain (DBD) with a protein that binds one part of the hybrid ligand (e.g., methotrexate-binding dihydrofolate reductase, DHFR).

    • Hybrid Ligand ("Bait"): The small molecule of interest (e.g., the 3,5-dichlorobenzoic acid derivative) covalently linked to the other ligand (e.g., methotrexate, Mtx).

    • "Fish" protein: A fusion of a transcriptional activation domain (AD) with a protein from a cDNA library (the potential target of the small molecule).

  • General Workflow:

    • Construct the Hybrid Ligand: Synthesize the hybrid molecule by linking the 3,5-dichlorobenzoic acid derivative to methotrexate.

    • Yeast Strain Preparation: Use a yeast strain expressing the DBD-DHFR "hook" fusion protein.

    • Library Screening: Transform the yeast strain with a cDNA library where proteins are fused to the AD.

    • Selection: Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., leucine). Only yeast cells where the trimeric complex (Hook-Bait-Fish) forms will survive, as this complex activates the reporter gene (e.g., LEU2) required for growth.

    • Validation: Isolate the plasmids from the surviving yeast colonies and sequence the cDNA insert to identify the protein target that interacts with the 3,5-dichlorobenzoic acid derivative.

Visualizations

G cluster_synthesis Synthesis of Multi-Target Hybrids 3_5_DCBA 3,5-Dichlorobenzoic Acid Hybrid Multi-Target Hybrid Compound 3_5_DCBA->Hybrid Scaffold Active Scaffold (e.g., Cyclopentaquinoline, Tetrahydroacridine) Scaffold->Hybrid Linker Linker Moiety Linker->Hybrid

Caption: Synthesis of multi-target compounds for AD.

G cluster_targets Molecular Targets AD_Pathology Alzheimer's Disease Pathology Cholinesterases AChE & BuChE (Cholinergic Deficit) AD_Pathology->Cholinesterases Abeta Aβ Aggregation (Plaque Formation) AD_Pathology->Abeta Oxidative_Stress Oxidative Stress (Neuronal Damage) AD_Pathology->Oxidative_Stress Hybrid 3,5-DCBA Hybrid Compound Hybrid->Cholinesterases Inhibition Hybrid->Abeta Inhibition Hybrid->Oxidative_Stress Reduction

Caption: Multi-target therapeutic strategy for AD.

G cluster_workflow Cholinesterase Inhibition Assay Workflow Start Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) Incubate Incubate Enzyme with Inhibitor Start->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_Substrate Add Substrate (ATCI/BTCI) Initiate Reaction Add_DTNB->Add_Substrate Measure Measure Absorbance at 412 nm Add_Substrate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the Ellman's method.

References

reaction of 3-(3,5-dichlorophenyl)benzoic acid with thionyl chloride to form acid chloride

Author: BenchChem Technical Support Team. Date: November 2025

AN-CHEM-001

For research, scientific, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the synthesis of 3-(3,5-dichlorophenyl)benzoyl chloride via the reaction of 3-(3,5-dichlorophenyl)benzoic acid with thionyl chloride (SOCl₂). Acid chlorides are highly valuable reactive intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules, serving as key precursors for the formation of esters, amides, and ketones. This protocol details the necessary reagents, safety precautions, experimental procedure, and purification methods.

Introduction

The conversion of carboxylic acids to acid chlorides is a fundamental transformation in organic chemistry. Thionyl chloride is a highly effective reagent for this purpose, as it reacts with the carboxylic acid to form the acid chloride and volatile byproducts (sulfur dioxide and hydrogen chloride), which simplifies product purification.[1] 3-(3,5-dichlorophenyl)benzoyl chloride is a biaryl compound that can serve as a critical building block in medicinal chemistry and materials science. The protocol described herein is adapted from established methods for the synthesis of similar aromatic acid chlorides.[2][3]

Reaction Scheme and Mechanism

The reaction proceeds by nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic acyl substitution, where the chloride ion attacks the carbonyl carbon. The unstable intermediate then collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, to yield the final acid chloride product.[4][5][6]

Figure 1. Synthesis of 3-(3,5-dichlorophenyl)benzoyl chloride.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/Material CAS Number Molecular Formula Molecular Weight ( g/mol ) Notes
This compound N/A C₁₃H₈Cl₂O₂ 283.11 Starting material.
Thionyl chloride (SOCl₂) 7719-09-7 SOCl₂ 118.97 Reagent and solvent. Use in excess.
Anhydrous Toluene or Dichloromethane 108-88-3 / 75-09-2 C₇H₈ / CH₂Cl₂ 92.14 / 84.93 Optional solvent, aids in azeotropic removal of excess SOCl₂.

| Anhydrous Hexane | 110-54-3 | C₆H₁₄ | 86.18 | For purification/crystallization. |

Table 2: Equipment

Equipment Purpose
Round-bottom flask with reflux condenser Reaction vessel
Heating mantle with stirrer Heating and mixing the reaction
Gas trap / Scrubber (e.g., with NaOH solution) To neutralize HCl and SO₂ gases produced
Rotary evaporator Removal of solvent and excess thionyl chloride
Vacuum distillation apparatus Purification of the final product
Standard laboratory glassware Beakers, graduated cylinders, etc.

| Fume hood | Essential for handling thionyl chloride |

Safety Precautions

This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood.[7]

Table 3: Hazard and Safety Information

Substance Hazard Personal Protective Equipment (PPE) & Handling
Thionyl Chloride (SOCl₂) Danger! Reacts violently with water.[8][9] Causes severe skin burns and eye damage.[10] Toxic if inhaled.[10] Liberates toxic gas (HCl, SO₂) upon contact with moisture. Handling: Must be handled under an inert, dry atmosphere in a chemical fume hood. Use dry glassware. PPE: Chemical-resistant gloves (neoprene or butyl rubber), chemical safety goggles, face shield, and a lab coat are mandatory.[7][9]
This compound Irritant. May cause skin, eye, and respiratory tract irritation. Handling: Avoid inhalation of dust. PPE: Standard PPE (gloves, goggles, lab coat).
3-(3,5-dichlorophenyl)benzoyl chloride Corrosive. Moisture sensitive. Causes burns. Handling: Handle under a dry atmosphere. Avoid contact with skin and eyes. PPE: Standard PPE.

| Hydrogen Chloride (HCl) & Sulfur Dioxide (SO₂) Gas | Toxic and corrosive gases produced during the reaction. | The reaction apparatus must be equipped with a gas trap or scrubber containing a sodium hydroxide solution to neutralize these acidic gases. |

Experimental Protocol

This protocol is designed for a ~10 mmol scale and can be adjusted accordingly.

Step 1: Reaction Setup

  • Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to exclude moisture.

  • Place this compound (e.g., 2.83 g, 10 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Assemble a reflux condenser on top of the flask. Connect the top of the condenser to a gas scrubber.

  • Perform the entire setup within a certified chemical fume hood.

Step 2: Reaction Procedure

  • Carefully add an excess of thionyl chloride (e.g., 15 mL, ~200 mmol) to the flask containing the carboxylic acid. This can be done via a dropping funnel under a nitrogen atmosphere. Thionyl chloride will act as both the reagent and the solvent.

  • Begin stirring the mixture and gently heat it to reflux (boiling point of SOCl₂ is ~76 °C) using a heating mantle.

  • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The solid starting material should completely dissolve.

Step 3: Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation, initially at atmospheric pressure, followed by vacuum distillation. To facilitate the complete removal, anhydrous toluene can be added and co-evaporated under reduced pressure using a rotary evaporator. This step is critical and must be done in a fume hood.

  • The crude product, a yellow or brown oil/solid, remains.

  • Purify the crude 3-(3,5-dichlorophenyl)benzoyl chloride by vacuum distillation or by crystallization from a non-polar solvent like dry hexane.[2]

Step 4: Characterization

  • Confirm the product's identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • In the IR spectrum, the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) should disappear, and a sharp C=O stretch for the acid chloride should appear around 1750-1800 cm⁻¹.

Visualized Workflow

Workflow start Start: Assemble Dry Glassware in Fume Hood charge_reagents Charge Flask with This compound start->charge_reagents add_socl2 Add Excess Thionyl Chloride (Reagent & Solvent) charge_reagents->add_socl2 reflux Heat to Reflux (76°C) for 2-4 hours add_socl2->reflux monitor Monitor: Cessation of Gas Evolution (HCl, SO₂) reflux->monitor cool Cool Reaction Mixture to Room Temperature monitor->cool remove_socl2 Remove Excess SOCl₂ (Distillation / Roto-evaporation) cool->remove_socl2 purify Purify Crude Product (Vacuum Distillation or Crystallization) remove_socl2->purify characterize Characterize Product (NMR, IR) purify->characterize end_node End: Store Product under Inert Atmosphere characterize->end_node

References

Application Note: Quantification of 3-(3,5-dichlorophenyl)benzoic acid in Human Serum using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3,5-dichlorophenyl)benzoic acid is a biphenyl carboxylic acid derivative. Compounds with similar structures, such as polychlorinated biphenyls (PCBs), are known for their persistence in the environment and potential toxicological effects, including the induction of cellular stress and DNA damage.[1][2] The development of sensitive and robust analytical methods for the quantification of such compounds in biological matrices is crucial for toxicological studies, pharmacokinetic assessments in drug development, and environmental exposure monitoring.

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of this compound in human serum. The protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for high-throughput screening.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound from human serum.

Materials:

  • Human serum samples

  • This compound analytical standard

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic Acid

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Mixed-mode solid-phase extraction (SPE) cartridges

  • Centrifuge

  • SPE manifold

Protocol:

  • Sample Thawing: Thaw frozen human serum samples at room temperature. Vortex for 10 seconds to ensure homogeneity.

  • Spiking: Add 10 µL of the internal standard working solution to 200 µL of each serum sample, calibration standard, and quality control (QC) sample.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to each sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol containing 0.1% formic acid.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting
LC Parameters
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient Elution0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6.1-8 min: 30% B
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS Parameters
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)Analyte: 281.0; IS: 257.0
Product Ions (m/z)Analyte: 237.0 (Quantifier), 172.0 (Qualifier); IS: 213.0 (Quantifier)
Collision Energy (eV)Analyte: 15 (Quantifier), 25 (Qualifier); IS: 12 (Quantifier)
Dwell Time (ms)100
Gas Temperature350°C
Gas Flow (L/min)10
Nebulizer Pressure (psi)45

Quantitative Data Summary

The following tables present representative data from the method validation, demonstrating performance characteristics consistent with regulatory guidelines.

Table 2: Calibration Curve Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)
This compound1 - 1000>0.9981.00.3

Table 3: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ1.06.8-2.58.2-3.1
Low3.05.11.76.52.4
Medium1003.50.94.81.5
High8002.8-1.24.1-0.8

Table 4: Matrix Effect and Recovery

QC LevelNominal Conc. (ng/mL)Matrix Effect (%)Recovery (%)
Low3.095.488.2
High80098.191.5

Table 5: Stability Data (Autosampler, 24h at 4°C)

QC LevelNominal Conc. (ng/mL)Stability (% Change from Initial)
Low3.0-3.2
High800-1.8

Visualizations

Experimental Workflow

The overall process from sample receipt to final data reporting is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize ESI (Negative) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for the quantification of this compound.

Hypothetical Signaling Pathway of Toxicity

Based on the known mechanisms of related polychlorinated aromatic compounds, a putative pathway for toxicity is proposed, involving the induction of oxidative stress leading to cellular damage.[3][4][5]

G cluster_cell Cellular Response Analyte This compound Mito Mitochondria Analyte->Mito Induces Dysfunction NADPH_Ox NADPH Oxidase Analyte->NADPH_Ox Activates ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS NADPH_Ox->ROS DNA Nuclear DNA ROS->DNA Oxidative Attack Damage DNA Damage (Strand Breaks) DNA->Damage Apoptosis Apoptosis Damage->Apoptosis Triggers

Caption: Putative pathway of cellular toxicity induced by the analyte.

References

3-(3,5-Dichlorophenyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dichlorophenyl)benzoic acid is a versatile building block in medicinal chemistry, offering a unique structural motif for the design and synthesis of novel therapeutic agents. Its rigid biphenyl core, substituted with chloro groups, provides a platform for developing compounds with diverse pharmacological activities. The dichlorophenyl group can engage in various non-covalent interactions with biological targets, while the benzoic acid moiety serves as a convenient handle for further chemical modifications, such as amide or ester formation. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed protocols for the synthesis and evaluation of its derivatives.

Applications in Drug Discovery

The this compound scaffold has been successfully employed in the development of inhibitors for various enzymes and modulators of signaling pathways implicated in a range of diseases, including neurodegenerative disorders and cancer.

Neurodegenerative Diseases: Cholinesterase Inhibitors for Alzheimer's Disease

Derivatives of this compound have shown promise as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the progression of Alzheimer's disease. By inhibiting these enzymes, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, leading to improved cognitive function.

A series of hybrids combining a cyclopentaquinoline moiety with 3,5-dichlorobenzoic acid via an alkyl linker have been synthesized and evaluated for their cholinesterase inhibitory activity.[1]

Quantitative Data:

Compound IDLinker Length (n)AChE IC50 (nM)[1]BuChE IC50 (nM)[1]
3a 2245210
3b 3198185
3c 4165150
3d 5142128
3e 6131116
3f 7155140
3g 8180165
3h 9210195

Experimental Protocol: Synthesis of Cyclopentaquinoline and 3,5-Dichlorobenzoic Acid Hybrids [1]

This protocol describes a two-step synthesis of the hybrid compounds.

Step 1: Amide Coupling

  • To a solution of 3,5-dichlorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add N-methylmorpholine (1.0 eq) at 0 °C.

  • After stirring for 15 minutes, add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.0 eq) and continue stirring at 0 °C for 30 minutes.

  • Add the desired amino-functionalized cyclopentaquinoline (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection (if applicable)

If the cyclopentaquinoline starting material contains a protecting group, a deprotection step is necessary. For example, for a Boc-protected amine:

  • Dissolve the purified amide from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Purify the final compound by recrystallization or column chromatography.

Experimental Workflow:

G cluster_synthesis Synthesis of Hybrids Start Start Amide_Coupling Amide Coupling: 3,5-Dichlorobenzoic Acid + Amino-cyclopentaquinoline Start->Amide_Coupling Purification_1 Column Chromatography Amide_Coupling->Purification_1 Deprotection Deprotection (if needed) Purification_1->Deprotection Purification_2 Final Purification Deprotection->Purification_2 Final_Product Final_Product Purification_2->Final_Product

Caption: Synthetic workflow for cyclopentaquinoline-3,5-dichlorobenzoic acid hybrids.

Biological Evaluation: Cholinesterase Inhibition Assay (Ellman's Method) [1]

  • Prepare solutions of acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer (pH 8.0).

  • In a 96-well plate, add the test compound at various concentrations.

  • Add AChE or BuChE enzyme solution to each well and incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding ATCI and DTNB.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cancer: Targeting the AMPK Signaling Pathway

While direct modulation of the AMP-activated protein kinase (AMPK) pathway by this compound derivatives is an emerging area of research, the related scaffold of 1,3-bis(3,5-dichlorophenyl) urea has demonstrated potent anticancer activity by activating this key metabolic regulator.[2] AMPK activation can lead to the inhibition of cancer cell proliferation and induction of apoptosis, making it an attractive target for cancer therapy.

Hypothetical Mechanism of Action:

A hypothetical inhibitor derived from this compound could potentially bind to and activate AMPK. This activation would lead to the phosphorylation of downstream targets, resulting in the inhibition of anabolic pathways (e.g., mTORC1) and the activation of catabolic pathways, ultimately leading to energy stress and apoptosis in cancer cells.

AMPK Signaling Pathway:

G cluster_pathway AMPK Signaling Pathway in Cancer Inhibitor 3-(3,5-Dichlorophenyl)benzoic Acid Derivative AMPK AMPK Inhibitor->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes ULK1 ULK1 AMPK->ULK1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy ULK1->Autophagy Induces

Caption: Simplified AMPK signaling pathway and a potential point of intervention.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in the treatment of neurodegenerative diseases and cancer. The synthetic accessibility and the possibility for diverse chemical modifications make this building block an attractive starting point for further drug discovery efforts. The protocols and data presented here provide a foundation for researchers to explore the full potential of this promising chemical entity.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-(3,5-dichlorophenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(3,5-dichlorophenyl)benzoic acid, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound via Suzuki-Miyaura coupling of 3-carboxyphenylboronic acid and 1-bromo-3,5-dichlorobenzene.

Q1: I am observing low to no yield of the desired product. What are the potential causes and solutions?

A1: Low or no yield in a Suzuki-Miyaura coupling reaction is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. Ensure that the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[1] All solvents and reagents should be thoroughly deoxygenated prior to use.

  • Catalyst Activity: The palladium catalyst may be inactive.

    • Solution: Use a fresh batch of catalyst. Consider a pre-catalyst that is more stable to air and is activated in situ.

  • Ligand Selection: The choice of ligand is crucial for an efficient reaction.

    • Solution: If using a standard ligand like triphenylphosphine (PPh₃) yields poor results, consider more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Josiphos families) or N-heterocyclic carbene (NHC) ligands, which can be more effective for challenging couplings.[1][2]

  • Base Selection and Strength: The base plays a critical role in the transmetalation step.

    • Solution: The strength and solubility of the base are important. If a weak base like sodium carbonate (Na₂CO₃) is ineffective, try stronger bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[3][4] The presence of water can also be beneficial, so using an aqueous solution of the base is often recommended.[3]

  • Solvent Choice: The solvent affects the solubility of reactants and the reaction rate.

    • Solution: A mixture of an organic solvent and water is commonly used. Toluene/water, dioxane/water, or DME/water are good starting points.[4] If solubility is an issue, consider using a different solvent system.[5]

  • Reaction Temperature: The reaction may require higher temperatures to proceed.

    • Solution: Gradually increase the reaction temperature. Microwave-assisted heating can sometimes significantly improve yields and reduce reaction times.[4]

Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid or dehalogenation of the aryl halide. How can I minimize these?

A2: The formation of byproducts is a common challenge in Suzuki-Miyaura couplings.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Solution: Rigorous exclusion of oxygen is critical. Ensure proper degassing of solvents and use of an inert atmosphere.[1] Adjusting the stoichiometry of the reactants, particularly using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents), can sometimes favor the cross-coupling reaction.[3]

  • Dehalogenation of 1-bromo-3,5-dichlorobenzene: This can occur as a result of side reactions involving the palladium catalyst.

    • Solution: The choice of ligand and base can influence this side reaction. Experiment with different ligand/base combinations. Lowering the reaction temperature might also reduce the rate of dehalogenation.

  • Protodeboronation of 3-carboxyphenylboronic acid: The boronic acid can be cleaved by hydrolysis, especially under acidic or strongly basic conditions, or at elevated temperatures.[6]

    • Solution: Use a milder base if possible. Ensure the reaction is not running for an unnecessarily long time. The choice of solvent can also play a role; sometimes less aqueous conditions can mitigate this issue, although this might negatively impact the reaction rate.[5]

Q3: I am having difficulty purifying the final product and removing the palladium catalyst. What are some effective purification strategies?

A3: Purification can be challenging due to the presence of residual palladium and other byproducts.

  • Palladium Removal: Residual palladium can be problematic, especially for pharmaceutical applications.

    • Solution: After the reaction, a common method is to treat the reaction mixture with an aqueous solution of a thiol-containing reagent, such as sodium bisulfite (NaHSO₃) or N-acetylcysteine, which can scavenge the palladium.[7] Passing the crude product through a silica plug or using specialized palladium scavengers (resins or silicates) can also be effective.

  • Separation from Byproducts: Standard chromatographic techniques are often employed.

    • Solution: Column chromatography on silica gel is a common method. The choice of eluent system will depend on the polarity of the product and impurities. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.[8] Given that the product is a carboxylic acid, purification via salt formation is a potential strategy. This involves converting the acid to a salt to modify its solubility, allowing for the removal of neutral impurities, followed by acidification to recover the purified product.[8]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the reaction conditions for the synthesis of this compound?

A1: A good starting point for the Suzuki-Miyaura coupling would be:

  • Reactants: 1-bromo-3,5-dichlorobenzene (1.0 eq) and 3-carboxyphenylboronic acid (1.2 eq).

  • Catalyst: Pd(PPh₃)₄ (1-5 mol%).

  • Base: 2M aqueous Na₂CO₃ (2.0 eq).

  • Solvent: Toluene or Dioxane, with a co-solvent of water.

  • Temperature: 80-100 °C.

  • Atmosphere: Inert (Nitrogen or Argon).

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken, worked up, and analyzed to check for the consumption of the starting materials and the formation of the product.

Q3: Are there alternative synthetic routes to this compound?

A3: While Suzuki-Miyaura coupling is a very common and versatile method for forming biaryl compounds, other cross-coupling reactions like the Stille or Negishi coupling could potentially be used, although they often involve more toxic organometallic reagents.[1] Other classical methods could involve multi-step syntheses, but these are generally less efficient than cross-coupling reactions.

Data Presentation

The following tables summarize key parameters that can be optimized for the synthesis of this compound. Note: The yield data is illustrative and will vary depending on the specific experimental setup.

Table 1: Effect of Catalyst and Ligand on Reaction Yield

Catalyst (mol%)Ligand (mol%)Temperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)901265
Pd₂(dba)₃ (1)SPhos (2)90885
Pd(dppf)Cl₂ (3)-901078
Pd(PPh₃)₄ (3)-901272

Table 2: Effect of Base and Solvent on Reaction Yield

Base (eq)Solvent SystemTemperature (°C)Time (h)Yield (%)
Na₂CO₃ (2)Toluene/H₂O (3:1)901268
K₂CO₃ (2)Dioxane/H₂O (4:1)901075
K₃PO₄ (2)Toluene/H₂O (3:1)90888
Cs₂CO₃ (2)DME/H₂O (4:1)90892

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-dichlorobenzene (1.0 mmol), 3-carboxyphenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 10 mL of a 3:1 mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Workup and Purification for Palladium Removal

  • Following the completion of the reaction (Protocol 1, step 5), cool the mixture to room temperature.

  • Add a 20% aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously for 1-2 hours at room temperature.[7]

  • Dilute with ethyl acetate and water, and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product with reduced palladium content.

  • Proceed with further purification (e.g., column chromatography or recrystallization) as needed.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Aryl-Pd(II)-Halide Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Aryl-Pd(II)-Aryl_Complex Diaryl-Pd(II) Complex Transmetalation->Aryl-Pd(II)-Aryl_Complex Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product This compound Reductive_Elimination->Product Ar-X 1-bromo-3,5-dichlorobenzene Ar-X->Oxidative_Addition Ar'-B(OH)2 3-carboxyphenylboronic acid Ar'-B(OH)2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product Yield check_inert Is the reaction under a strict inert atmosphere? start->check_inert fix_inert Degas solvents and use N2/Ar atmosphere check_inert->fix_inert No check_catalyst Is the catalyst active? check_inert->check_catalyst Yes fix_inert->check_catalyst fix_catalyst Use fresh catalyst or screen new catalysts/ligands check_catalyst->fix_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes fix_catalyst->check_base fix_base Screen stronger or more soluble bases (K3PO4, Cs2CO3) check_base->fix_base No check_temp Is the temperature optimal? check_base->check_temp Yes fix_base->check_temp fix_temp Increase temperature or use microwave heating check_temp->fix_temp No success Improved Yield check_temp->success Yes fix_temp->success

Caption: A decision tree for troubleshooting low reaction yields.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base setup Assemble Glassware under Inert Atmosphere reagents->setup solvents Degas Solvents solvents->setup run Heat and Stir Reaction Mixture setup->run monitor Monitor by TLC/HPLC run->monitor monitor->run Incomplete quench Cool and Quench Reaction monitor->quench Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography or Recrystallization extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A general experimental workflow for the synthesis.

References

Technical Support Center: Synthesis of 3-(3,5-Dichlorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(3,5-dichlorophenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For this specific synthesis, the typical reactants are 1-bromo-3,5-dichlorobenzene and 3-carboxyphenylboronic acid.[2]

Q2: What are the key starting materials and reagents required for the Suzuki-Miyaura synthesis of this compound?

A2: The essential components for this synthesis include:

  • Aryl Halide: 1-Bromo-3,5-dichlorobenzene is a common choice due to its reactivity in Suzuki couplings.

  • Organoboron Reagent: 3-Carboxyphenylboronic acid serves as the source of the benzoic acid moiety.[2]

  • Palladium Catalyst: Various palladium(0) or palladium(II) complexes can be used, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].

  • Base: An inorganic base is required to facilitate the transmetalation step. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄).

  • Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include toluene/ethanol/water, dioxane/water, or THF/water.[2][3]

Q3: What are the common side reactions that can lower the yield of this compound?

A3: Several side reactions can compete with the desired cross-coupling, leading to a reduced yield. These include:

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of 1-bromo-3,5-dichlorobenzene or two molecules of 3-carboxyphenylboronic acid) can occur.

  • Dehalogenation: The aryl halide can be reduced, replacing the bromine atom with a hydrogen atom.

  • Protodeboronation: The boronic acid can react with water or other protic species to replace the boronic acid group with a hydrogen atom.

  • Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, reducing its catalytic activity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. - Consider using a pre-catalyst that is activated in situ. - Increase the catalyst loading, but be mindful of potential side reactions.
Poor Quality Reagents - Verify the purity of 1-bromo-3,5-dichlorobenzene and 3-carboxyphenylboronic acid by techniques like NMR or melting point analysis. - Impurities in the boronic acid can inhibit the reaction. Consider recrystallizing the boronic acid if its purity is questionable.
Ineffective Base - Ensure the base is anhydrous and finely powdered for better solubility and reactivity. - The choice of base can be critical; if using a carbonate, consider switching to a phosphate like K₃PO₄, which can be more effective in some cases.
Suboptimal Solvent System - The solubility of all reactants is crucial. If you observe poor solubility, try a different solvent mixture. For instance, if using toluene/water, consider switching to a more polar aprotic solvent like dioxane or DMF in combination with water.[4]
Presence of Oxygen - The Suzuki coupling is sensitive to oxygen, which can deactivate the catalyst. Ensure the reaction is thoroughly degassed by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Incorrect Reaction Temperature - The optimal temperature can vary depending on the specific catalyst and solvent system. If the reaction is sluggish at a lower temperature, gradually increase the temperature. However, excessively high temperatures can lead to catalyst decomposition and side reactions. A typical temperature range is 80-100 °C.[2]

Problem 2: Presence of Significant Impurities in the Product

Impurity Identification Troubleshooting Steps
Homocoupled Byproducts Can be identified by NMR and mass spectrometry.- Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the aryl halide. - Optimize the reaction time; prolonged heating can sometimes favor homocoupling.
Unreacted Starting Materials Detected by TLC or NMR of the crude product.- If the aryl halide remains, consider increasing the amount of boronic acid and base. - If the boronic acid remains, ensure the catalyst is active and the reaction has been run for a sufficient amount of time.
Protodeboronated Byproduct (Benzoic Acid) Can be identified by its characteristic NMR signals.- Use anhydrous solvents and ensure the base is dry. - Minimize the amount of water in the reaction mixture if possible, while still ensuring the base can function effectively.

Experimental Protocols

Detailed Experimental Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is adapted from a general procedure for Suzuki-Miyaura coupling reactions.[2]

Materials:

  • 1-Bromo-3,5-dichlorobenzene

  • 3-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Hydrochloric acid (6N)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-carboxyphenylboronic acid (1.90 mmol) and 1-bromo-3,5-dichlorobenzene (1.72 mmol).

  • Add a solvent mixture of toluene and ethanol (20 mL total volume).

  • In a separate container, dissolve anhydrous potassium carbonate (476 mg, 3.44 mmol) in water (3 mL) and add this solution to the reaction flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (20 mg, 0.02 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water (15 mL).

  • Acidify the aqueous layer to a pH of 1 by the dropwise addition of 6N hydrochloric acid. This will precipitate the carboxylic acid product.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-3,5-dichlorobenzene3-Carboxyphenylboronic acidPd(PPh₃)₄ (1.1)K₂CO₃Toluene/Ethanol/H₂O907High (expected)[2] (adapted)
4-Iodobenzoic acidPhenylboronic acidPd Nanoparticles (0.05)Na₂CO₃H₂O1000.17>95[5]
4-Bromobenzoic acidPhenylboronic acidPd Nanoparticles (0.05)Na₂CO₃H₂O1000.17~80[5]

Note: The yield for the specific synthesis of this compound is expected to be high based on similar reactions, but a specific literature value was not found.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Aryl Halide & Boronic Acid Solvent 2. Add Solvent Reactants->Solvent Base 3. Add Aqueous Base Solvent->Base Degas 4. Degas with Inert Gas Base->Degas Catalyst 5. Add Palladium Catalyst Degas->Catalyst Heat 6. Heat and Stir Catalyst->Heat Cool 7. Cool to RT Heat->Cool Acidify 8. Acidify Cool->Acidify Extract 9. Extract with Organic Solvent Acidify->Extract Dry 10. Dry and Concentrate Extract->Dry Purify 11. Purify (Column Chromatography) Dry->Purify Product Product Purify->Product Final Product Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions Start Low or No Product Yield CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckPurity Verify Reagent Purity Start->CheckPurity CheckBase Evaluate Base Start->CheckBase IncreaseLoading Increase Catalyst Loading CheckCatalyst->IncreaseLoading Recrystallize Recrystallize Boronic Acid CheckPurity->Recrystallize ChangeSolvent Change Solvent System CheckBase->ChangeSolvent DegasProperly Ensure Proper Degassing ChangeSolvent->DegasProperly OptimizeTemp Optimize Temperature DegasProperly->OptimizeTemp

References

Technical Support Center: Purification of 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-(3,5-dichlorophenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, often achieved through a Suzuki-Miyaura cross-coupling reaction, can lead to several impurities. The most common include:

  • Homo-coupled byproducts: Such as 3,3',5,5'-tetrachlorobiphenyl (from the coupling of two 3,5-dichlorophenyl boronic acid/ester molecules) and biphenyl-3,3'-dicarboxylic acid (from the coupling of two 3-boronobenzoic acid/ester molecules).

  • Starting materials: Unreacted 3-bromobenzoic acid (or its ester) and 3,5-dichlorophenylboronic acid (or its ester).

  • Catalyst residues: Palladium and phosphine ligands used in the coupling reaction.

  • Solvents and reagents: Residual solvents and bases from the reaction and workup.

  • Side-products: Phenols can sometimes be formed as byproducts in Suzuki coupling reactions.[1]

Q2: What are the initial steps to consider for the purification of crude this compound?

A2: A general initial purification strategy involves an aqueous workup to remove inorganic salts and water-soluble impurities. This is typically followed by an acid-base extraction. The acidic nature of the carboxylic acid group allows for its selective extraction into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), leaving neutral impurities (like homo-coupled byproducts) in the organic phase. The aqueous layer is then acidified to precipitate the purified carboxylic acid, which can be collected by filtration.[2]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of this compound and for identifying and quantifying impurities. A reversed-phase C18 column is often suitable.[3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can help identify impurities if they are present in sufficient quantities. Melting point analysis can be a good indicator of purity, with a sharp melting point range suggesting high purity.

Troubleshooting Guides

Problem 1: Low yield after recrystallization.
Possible Cause Troubleshooting Step
Incorrect solvent choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For biphenyl carboxylic acids, common solvent systems include aqueous ethanol or a mixture of a good solvent (like ethyl acetate or acetone) and an anti-solvent (like hexanes or pet ether).[8][9] Experiment with different solvent systems to find the optimal one.
Too much solvent used. Using an excessive amount of solvent will result in the product remaining dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
Product is highly soluble in the chosen solvent even at low temperatures. If the product remains soluble, try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat until the solution is clear again and allow it to cool slowly.
Problem 2: Persistent impurities after acid-base extraction and recrystallization.
Possible Cause Troubleshooting Step
Co-precipitation of impurities. Impurities with similar acidic properties or that are trapped within the crystal lattice may not be effectively removed. A second recrystallization from a different solvent system may be necessary.
Incomplete separation of layers during extraction. Ensure complete separation of the organic and aqueous layers during the acid-base extraction to prevent contamination of the aqueous layer containing the product.
Neutral impurities that are structurally very similar to the product. If recrystallization is ineffective, column chromatography may be required. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be effective for separating biphenyl carboxylic acids from non-polar impurities.[10]
Residual palladium catalyst. Activated carbon (charcoal) treatment of the solution before crystallization can help remove residual palladium catalyst and other colored impurities.[3]
Problem 3: Oiling out during recrystallization.
Possible Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the solute. If the compound melts in the hot solvent before it dissolves, it will "oil out." Choose a solvent with a lower boiling point.
The solution is supersaturated. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high. Try using more solvent or cooling the solution more slowly. Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization.
Presence of impurities. Impurities can sometimes inhibit crystallization and promote oiling out. Try purifying the crude material by another method (e.g., a quick filtration through a plug of silica) before recrystallization.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification
  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with a saturated aqueous solution of sodium bicarbonate or a 1M solution of sodium hydroxide. Repeat the extraction 2-3 times.

  • Combine the aqueous extracts. The desired product is now in the aqueous phase as its sodium salt.

  • Wash the combined aqueous extracts with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Cool the aqueous solution in an ice bath and slowly acidify with a concentrated acid (e.g., HCl) until the product precipitates out completely (check pH with litmus paper).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any remaining inorganic salts.

  • Dry the purified solid under vacuum.[2]

Protocol 2: General Recrystallization Procedure
  • Place the crude, dry this compound in an Erlenmeyer flask.

  • Add a small amount of a suitable recrystallization solvent (or solvent mixture).

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Gradually add more hot solvent until the solid is completely dissolved. Add a minimal excess of the hot solvent to ensure the solution is not supersaturated.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Crude this compound B Acid-Base Extraction A->B Initial Cleanup C Recrystallization B->C Primary Purification D Column Chromatography (Optional) C->D If Impurities Persist E Pure this compound C->E If Purity is Sufficient D->E Final Purification

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic Start Impure Product Extraction Perform Acid-Base Extraction Start->Extraction Recrystallization Recrystallization Successful? Pure Pure Product Recrystallization->Pure Yes Troubleshoot Troubleshoot Recrystallization (Solvent, Cooling Rate, etc.) Recrystallization->Troubleshoot No Troubleshoot->Recrystallization Chromatography Consider Column Chromatography Troubleshoot->Chromatography Extraction->Recrystallization

Caption: A logical diagram for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,5-dichlorophenyl)benzoic acid, primarily via Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative (e.g., 3-carboxyphenylboronic acid) with an aryl halide (e.g., 1-bromo-3,5-dichlorobenzene or 1-iodo-3,5-dichlorobenzene) in the presence of a palladium catalyst and a base.

Q2: My reaction yield is significantly lower than expected. What are the primary causes?

A2: Low yields in Suzuki-Miyaura couplings are often attributed to several factors. The most common culprits are undesired side reactions such as protodeboronation of the boronic acid, homocoupling of the starting materials, or incomplete reaction.[1] Other factors include inefficient catalyst activity (due to degradation or insufficient loading), improper choice of base or solvent, and the presence of oxygen in the reaction mixture.

Q3: I've observed a significant amount of benzoic acid in my crude product. What is this side product and how can I prevent it?

A3: The presence of benzoic acid is a strong indicator of protodeboronation , a side reaction where the C-B bond of your 3-carboxyphenylboronic acid is cleaved and replaced by a C-H bond.[1] This is often promoted by excess water, non-optimal pH conditions (either too acidic or too basic), or prolonged reaction times at elevated temperatures. To minimize this, ensure you are using anhydrous solvents, thoroughly degassing the reaction mixture, and considering the use of more stable boronic esters (e.g., pinacol esters).

Q4: My mass spectrometry analysis shows a peak corresponding to 3,3',5,5'-tetrachlorobiphenyl. How is this formed?

A4: This impurity is the result of homocoupling of your aryl halide starting material (e.g., 1-bromo-3,5-dichlorobenzene). This can occur when the palladium catalyst is oxidized to Pd(II), which can then promote the coupling of two aryl halide molecules. The presence of oxygen can significantly increase the rate of homocoupling.[1] Ensuring a completely inert (nitrogen or argon) atmosphere is critical to suppress this side reaction.

Q5: Can the boronic acid starting material also homocouple?

A5: Yes, the homocoupling of the boronic acid (to form biphenyl-3,3'-dicarboxylic acid) is another common side reaction. This is also often mediated by Pd(II) species and exacerbated by the presence of oxygen in the reaction mixture.[1] Careful degassing and the use of a pre-catalyst that is readily reduced to the active Pd(0) state can help minimize this.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of this compound.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Protodeboronation: Loss of boronic acid starting material. 2. Catalyst Inactivity: Decomposed or poisoned catalyst. 3. Homocoupling: Starting materials consumed in side reactions. 4. Incomplete Reaction: Sub-optimal temperature or time.1. Use anhydrous solvents, degas thoroughly, consider using a boronic ester. 2. Use fresh catalyst/ligand, ensure inert atmosphere. 3. Rigorously exclude oxygen via sparging; add a mild reducing agent like potassium formate. 4. Monitor reaction by TLC/LC-MS; consider increasing temperature or reaction time.
Significant Benzoic Acid Impurity Protodeboronation: Cleavage of the C-B bond in 3-carboxyphenylboronic acid.Use anhydrous conditions. Use a non-aqueous base if possible. Employ boronic acid derivatives like MIDA boronates for slow release.
Significant 3,3',5,5'-Tetrachlorobiphenyl Impurity Aryl Halide Homocoupling: Caused by Pd(II) species, often from oxygen exposure.Maintain a strict inert atmosphere (N₂ or Ar). Subsurface sparging with nitrogen before catalyst addition is effective. Use a Pd(0) source or a pre-catalyst that reduces efficiently.
Significant Biphenyl-3,3'-dicarboxylic Acid Impurity Boronic Acid Homocoupling: Promoted by oxygen and Pd(II) species.Rigorously degas all solvents and the reaction mixture. Use a slight excess of the aryl halide relative to the boronic acid.
Presence of 1,3-Dichlorobenzene Impurity Hydrodehalogenation: Reductive cleavage of the C-Halogen bond.Ensure the absence of hydride sources. Certain solvents (like alcohols) or bases can act as hydride donors under specific conditions.
Quantitative Analysis of Side Products (Illustrative)

The following table provides an example of a product distribution that might be observed in a sub-optimal reaction, leading to a lower yield. Actual values will vary based on specific reaction conditions.

Compound Molecular Weight ( g/mol ) Typical % in Crude Product (Illustrative) Notes
This compound 267.1075-85%Desired Product
Benzoic acid122.125-10%From Protodeboronation
3,3',5,5'-Tetrachlorobiphenyl291.983-8%From Aryl Halide Homocoupling
Biphenyl-3,3'-dicarboxylic acid242.232-5%From Boronic Acid Homocoupling
1,3-Dichlorobenzene147.001-2%From Hydrodehalogenation

Experimental Protocol (Representative)

This protocol is a representative example for the Suzuki-Miyaura coupling to synthesize this compound.

Reagents:

  • 3-Carboxyphenylboronic acid (1.0 eq)

  • 1-Bromo-3,5-dichlorobenzene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask, add 3-carboxyphenylboronic acid, 1-bromo-3,5-dichlorobenzene, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via cannula.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the stirring mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the aqueous layer and acidify to pH ~2 with 1M HCl. A precipitate should form.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Reaction and Side Reaction Pathways

The following diagram illustrates the desired synthetic pathway versus the common side reactions encountered during the Suzuki-Miyaura coupling.

G cluster_SM Starting Materials cluster_Side Side Products SM1 3-Carboxyphenyl- boronic acid SP1 Benzoic Acid SM1->SP1 Protodeboronation SP3 Biphenyl-3,3'- dicarboxylic acid SM1->SP3 Homocoupling Catalyst Pd(0) Catalyst + Base SM1->Catalyst Desired Path SM2 1-Bromo-3,5- dichlorobenzene SP2 3,3',5,5'-Tetra- chlorobiphenyl SM2->SP2 Homocoupling SM2->Catalyst Desired Path Product 3-(3,5-Dichlorophenyl) benzoic acid Catalyst->Product

Caption: Main reaction pathway versus common side reactions.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence for diagnosing the cause of low product yield.

G Start Low Yield Observed Check_Completion Is reaction complete? (Check by TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Side_Products Analyze Crude Mixture for Side Products Check_Completion->Check_Side_Products Yes Solution_Incomplete Increase Time / Temp Check Catalyst Activity Incomplete->Solution_Incomplete Identify_SP Identify Major Side Product(s) Check_Side_Products->Identify_SP Proto Protodeboronation (Benzoic Acid) Identify_SP->Proto Benzoic Acid Homo Homocoupling (Biphenyls) Identify_SP->Homo Homocoupling Products Solution_Proto Use Anhydrous Solvents Degas Thoroughly Proto->Solution_Proto Solution_Homo Ensure Inert Atmosphere Optimize Catalyst/Base Homo->Solution_Homo

Caption: A logical workflow for troubleshooting low reaction yields.

References

preventing degradation of 3-(3,5-dichlorophenyl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(3,5-dichlorophenyl)benzoic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2°C and 8°C. The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound are exposure to high temperatures, light, humidity, and incompatible substances such as strong oxidizing agents and bases.

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual signs of degradation can include a change in color from white or off-white to yellow or brown, as well as a change in the physical state of the powder (e.g., clumping). However, chemical degradation can occur without any visible changes. Therefore, it is recommended to perform analytical tests, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of the compound if degradation is suspected.

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented, based on the degradation of similar chlorinated aromatic carboxylic acids, potential degradation pathways could include decarboxylation (loss of the carboxylic acid group), hydroxylation of the aromatic rings, and in more extreme conditions, cleavage of the biphenyl bond.

Q5: Is it necessary to conduct stability testing on my stored samples?

A5: Yes, for critical applications, especially in drug development, it is highly recommended to perform periodic stability testing to ensure the integrity of your this compound samples. A stability-indicating HPLC method should be used for this purpose.

Troubleshooting Guide

If you suspect that your sample of this compound has degraded, follow this troubleshooting guide to identify the potential cause and take corrective actions.

Caption: Troubleshooting flowchart for suspected degradation.

Data on Storage Conditions and Stability

ParameterRecommended ConditionPotential Consequence of Deviation
Temperature 2°C to 8°CHigher temperatures can accelerate thermal degradation, potentially leading to decarboxylation.
Humidity Dry (low relative humidity)Moisture can facilitate hydrolytic degradation pathways.
Light Protected from light (amber vials or stored in the dark)Exposure to UV light can induce photodegradation, leading to the formation of reactive radical species and subsequent degradation products.
Atmosphere Tightly sealed containerExposure to air and potential contaminants can lead to oxidative degradation.
pH (in solution) Not applicable for solid storageIn solution, extremes of pH (highly acidic or basic) can catalyze hydrolysis of the carboxylic acid group.

Experimental Protocols

Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of this compound and to separate it from potential degradation products. Method optimization and validation are required for specific applications.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • This compound reference standard

  • Sample of this compound to be tested

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid)

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

    • 30-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

3. Forced Degradation Study Protocol:

To demonstrate the stability-indicating nature of the HPLC method, a forced degradation study should be performed on a sample of this compound.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to a temperature of 105°C for 48 hours.

  • Photodegradation: Expose the compound (in solid and solution form) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

4. Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis of the parent peak in the stressed samples should be performed to confirm that it is free from any co-eluting degradants.

Signaling Pathways and Experimental Workflows

Caption: Potential degradation pathways of the compound.

experimental_workflow start Start: Stability Assessment method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) method_dev->forced_deg method_val Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) forced_deg->method_val storage_setup Set up long-term and accelerated stability studies with proper storage conditions method_val->storage_setup sampling Sample at predetermined time points storage_setup->sampling analysis Analyze samples using the validated HPLC method sampling->analysis data_eval Evaluate data for trends in purity and degradation products analysis->data_eval end End: Determine shelf-life and confirm storage conditions data_eval->end

Caption: Workflow for stability assessment.

optimizing catalyst selection for 3-(3,5-dichlorophenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 3-(3,5-dichlorophenyl)benzoic acid, with a focus on catalyst selection for the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a boronic acid derivative with an aryl halide. For the synthesis of this compound, the two primary routes are:

  • Coupling of 3-bromobenzoic acid with 3,5-dichlorophenylboronic acid.

  • Coupling of a 3-carboxyphenylboronic acid with 1-bromo-3,5-dichlorobenzene or 1-iodo-3,5-dichlorobenzene.

Q2: Which palladium catalyst is the best choice for this synthesis?

A2: The optimal catalyst can depend on specific reaction conditions and the purity requirements of the final product. Commonly used catalysts for Suzuki-Miyaura couplings include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium dichloride complexes with phosphine ligands like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). For electron-deficient aryl halides, catalysts with electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), can be particularly effective in improving reaction efficiency.[1] It is advisable to screen a few catalysts to determine the best performer for your specific setup.

Q3: What are the typical bases and solvents used in this reaction?

A3: Inorganic bases are commonly employed to activate the boronic acid. Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of solvent is crucial for ensuring the solubility of all reactants and the catalyst. A mixture of an organic solvent and water is often used. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting materials and the formation of the product.

Q5: What is the appropriate workup procedure for this reaction?

A5: Since the product is a carboxylic acid, the workup typically involves an acid-base extraction. After the reaction is complete, the mixture is usually diluted with an organic solvent and washed with water. To isolate the product, the aqueous layer is acidified with an acid like hydrochloric acid (HCl) to a pH of around 2. This protonates the carboxylate salt, making the carboxylic acid product insoluble in water and extractable with an organic solvent like ethyl acetate or diethyl ether.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst.- Ensure the palladium catalyst is not old or decomposed. - Consider using a pre-catalyst that is more stable. - Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
2. Inefficient base.- Use a freshly opened or properly stored base. - Ensure the base is finely powdered for better solubility and reactivity. - Try a different base (e.g., switch from K₂CO₃ to K₃PO₄).
3. Poor solubility of reactants.- Choose a solvent system that solubilizes all components at the reaction temperature. A mixture of toluene, ethanol, and water can sometimes be effective.[2] - Increase the reaction temperature.
4. De-boronation of the boronic acid.- Use a slight excess (1.1-1.5 equivalents) of the boronic acid. - Add the boronic acid portion-wise during the reaction. - Ensure the reaction is not run for an excessively long time.
Formation of Homocoupling Byproducts 1. Presence of oxygen.- Thoroughly degas the reaction mixture and maintain an inert atmosphere.
2. Use of a Pd(II) precatalyst without a reducing agent.- The reduction of Pd(II) to the active Pd(0) can sometimes lead to homocoupling. Using a Pd(0) catalyst like Pd(PPh₃)₄ can mitigate this.
Difficulty in Product Purification 1. Co-elution of product and boronic acid starting material.- During workup, a basic wash can help remove unreacted boronic acid, although this may also remove some of the desired carboxylic acid product. Careful pH control is necessary.
2. Contamination with palladium residues.- Filter the reaction mixture through a pad of Celite® to remove precipitated palladium black. - Further purification by column chromatography or recrystallization may be necessary.

Catalyst Performance Data

The selection of the catalyst and its associated ligand can significantly impact the yield and efficiency of the Suzuki-Miyaura coupling. Below is a summary of typical performance for different palladium catalyst systems in the synthesis of biaryl compounds.

Catalyst SystemLigandTypical Loading (mol%)SolventBaseTemperature (°C)Yield (%)Purity (%)
Pd(OAc)₂PPh₃1-5Toluene/H₂OK₂CO₃80-10070-85>95
Pd(PPh₃)₄-2-51,4-Dioxane/H₂ONa₂CO₃90-11075-90>97
PdCl₂(dppf)dppf1-3THF/H₂OK₃PO₄80-10080-95>98
XPhos Pd G3XPhos0.5-22-MeTHF/H₂OK₃PO₄80-100>90>98

Note: These are representative values and actual results may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 3-bromobenzoic acid and 3,5-dichlorophenylboronic acid.

Materials:

  • 3-Bromobenzoic acid (1.0 eq)

  • 3,5-Dichlorophenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid, 3,5-dichlorophenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and wash the organic layer with water and then brine.

  • Combine the aqueous layers and acidify to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)L2-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Heating and Stirring (90-100°C, 12-24h) setup->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (EtOAc, H₂O) monitoring->workup Complete acidification Acidification (1M HCl to pH~2) workup->acidification extraction Product Extraction (Ethyl Acetate) acidification->extraction drying Drying and Concentration extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification product Pure this compound purification->product

References

Technical Support Center: Scaling Up the Synthesis of 3-(3,5-dichlorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-(3,5-dichlorophenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, especially for scale-up?

A1: The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 3-bromobenzoic acid and (3,5-dichlorophenyl)boronic acid.

Q2: Are there any known challenges when using substrates containing carboxylic acids in Suzuki-Miyaura couplings?

A2: Yes, carboxylic acid groups can sometimes interfere with the palladium catalyst, potentially leading to lower yields or reaction failure. The carboxylate can coordinate to the palladium and deactivate the catalyst. One common strategy to circumvent this is to use the methyl or ethyl ester of the benzoic acid and then hydrolyze the ester to the carboxylic acid in a subsequent step.

Q3: What are the typical starting materials for this synthesis?

A3: The key starting materials are 3-bromobenzoic acid and (3,5-dichlorophenyl)boronic acid. Alternatively, the boronic acid can be generated in situ or replaced with a corresponding boronate ester.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product.

Q5: What are the critical safety precautions to consider during scale-up?

A5: When scaling up, it is crucial to manage the exothermic nature of the reaction, especially during the addition of reagents. Ensure adequate cooling and stirring. Palladium catalysts can be pyrophoric, so handle them with care under an inert atmosphere. Always consult the Safety Data Sheets (SDS) for all reagents and solvents.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. For pre-catalysts, ensure proper activation conditions are met. Consider screening different palladium sources and ligands.
Poor Quality Reagents Verify the purity of starting materials, especially the boronic acid, which can degrade over time. Use anhydrous solvents and degas them thoroughly to remove oxygen.
Incorrect Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.
Sub-optimal Temperature The reaction temperature may need optimization. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side reactions.
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture with an inert gas (nitrogen or argon) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid Presence of oxygen, which can lead to oxidative homocoupling.Rigorously degas the reaction mixture and solvents. Use a slight excess of the aryl halide.
Protodeboronation The boronic acid reacts with residual water or acidic protons to form the corresponding arene.Use anhydrous conditions and a suitable base. A "slow-release" strategy with a boronate ester can also minimize the concentration of free boronic acid.[1]
Debromination of Starting Material Reductive dehalogenation of the aryl bromide.Optimize the catalyst and ligand system. Ensure the absence of reducing impurities.
Issue 3: Difficulty in Product Purification
Problem Potential Cause Solution
Residual Palladium Catalyst The final product is contaminated with palladium.Treat the reaction mixture with a scavenger resin or perform an aqueous wash with a solution of sodium bisulfite. Filtration through Celite can also remove heterogeneous palladium species.[2]
Co-elution with Starting Materials or Side Products The product has a similar polarity to impurities.If using the carboxylic acid directly, consider converting the crude product to its methyl ester for easier purification by chromatography, followed by hydrolysis. Adjusting the pH during aqueous work-up can help separate the acidic product from neutral impurities.
Incomplete Reaction Unreacted starting materials are present in the final product.Drive the reaction to completion by optimizing reaction time, temperature, or reagent stoichiometry.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific scales and equipment.

Materials:

  • 3-Bromobenzoic acid

  • (3,5-Dichlorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Toluene

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a clean, dry, and inerted reactor, add 3-bromobenzoic acid (1.0 eq), (3,5-dichlorophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: In a separate flask, pre-mix palladium(II) acetate (e.g., 0.02 eq) and triphenylphosphine (e.g., 0.08 eq) in a small amount of degassed dioxane. Add this catalyst solution to the main reactor.

  • Reaction: Heat the reaction mixture to 80-100 °C under a positive pressure of nitrogen and stir vigorously. Monitor the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add toluene and water. Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to a pH of ~2 to precipitate the product.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to achieve the desired purity.

Data Presentation

Table 1: Summary of Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended RangeNotes
Equivalents of Boronic Acid 1.1 - 1.5A slight excess is often used to ensure complete consumption of the aryl halide.
Equivalents of Base 2.0 - 4.0The base is crucial for the catalytic cycle.
Palladium Catalyst Loading 0.01 - 0.05 eqHigher loadings may be needed for less reactive substrates but increase costs and residual metal.
Ligand to Palladium Ratio 2:1 to 4:1This ratio can influence catalyst stability and activity.
Reaction Temperature 80 - 110 °CDependent on the solvent and catalyst system.
Reaction Time 4 - 24 hoursMonitor for completion to avoid degradation of the product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Charge Reactor: - 3-Bromobenzoic Acid - (3,5-Dichlorophenyl)boronic Acid - Base (e.g., K2CO3) solvent Add Degassed Solvent Mixture (e.g., Dioxane/Water) reagents->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heat Heat to 80-100 °C under N2 catalyst->heat monitor Monitor Reaction (TLC/HPLC) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Work-up cool->extract acidify Acidify Aqueous Layer extract->acidify filter Filter Crude Product acidify->filter purify Recrystallize filter->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in Suzuki Coupling start Low Yield Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Dry? check_catalyst->check_reagents Yes optimize_catalyst Screen Catalysts/ Ligands check_catalyst->optimize_catalyst No check_conditions Are Reaction Conditions (Base, Temp, Atmosphere) Optimal? check_reagents->check_conditions Yes purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents No optimize_conditions Screen Bases/ Temperatures check_conditions->optimize_conditions No success Yield Improved check_conditions->success Yes optimize_catalyst->success purify_reagents->success optimize_conditions->success

Caption: Troubleshooting decision tree for addressing low product yield.

References

common impurities in commercially available 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 3-(3,5-dichlorophenyl)benzoic acid. The information provided addresses potential impurities and offers guidance on their identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for commercially available this compound?

A1: Based on the structure of this compound, the most probable commercial synthetic route is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid.

Q2: What are the most common impurities I should be aware of in my sample?

A2: The most common impurities are typically unreacted starting materials, byproducts from side reactions inherent to the Suzuki-Miyaura coupling process, and residual catalyst. These can include starting materials, homocoupling products, and reduction products.

Q3: How can I detect these impurities in my sample?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for detecting and quantifying impurities in samples of this compound. Other useful methods include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of unknown impurities.[1][2][3][4]

Q4: Are there any health and safety concerns associated with the potential impurities?

A4: While this compound itself has associated safety protocols, some impurities, such as residual palladium catalyst or organoboron compounds, may have their own toxicological profiles. It is crucial to consult the Safety Data Sheet (SDS) for the specific batch of the chemical and handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.

Troubleshooting Guide

Issue: Unexpected peaks observed in HPLC analysis
  • Possible Cause 1: Residual Starting Materials

    • Explanation: The Suzuki-Miyaura synthesis may not have gone to completion, leaving unreacted 3,5-dichlorophenyl halide (e.g., 1-bromo-3,5-dichlorobenzene) or 3-carboxyphenylboronic acid.

    • Solution: Compare the retention times of the unexpected peaks with commercially available standards of the potential starting materials. If standards are unavailable, LC-MS can be used to identify the molecular weights of the impurity peaks.

  • Possible Cause 2: Homocoupling Byproducts

    • Explanation: A common side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid or the aryl halide.[5] This would result in the formation of biphenyl-3,3'-dicarboxylic acid or 3,3',5,5'-tetrachlorobiphenyl.

    • Solution: These larger, more symmetrical molecules will likely have different retention times than the desired product. Mass spectrometry can confirm their identities. Optimizing the reaction conditions, such as the choice of palladium catalyst, ligand, and base, can minimize homocoupling.

  • Possible Cause 3: Reduction Byproducts

    • Explanation: Dehalogenation of the 3,5-dichlorophenyl halide can lead to the formation of 3-chlorophenylbenzoic acid. Protodeboronation of 3-carboxyphenylboronic acid can result in benzoic acid.[5]

    • Solution: These impurities can be identified by comparing their retention times and mass spectra to known standards.

Issue: Low purity of the final product after synthesis
  • Possible Cause: Inefficient purification

    • Explanation: The purification method used (e.g., recrystallization, column chromatography) may not be adequately removing all impurities.

    • Solution: Re-purify the material using an orthogonal purification technique. For example, if recrystallization was initially used, try preparative HPLC or flash column chromatography with a different solvent system.

Data Presentation: Common Impurities

Impurity NameChemical StructureLikely Source
Starting Materials
1-Bromo-3,5-dichlorobenzeneIncomplete reaction
3-Carboxyphenylboronic acidIncomplete reaction
Homocoupling Byproducts
3,3',5,5'-TetrachlorobiphenylHomocoupling of 1-bromo-3,5-dichlorobenzene
Biphenyl-3,3'-dicarboxylic acidHomocoupling of 3-carboxyphenylboronic acid
Reduction Byproducts
3-Chlorophenylbenzoic acidDehalogenation of 1-bromo-3,5-dichlorobenzene
Benzoic acidProtodeboronation of 3-carboxyphenylboronic acid
Catalyst-Related Impurities
Residual Palladium-Incomplete removal of the catalyst
Phosphine Ligands/Oxides-Incomplete removal of catalyst ligands

Experimental Protocols

Representative Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a nitrogen-purged flask, combine 1-bromo-3,5-dichlorobenzene (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture, and add water and an organic solvent such as ethyl acetate. Separate the organic layer.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

General HPLC Method for Purity Analysis

This is a starting point for method development and will likely require optimization for baseline separation of all potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Suzuki_Miyaura_Synthesis A 1-Bromo-3,5-dichlorobenzene Catalyst Pd Catalyst A->Catalyst B 3-Carboxyphenylboronic acid B->Catalyst Product This compound Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K2CO3) Base->Catalyst

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Unexpected Peak in HPLC Check_SM Compare with Starting Material Standards Start->Check_SM Check_Homocoupling Analyze by LC-MS for Homocoupling Products Start->Check_Homocoupling Check_Reduction Compare with Reduction Product Standards Start->Check_Reduction Identify_Impurity Impurity Identified Check_SM->Identify_Impurity Check_Homocoupling->Identify_Impurity Check_Reduction->Identify_Impurity Optimize_Reaction Optimize Reaction Conditions Identify_Impurity->Optimize_Reaction Improve_Purification Improve Purification Method Identify_Impurity->Improve_Purification

Caption: Troubleshooting workflow for impurity identification.

Experimental_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC Analysis (Gradient Elution) Sample->HPLC Data Data Acquisition (UV Detector) HPLC->Data Analysis Peak Integration & Impurity Profiling Data->Analysis Report Generate Purity Report Analysis->Report

Caption: Experimental workflow for HPLC purity analysis.

References

refining crystallization methods for high purity 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining crystallization methods for obtaining high-purity 3-(3,5-dichlorophenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the likely impurities?

A common and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 3-bromobenzoic acid with 3,5-dichlorophenylboronic acid in the presence of a palladium catalyst and a base.

Potential impurities from this synthesis include:

  • Starting materials: Unreacted 3-bromobenzoic acid and 3,5-dichlorophenylboronic acid.

  • Homocoupling byproducts: 3,3'-biphenyldicarboxylic acid and 3,3',5,5'-tetrachlorobiphenyl.

  • Catalyst residues: Palladium complexes.

  • Solvent residues: Organic solvents used in the reaction and workup.

Q2: Which solvents are recommended for the crystallization of this compound?

A systematic approach to solvent screening is crucial. Start with solvents of varying polarities. Based on the structure of the target molecule (a biaryl carboxylic acid), suitable solvent systems could include:

  • Single solvent systems:

    • Alcohols (e.g., isopropanol, ethanol)

    • Ketones (e.g., acetone)

    • Esters (e.g., ethyl acetate)

    • Aromatic hydrocarbons (e.g., toluene)

  • Mixed solvent systems:

    • Toluene/heptane

    • Ethanol/water

    • Acetone/water

The ideal solvent will dissolve the compound at an elevated temperature but have low solubility at room temperature or below.

Q3: What analytical techniques are suitable for determining the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate purity assessment. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point. Other useful techniques include:

  • Melting point analysis: A sharp melting point range indicates high purity.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and identify any proton- or carbon-containing impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.

Troubleshooting Crystallization Issues

Problem Potential Cause Recommended Solution
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).1. Evaporate some of the solvent to increase the concentration. 2. If using a mixed solvent system, add more of the anti-solvent. 3. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
The compound is too soluble in the chosen solvent.Select a less polar solvent or a mixed solvent system where the compound has lower solubility at room temperature.
Oiling out (formation of a liquid layer instead of solid crystals). The solution is too concentrated, leading to precipitation above the compound's melting point in the solvent.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to reduce the saturation level. 3. Allow the solution to cool more slowly.
The presence of impurities is depressing the melting point.Consider a pre-purification step such as column chromatography before crystallization.
Poor recovery of the product. The compound has significant solubility in the mother liquor even at low temperatures.1. Ensure the crystallization mixture is thoroughly cooled before filtration. 2. Minimize the amount of cold solvent used to wash the crystals. 3. Consider a second crystallization from the mother liquor to recover more product.
Crystals are discolored or contain visible impurities. Impurities are co-crystallizing with the product.1. Perform a hot filtration of the crystallization solution to remove insoluble impurities. 2. Add activated carbon to the hot solution to adsorb colored impurities before filtration. 3. Re-crystallize the material a second time.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., isopropanol). Heat the mixture to boiling with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling rate.

  • Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., acetone).

  • Addition of Anti-Solvent: While the solution is warm, slowly add a "poor" solvent (an "anti-solvent" in which the product is insoluble, e.g., water or heptane) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 3-7 from the Single Solvent Recrystallization protocol.

Visualizing Experimental Workflows

Below are diagrams illustrating the logical steps for crystallization and troubleshooting.

G cluster_workflow General Crystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end High Purity Product dry->end

Caption: General workflow for recrystallization.

G cluster_troubleshooting Troubleshooting Crystallization start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out poor_yield Poor Yield start->poor_yield concentrate Concentrate Solution / Add Anti-Solvent no_crystals->concentrate Too Dilute? add_solvent Add More Hot Solvent / Cool Slower oiling_out->add_solvent Too Concentrated? cool_further Ensure Thorough Cooling / Minimize Wash poor_yield->cool_further Product in Mother Liquor?

addressing poor solubility issues of 3-(3,5-dichlorophenyl)benzoic acid in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor solubility issues encountered during experiments with 3-(3,5-dichlorophenyl)benzoic acid. The information is targeted towards researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my compound not dissolving in aqueous buffers?

A2: The limited aqueous solubility is due to the compound's molecular structure. The carboxyl group is the only polar, water-solubilizing feature. The rest of the molecule, consisting of two benzene rings and two chlorine atoms, is large and hydrophobic (lipophilic).[2] In neutral water or acidic buffers, the carboxylic acid will be in its neutral, less soluble form. For carboxylic acids, solubility in water decreases as the carbon chain length and overall molecular size increase.[2]

Q3: Can I improve solubility by adjusting the pH?

A3: Yes, pH modification is a primary strategy for solubilizing acidic compounds.[4][5] As a carboxylic acid, this compound is a weak acid. By increasing the pH of the aqueous solution with a base (e.g., NaOH, KOH), you can deprotonate the carboxylic acid to form a carboxylate salt. This salt form is an ion and is generally significantly more water-soluble than the neutral acid form.[5][6] Most drug molecules are weak acids or bases, and buffer solutions are widely used to achieve target concentrations.[4]

Q4: What organic solvents are recommended for this compound?

A4: Based on data for similar compounds, polar organic solvents are the best starting point.[1] Solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, and acetone are commonly used to dissolve poorly soluble carboxylic acids.[1][6][7] For creating stock solutions, DMSO is a frequent choice, although care must be taken as it is hygroscopic and can impact solubility.[7]

Q5: Are there other methods to enhance solubility besides pH and co-solvents?

A5: Yes, several other techniques can be employed:

  • Surfactants: Amphiphilic surfactants can form micelles that encapsulate the nonpolar compound, increasing its apparent aqueous solubility.[8][9]

  • Inclusion Complexes: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form host-guest complexes, where the hydrophobic compound is held within the cyclodextrin's non-polar cavity, while the exterior remains water-soluble.[4]

  • Particle Size Reduction: Decreasing the particle size of the solid compound through methods like micronization or milling increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][5][8]

Troubleshooting Guide

This section provides structured guidance for common experimental problems related to the solubility of this compound.

Issue 1: Compound Precipitates Out of Solution When Diluting a Stock
  • Problem: An organic stock solution (e.g., in DMSO) of the compound precipitates when diluted into an aqueous buffer.

  • Cause: This is a common issue where the concentration of the organic co-solvent is insufficient to keep the compound dissolved in the final aqueous medium. The compound is "crashing out" of solution.

  • Solutions:

    • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous medium.

    • Increase Co-solvent Percentage: Determine the maximum percentage of the organic solvent (e.g., DMSO, ethanol) that is tolerated by your experimental system (e.g., cell culture, enzyme assay) and ensure your final solution does not exceed this.

    • Use Solubilizing Excipients: Add a surfactant (e.g., Tween 80) or a cyclodextrin (e.g., HP-β-CD) to the final aqueous buffer before adding the compound's stock solution.[4] These agents help keep the compound in solution.

    • pH Adjustment: If the experimental conditions allow, ensure the final aqueous buffer has a pH that will maintain the compound in its ionized, more soluble salt form (typically pH > pKa). The predicted pKa for the related 3,5-dichlorobenzoic acid is around 3.46.[3]

Issue 2: Low or Inconsistent Results in Biological Assays
  • Problem: Inconsistent or lower-than-expected activity is observed in cell-based or biochemical assays.

  • Cause: Poor solubility can lead to an inaccurate concentration of the compound actually in solution and available to interact with the biological target. The compound may be precipitating or forming aggregates.

  • Solutions:

    • Verify Solubility Limit: Experimentally determine the kinetic solubility of your compound in the final assay buffer. This can be done using techniques like nephelometry or by visual inspection after serial dilution.

    • Pre-dissolve in Buffer: Before adding to the final assay, try to dissolve the compound in the assay buffer containing solubilizing agents (if used) to confirm it remains in solution at the target concentration.

    • Control for Vehicle Effects: Ensure the concentration of the organic solvent (vehicle) is consistent across all experiments and that a vehicle-only control is included to account for any effects of the solvent itself.

    • Consider Formulation: For in vivo studies, poor solubility is a major cause of low bioavailability.[10] Consider advanced formulation strategies like lipid-based systems or amorphous solid dispersions to improve absorption.[8][10]

Physicochemical Data Summary

While specific experimental data for this compound is limited, the properties of the structurally related 3,5-Dichlorobenzoic acid can serve as a useful reference point.

PropertyValue (for 3,5-Dichlorobenzoic acid)Reference
Molecular Formula C₇H₄Cl₂O₂[1][3]
Molecular Weight 191.01 g/mol [11][12]
Appearance White to off-white crystalline solid/powder[1][3]
Melting Point 184-187 °C[11][12]
Water Solubility 147.1 mg/L (temperature not stated); considered sparingly soluble or insoluble[1][3]
Organic Solvent Solubility Soluble in ethanol, acetone, dichloromethane[1][3]
Predicted pKa 3.46 ± 0.10[3]

Experimental Protocols & Workflows

Protocol 1: Preparation of an Aqueous Solution via pH Adjustment

This protocol describes how to prepare a solution of this compound in an aqueous buffer by converting it to its more soluble salt form.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Suspend the powder in a fraction of the final volume of purified water or the desired buffer (at its unadjusted pH). The compound will not dissolve at this stage.

  • Basification: While stirring, slowly add a dilute solution of a strong base (e.g., 0.1 M NaOH) dropwise.

  • Monitor pH and Dissolution: Continuously monitor the pH of the suspension. As the pH increases, the carboxylic acid will be converted to its carboxylate salt, and the solid should begin to dissolve.

  • Target pH: Continue adding base until all the solid has dissolved. The final pH should be at least 1.5 to 2 units above the compound's pKa to ensure complete ionization.

  • Final Volume and pH Adjustment: Once dissolved, add the remaining buffer/water to reach the final desired volume. Make any final, minor pH adjustments using dilute acid or base to reach the target pH for your experiment.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any remaining particulates.

G cluster_workflow Workflow: Solubilization via pH Adjustment A Weigh Compound B Suspend in Water/Buffer A->B C Add Base (e.g., 0.1M NaOH) while stirring B->C D Monitor pH & Dissolution C->D E Check: Is all solid dissolved? D->E E->C No F Adjust to Final Volume E->F Yes G Final pH Adjustment F->G H Sterile Filter (0.22 µm) G->H

Workflow for preparing an aqueous solution by pH adjustment.
Troubleshooting Logic for Solubility Issues

The following diagram outlines a logical approach to troubleshooting solubility problems during experimental setup.

G cluster_troubleshooting Troubleshooting Poor Solubility Start Compound fails to dissolve in desired solvent Q1 Is an aqueous solvent required? Start->Q1 Path_Reduce Reduce particle size (milling, sonication) Start->Path_Reduce Alternative Physical Approach Path_Organic Try alternative organic solvents (DMSO, Ethanol, Acetone) Q1->Path_Organic No Path_Aqueous Attempt pH modification (increase pH > pKa) Q1->Path_Aqueous Yes End_Success Solubility Achieved Path_Organic->End_Success Q2 Did pH modification work? Path_Aqueous->Q2 Path_CoSolvent Use a co-solvent system (e.g., Water + DMSO) Q2->Path_CoSolvent No / Partially Q2->End_Success Yes Q3 Does it precipitate on dilution? Path_CoSolvent->Q3 Path_Excipients Add solubilizing excipients to aqueous phase (Surfactants, Cyclodextrins) Q3->Path_Excipients Yes Q3->End_Success No Path_Excipients->End_Success End_Fail Consider formulation or chemical modification Path_Reduce->End_Fail

Decision tree for troubleshooting solubility issues.

References

overcoming challenges in the characterization of 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(3,5-dichlorophenyl)benzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis, purification, and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 3-boronobenzoic acid (or its corresponding ester) with 1-bromo-3,5-dichlorobenzene (or 1-iodo-3,5-dichlorobenzene) in the presence of a palladium catalyst and a base.

Q2: I am not getting the desired product in my Suzuki-Miyaura coupling reaction. What are the common causes of failure?

A2: Failure to obtain the desired product in a Suzuki-Miyaura coupling can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated due to exposure to air. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Base: The choice and amount of base are crucial. Carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. The base strength and solubility can significantly impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically required. The ratio of the solvents can affect the solubility of the reagents and, consequently, the reaction rate.

  • Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. It is advisable to use fresh or properly stored boronic acid.

Q3: What are the typical byproducts observed in the synthesis of this compound via Suzuki coupling?

A3: Common byproducts include:

  • Homocoupling Products: Formation of biphenyl-3,3'-dicarboxylic acid (from the coupling of two molecules of 3-boronobenzoic acid) and 3,3',5,5'-tetrachlorobiphenyl (from the coupling of two molecules of 1-bromo-3,5-dichlorobenzene).[1]

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of benzoic acid.[1]

  • Dehalogenation Product: The halogen on the dichlorobenzene can be replaced by a hydrogen atom, resulting in 1,3-dichlorobenzene.

Troubleshooting Guides

Synthesis (Suzuki-Miyaura Coupling)
Issue Possible Cause Troubleshooting Steps
Low or no product yield Inactive catalystUse a fresh palladium catalyst or a pre-catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[2]
Poor quality of boronic acidUse freshly purchased or properly stored boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water).[3]
Formation of significant homocoupling byproducts Presence of oxygenThoroughly degas all solvents and reagents before use.[1]
Inefficient transmetalationAdjust the reaction temperature or change the ligand on the palladium catalyst to a more electron-rich one to facilitate transmetalation.
Presence of starting materials in the final product Incomplete reactionIncrease the reaction time or temperature. Increase the amount of catalyst or base.
Purification
Issue Possible Cause Troubleshooting Steps
Difficulty in removing homocoupled biphenyl byproduct Similar polarity to the desired productUtilize column chromatography with a carefully selected eluent system. Consider converting the carboxylic acid product to its salt to alter its solubility and facilitate separation from the non-acidic byproduct.[4]
Co-crystallization of starting material and product Similar crystal lattice packingTry recrystallization from a different solvent system. A mixture of a good solvent and a poor solvent often yields better separation. For biphenyl carboxylic acids, solvents like benzene/petroleum ether or aqueous ethanol can be effective.[5]
Product is an oil and does not crystallize Presence of impuritiesPurify the crude product by column chromatography before attempting recrystallization. Ensure the product is sufficiently pure.
Characterization
Issue Possible Cause Troubleshooting Steps
Complex ¹H NMR spectrum Overlapping aromatic signalsUse a higher field NMR spectrometer (e.g., 600 MHz or higher) to improve signal dispersion. 2D NMR techniques like COSY and HMBC can help in assigning the proton signals.
Ambiguous Mass Spectrum Interpretation Isotopic pattern of chlorineRemember that chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. For a molecule with two chlorine atoms, expect to see a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.[6]
Broad peak or tailing in HPLC analysis Interaction of the carboxylic acid with the stationary phaseAdd a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.
Poor separation of isomers in HPLC Inadequate mobile phase or stationary phaseOptimize the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer). Try a different stationary phase (e.g., a phenyl column instead of a C18 column) to exploit different separation mechanisms.[7]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

Note: This is a general, inferred protocol. Optimization may be required.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask, add 3-boronobenzoic acid (1.2 mmol), 1-bromo-3,5-dichlorobenzene (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

    • Add a base, for example, potassium carbonate (2.0 mmol).

  • Reaction Setup:

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL), via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Characterization Data (Estimated)

Note: The following data are estimations based on structurally similar compounds and should be confirmed by experimental analysis.

Technique Parameter Estimated Value
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)~ 13.2 (s, 1H, -COOH), 8.2-7.5 (m, 7H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ)~ 167 (-COOH), 142-127 (Ar-C)
Mass Spectrometry (EI) m/zM⁺ at ~280, M+2 at ~282, M+4 at ~284 (ratio ~9:6:1)
HPLC (C18 column)Retention TimeDependent on specific conditions, but expect a single peak for the pure compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-OR Ar-Pd(II)-OR Ar-Pd(II)-X->Ar-Pd(II)-OR Ligand Exchange Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' 3-(3,5-Dichlorophenyl)- benzoic Acid Ar-Pd(II)-Ar'->Ar-Ar' Ar-X 3-Halobenzoic Acid (X = Br, I) Ar-X->Ar-Pd(II)-X Ar'-B(OH)2 3,5-Dichlorophenyl- boronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar' Base Base Base->Ar-Pd(II)-OR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Crude_Product Crude this compound Purification Column Chromatography / Recrystallization Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product HPLC HPLC Analysis (Purity Check) Pure_Product->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (Molecular Weight) Pure_Product->MS Structure_Confirmation Structure Confirmation HPLC->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis and characterization.

References

Technical Support Center: Trace Analysis of 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace analysis of 3-(3,5-dichlorophenyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial chromatographic conditions for the analysis of this compound by HPLC?

A1: For initial method development, a reverse-phase HPLC method is recommended. A C18 column is a good starting point. The mobile phase can consist of an acetonitrile or methanol gradient with acidified water (e.g., using 0.1% formic or acetic acid) to ensure good peak shape for the acidic analyte. A gradient elution is preferable to effectively separate the analyte from potential impurities.

Q2: My peak shape for this compound is poor (e.g., tailing or fronting). What are the possible causes and solutions?

A2: Poor peak shape can be due to several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the acidic analyte, causing peak tailing. To mitigate this, ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of the analyte and the silanol groups. Using a column with end-capping or a modern, base-deactivated stationary phase can also significantly improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.

  • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.

Q3: I am observing low sensitivity and cannot detect my analyte at trace levels. How can I improve the sensitivity of my method?

A3: To enhance sensitivity for trace analysis, consider the following:

  • Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer (LC-MS). MS detection offers significantly higher sensitivity and selectivity compared to UV detection. Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds like this compound.

  • Sample Preparation: Implement a sample pre-concentration step, such as solid-phase extraction (SPE), to enrich the analyte concentration before injection.

  • Derivatization: Chemical derivatization can improve the ionization efficiency of the analyte for MS detection or enhance its UV absorbance at a more favorable wavelength.

  • Optimize MS Parameters: If using LC-MS, optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) and consider using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for improved sensitivity and specificity.

Q4: Is Gas Chromatography (GC) a suitable technique for the analysis of this compound?

A4: Direct GC analysis of carboxylic acids can be challenging due to their low volatility and potential for thermal degradation in the injector port. However, GC-MS can be a powerful technique for trace analysis after derivatization. Esterification of the carboxylic acid group (e.g., to its methyl ester) will increase its volatility and improve its chromatographic behavior.

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
High Backpressure 1. Blockage in the HPLC system (e.g., tubing, frits, guard column). 2. Column contamination or degradation. 3. Mobile phase precipitation.1. Systematically disconnect components (start with the column) to identify the source of the blockage. Replace any clogged parts. 2. Flush the column with a strong solvent. If the pressure remains high, the column may need to be replaced. 3. Ensure mobile phase components are fully miscible and filtered. Avoid high concentrations of buffers.
Retention Time Variability 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration issues. 4. Leaks in the pump or injector.1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. 4. Inspect the system for any visible leaks and tighten fittings as necessary.
Ghost Peaks 1. Contamination in the mobile phase, sample, or system. 2. Carryover from a previous injection.1. Use high-purity solvents and reagents. Filter samples before injection. 2. Implement a thorough needle wash program in the autosampler. Inject a blank solvent run to check for carryover.
No Analyte Peak 1. Incorrect injection or no sample injected. 2. Analyte degradation. 3. Detector issue. 4. Inappropriate mobile phase for elution.1. Verify the injection volume and ensure the autosampler is functioning correctly. 2. Check the stability of the analyte in the sample solvent. 3. Confirm the detector is on and functioning correctly. 4. Ensure the mobile phase is strong enough to elute the analyte from the column.

Quantitative Data Summary

The following table provides illustrative performance data for a validated HPLC method for the analysis of a structurally similar compound, 2,3-dichlorobenzoic acid, which can be used as a starting point for method validation of this compound.[1][2]

Parameter2,6-DCBA2,5-DCBA2,4-DCBA3,4-DCBA3,5-DCBA
Limit of Detection (LOD) (mg/mL) 0.0790.0880.0880.0970.106
Limit of Quantitation (LOQ) (mg/mL) 0.260.290.300.320.35

*DCBA: Dichlorobenzoic acid isomer. Data is adapted from a study on 2,3-dichlorobenzoic acid and its regioisomers and should be considered as an example.[1][2] Actual LOD and LOQ values for this compound must be experimentally determined.

Experimental Protocols

Illustrative HPLC-UV Method for this compound

This protocol is adapted from a validated method for dichlorobenzoic acids and serves as a starting point for method development.[1][2]

  • Chromatographic System:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.01 M Ammonium acetate buffer (pH 2.5) : Methanol (50:50, v/v).

    • Mobile Phase B: Water : Methanol (20:80, v/v).

  • Gradient Program:

    • A linear gradient should be optimized to achieve good resolution. A starting point could be: 0 min, 10% B; 20 min, 90% B; 25 min, 90% B; 26 min, 10% B; 30 min, 10% B.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30 °C.

  • Detection:

    • UV at 210 nm.

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to an appropriate concentration. Filter the sample through a 0.45 µm filter before injection.

Illustrative GC-MS Method (after Derivatization)

This protocol outlines a general approach for the GC-MS analysis of this compound following derivatization.

  • Derivatization (Esterification):

    • To a known amount of the dried sample extract, add a suitable esterifying agent (e.g., BF3-methanol or diazomethane).

    • Heat the mixture as required by the chosen reagent to form the methyl ester of the carboxylic acid.

    • After the reaction is complete, neutralize the solution and extract the methyl ester into an organic solvent like hexane or ethyl acetate.

    • Concentrate the extract to a suitable volume for GC-MS analysis.

  • GC-MS System:

    • Gas chromatograph coupled to a mass spectrometer.

  • Column:

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas:

    • Helium at a constant flow rate.

  • Oven Temperature Program:

    • Optimize the temperature program to separate the derivatized analyte from other components. A starting point could be: initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • Injector:

    • Splitless mode for trace analysis.

  • Mass Spectrometer:

    • Electron ionization (EI) at 70 eV.

    • Scan mode for initial identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

Visualizations

Method_Refinement_Workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC/GC) A->B Based on analyte properties C Initial Parameter Screening (Column, Mobile Phase/Carrier Gas, Temperature) B->C Initial experiments D Evaluate Peak Shape & Retention C->D Analyze initial data F System Suitability Testing D->F If acceptable G Iterative Optimization D->G If issues are present E Assess Sensitivity & Selectivity E->F If acceptable E->G If improvement is needed H Specificity F->H Proceed if suitable G->D Refine parameters G->E I Linearity & Range J Accuracy & Precision K LOD & LOQ L Robustness M Finalized Analytical Method L->M Successful Validation

Caption: Workflow for the refinement of a trace analytical method.

Signaling_Pathway cluster_AD Alzheimer's Disease Pathogenesis cluster_Intervention Therapeutic Intervention ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Abeta Amyloid-β (Aβ) Aggregation ROS->Abeta promotes Neuron Neuronal Damage & Cognitive Decline ROS->Neuron causes Neuroinflammation Neuroinflammation Abeta->Neuroinflammation induces Abeta->Neuron contributes to Neuroinflammation->ROS exacerbates Neuroinflammation->Neuron contributes to Compound 3,5-Dichlorobenzoic Acid Hybrids (Neuroprotective Agents) Compound->ROS Inhibits Compound->Abeta Inhibits Aggregation

Caption: Proposed neuroprotective mechanism of 3,5-dichlorobenzoic acid hybrids in Alzheimer's disease.

References

Technical Support Center: Efficient Derivatization of 3-(3,5-Dichlorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of derivatizing 3-(3,5-dichlorophenyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in derivatizing this compound?

A1: The primary challenges in derivatizing this compound stem from its electronic and steric properties. The presence of two electron-withdrawing chlorine atoms on one phenyl ring deactivates the carboxylic acid group, making it less nucleophilic. Additionally, the bulky 3,5-dichlorophenyl substituent can create steric hindrance around the carboxylic acid, potentially slowing down the reaction rate and requiring more forcing reaction conditions or specialized reagents to achieve high yields.

Q2: Which derivatization reactions are commonly performed on this compound?

A2: The most common derivatization reactions for this compound are esterification to form esters and amidation (amide coupling) to form amides. These reactions are crucial for modifying the compound's physicochemical properties for various applications, including drug development.

Q3: How can I activate the carboxylic acid of this compound for efficient derivatization?

A3: Activation of the carboxylic acid is key to overcoming its reduced reactivity. Common methods include:

  • Conversion to an acyl chloride: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides a highly reactive acyl chloride intermediate.

  • Use of coupling reagents: In amide synthesis, coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can form a reactive O-acylisourea intermediate. For sterically hindered and electron-deficient systems, more potent coupling agents like HATU may be necessary.

Troubleshooting Guides

Esterification of this compound

Problem 1: Low yield in Fischer esterification.

  • Possible Cause 1: Reversible nature of the reaction. Fischer esterification is an equilibrium process. The water produced during the reaction can hydrolyze the ester back to the starting materials.

    • Solution: Use a large excess of the alcohol, which also serves as the solvent, to shift the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Possible Cause 2: Insufficient catalysis. The electron-withdrawing nature of the dichlorophenyl group reduces the reactivity of the carboxylic acid, requiring a strong acid catalyst.

    • Solution: Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.

  • Possible Cause 3: Steric hindrance. The bulky substituent may hinder the approach of the alcohol.

    • Solution: Consider using a less sterically hindered alcohol if possible. Alternatively, more forcing conditions such as higher temperatures and longer reaction times may be required. Microwave-assisted esterification can also be effective in accelerating the reaction.

Problem 2: Side reactions and byproduct formation.

  • Possible Cause 1: Dehydration of the alcohol. At high temperatures with a strong acid catalyst, some alcohols may undergo dehydration to form ethers or alkenes.

    • Solution: Optimize the reaction temperature and catalyst concentration. Use the minimum effective temperature and amount of catalyst.

  • Possible Cause 2: Charring or decomposition. Prolonged heating at high temperatures can lead to decomposition of the starting material or product.

    • Solution: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

Amide Coupling of this compound

Problem 1: Incomplete conversion to the amide.

  • Possible Cause 1: Inefficient activation of the carboxylic acid. The electronic deactivation of the carboxylic acid may lead to incomplete formation of the active intermediate.

    • Solution 1: Use a more potent coupling reagent. If standard reagents like EDC/HOBt are ineffective, consider using HATU or other uronium-based coupling agents, which are known to be more efficient for hindered and electron-deficient substrates.

    • Solution 2: Convert to the acyl chloride. Reacting this compound with thionyl chloride or oxalyl chloride to form the more reactive acyl chloride before adding the amine can significantly improve yields.

  • Possible Cause 2: Low nucleophilicity of the amine. If the amine being used is also electron-deficient or sterically hindered, the coupling reaction will be slow.

    • Solution: Increase the reaction temperature and/or reaction time. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) in excess can also help to drive the reaction forward.

  • Possible Cause 3: Salt formation. The carboxylic acid and the amine can form a stable salt, which is unreactive under standard coupling conditions.

    • Solution: Ensure the reaction is performed in the presence of a suitable base to neutralize any acid and free the amine.

Problem 2: Epimerization of chiral centers (if applicable).

  • Possible Cause: The use of certain coupling reagents and bases can lead to racemization if there is a chiral center adjacent to the carbonyl group.

    • Solution: Use coupling reagent additives known to suppress epimerization, such as HOBt or OxymaPure®. Carefully select the base, as stronger bases can increase the risk of epimerization.

Quantitative Data

Table 1: Comparison of Coupling Reagents for Amide Synthesis with Electron-Deficient Amines.

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Reference
EDCHOBtDIPEACH₃CNGood to Excellent
HATU-DIPEADMFGood to Excellent[1]
DCCDMAP-CH₂Cl₂Moderate to Good
Acyl Fluoride (in situ)--TolueneGood to Excellent[1]

Experimental Protocols

Protocol 1: Esterification via Acyl Chloride
  • Formation of the Acyl Chloride:

    • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (2.0 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Esterification:

    • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM).

    • Add the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling using EDC/HOBt
  • Reaction Setup:

    • To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add EDC (1.2 eq) at 0 °C.

    • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

  • Reaction Execution:

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_esterification cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Work-up & Purification A This compound C Acyl Chloride Intermediate A->C in DCM, 0 °C to RT B Oxalyl Chloride / cat. DMF B->C F Crude Ester C->F in DCM, RT D Alcohol (R-OH) D->F E Base (e.g., Pyridine) E->F G Quench with Water F->G H Extraction G->H I Washing H->I J Drying & Concentration I->J K Purification J->K L Pure Ester K->L

Caption: Workflow for the esterification of this compound via an acyl chloride intermediate.

troubleshooting_amide_coupling Start Low Yield in Amide Coupling Cause1 Inefficient Carboxylic Acid Activation Start->Cause1 Cause2 Low Amine Nucleophilicity / Steric Hindrance Start->Cause2 Cause3 Side Reactions (e.g., Epimerization) Start->Cause3 Solution1a Use Stronger Coupling Reagent (e.g., HATU) Cause1->Solution1a Solution1b Convert to Acyl Chloride (SOCl₂ or (COCl)₂) Cause1->Solution1b Solution2a Increase Temperature / Reaction Time Cause2->Solution2a Solution2b Use Excess Non-Nucleophilic Base (e.g., DIPEA) Cause2->Solution2b Solution3 Add Epimerization Suppressant (e.g., HOBt, Oxyma) Cause3->Solution3

Caption: Troubleshooting guide for low yields in amide coupling reactions.

References

troubleshooting unexpected results in reactions involving 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-(3,5-dichlorophenyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize reactions involving this compound.

Frequently Asked Questions (FAQs)

General Handling and Characterization

Q1: My reaction yields are inconsistent. How can I verify the purity and identity of my starting material, this compound?

A1: Inconsistent results often stem from impure starting materials. You can verify the identity and purity of this compound using several standard analytical techniques. The expected data is summarized below.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₈Cl₂O₂[1]
Molecular Weight267.11 g/mol Computed from formula
AppearanceWhite to beige powder/crystalline solid[2]
Melting Point184-187 °C[3][4]
¹H NMR (CDCl₃)δ 7.98 (d, J=2.0 Hz, 2H), 7.61 (t, J=2.0 Hz, 1H)[3]
¹³C NMR (DMSO)δ 165.4, 135.0, 134.8, 132.7, 128.3[3]
SolubilityInsoluble in water; soluble in organic solvents like ethanol and acetone.[2]

If your material deviates significantly from these values, consider purification by recrystallization from ethanol or sublimation under vacuum.[4]

Reaction-Specific Troubleshooting

Q2: I am attempting a Suzuki-Miyaura coupling with a derivative of this compound and observing low to no yield of the desired biphenyl product. What are the likely causes?

A2: Suzuki-Miyaura coupling is a complex, multi-step catalytic cycle, and failure can occur at several points. The electron-withdrawing nature of the two chlorine atoms on one ring and the carboxylic acid group (or its derivative) on the other can influence the electronic properties of the molecule, affecting the reaction.[5] Common issues include catalyst deactivation, improper base or solvent selection, and side reactions.

Potential side reactions to consider are the homocoupling of your boronic acid partner and deborylation (cleavage of the C-B bond) before cross-coupling can occur.[6][7] The presence of water can sometimes be beneficial, but in other cases, anhydrous conditions are required.[8]

Below is a logical workflow to troubleshoot a failing Suzuki-Miyaura coupling reaction.

G start Low or No Product in Suzuki Coupling reagents 1. Verify Reagent Purity & Integrity - Aryl Halide (starting material) - Boronic Acid/Ester (check for degradation) - Degas Solvents Thoroughly start->reagents conditions 2. Optimize Reaction Conditions reagents->conditions base_solvent Optimize Base & Solvent - Base: Try K3PO4, Cs2CO3, K2CO3 - Solvent: Dioxane, Toluene, THF, DMF - Additive: +/- water conditions->base_solvent temp Adjust Temperature - Incrementally increase temperature conditions->temp catalyst 3. Screen Catalyst & Ligand - Try different Pd sources (e.g., Pd(dppf)Cl2) - Use Buchwald ligands for hindered substrates side_reactions 4. Investigate Side Reactions - Analyze crude mixture for homocoupling or deborylation products catalyst->side_reactions base_solvent->catalyst temp->catalyst

Figure 1. Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Q3: My amide coupling reaction using this compound and an amine is sluggish and gives a low yield. How can I improve this?

A3: The direct coupling of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[9] To achieve high yields, the carboxylic acid must be "activated." The two primary pathways for activation are converting it to a more reactive species (like an acyl chloride) or using a coupling agent.

The presence of two electron-withdrawing chlorine atoms increases the acidity of the carboxylic acid group, which can favor salt formation.[5] A common strategy is to first convert the carboxylic acid to its highly reactive acyl chloride, which then readily reacts with the amine.

Below is a diagram illustrating the common pathways for amide bond formation.

G start This compound + Amine path1_title Pathway 1: Two-Step Activation path2_title Pathway 2: Direct Coupling acid_chloride Step 1: Form Acyl Chloride Reagents: SOCl2 or (COCl)2 Solvent: DCM, Toluene path1_title->acid_chloride coupling_reagents Use Coupling Reagents Examples: EDC/HOBt, DCC, DIC Solvent: DMF, DCM path2_title->coupling_reagents amide_formation1 Step 2: Add Amine Forms Amide + HCl (Base like Pyridine or Et3N needed) acid_chloride->amide_formation1 amide_formation2 Forms Amide + Byproducts (e.g., DCU for DCC) coupling_reagents->amide_formation2

Figure 2. Common synthetic pathways for amide coupling reactions.

Q4: I am observing an unexpected, high-molecular-weight side product during an esterification reaction at high temperatures. What could this be?

A4: While the intended reaction is esterification, high temperatures can promote side reactions. One possibility is the dehydration of two molecules of the carboxylic acid to form the corresponding anhydride, 3-(3,5-dichlorophenyl)benzoic anhydride. This is a known reaction for benzoic acids, often facilitated by dehydrating agents, but can sometimes occur thermally.[10]

Another potential, though less common, side reaction at very high temperatures in the presence of copper salts is decarboxylation, which would lead to the formation of 3,5-dichloro-1,1'-biphenyl.[10] If your reaction conditions are strongly oxidizing, you may also see coupling products arising from radical intermediates.[11]

Key Experimental Protocols

Protocol 1: Synthesis of N-aryl-3-(3,5-dichlorophenyl)benzamide via an Acyl Chloride Intermediate

This two-step protocol is a robust method for achieving high yields in amide coupling reactions where direct coupling is inefficient.

Step A: Formation of 3-(3,5-dichlorophenyl)benzoyl chloride

  • Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent: Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Reagent Addition: Add oxalyl chloride (2.0 eq) dropwise to the mixture at 0 °C.[12] A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.[12] Alternatively, thionyl chloride (SOCl₂) can be used, often with gentle heating.[12]

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours or until gas evolution (CO₂ and CO for oxalyl chloride; SO₂ and HCl for thionyl chloride) ceases.

  • Isolation: Remove the solvent and excess reagent in vacuo. The resulting crude acyl chloride is often used directly in the next step without further purification.[12]

Step B: Amide Formation

  • Setup: Dissolve the crude 3-(3,5-dichlorophenyl)benzoyl chloride in an anhydrous aprotic solvent such as DCM or THF in a new flask under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 eq) in the same solvent.

  • Reaction: Cool the acyl chloride solution to 0 °C and add the amine/base solution dropwise with vigorous stirring.

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography on silica gel.

References

Validation & Comparative

A Comparative Analysis of Dichlorobenzoic Acid Isomers for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is critical for synthesis, activity screening, and mechanistic studies. This guide provides a comparative analysis of the six isomers of dichlorobenzoic acid, focusing on their physicochemical properties and biological activities, supported by experimental data and detailed protocols.

Dichlorobenzoic acids are substituted aromatic carboxylic acids with the chemical formula C₇H₄Cl₂O₂. The six constitutional isomers, distinguished by the positions of the two chlorine atoms on the benzene ring, exhibit distinct properties that influence their chemical reactivity and biological function. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 2,3-Dichlorobenzoic acid is a key intermediate for the antiepileptic drug Lamotrigine.[1] Several isomers are also recognized for their herbicidal properties, often linked to their ability to mimic or interfere with plant hormones like auxins.

Physicochemical Properties: A Quantitative Comparison

The substitution pattern of the chlorine atoms significantly impacts the physicochemical properties of each isomer, such as acidity (pKa), melting point, and solubility. These parameters are fundamental for predicting the behavior of these molecules in both chemical reactions and biological systems.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)Water Solubility
2,3-DCBA 50-45-3191.01168 - 1702.53 ± 0.25Slightly soluble
2,4-DCBA 50-84-0191.01157 - 1602.68 ± 0.250.36 g/L (15 °C)
2,5-DCBA 50-79-3191.01151 - 1542.51 ± 0.250.8 g/L
2,6-DCBA 50-30-6191.01139 - 1421.69 ± 0.100.1-1 g/100 mL (19 °C)
3,4-DCBA 51-44-5191.01204 - 2063.60 ± 0.10Insoluble
3,5-DCBA 51-36-5191.01184 - 1873.46 ± 0.10147.1 mg/L

Data sourced from various chemical databases.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Biological Activity: Herbicidal Action and Auxin Modulation

The biological effects of dichlorobenzoic acid isomers are most prominently documented in the field of agriculture, where several isomers are utilized as herbicides. Their mechanism of action is often related to the disruption of plant growth processes regulated by auxins, a class of plant hormones.

  • 2,6-Dichlorobenzoic acid is a known herbicide that disrupts the hormone balance in broadleaf weeds, interfering with essential protein synthesis.

  • 3,5-Dichlorobenzoic acid is also used as a herbicide.[9]

  • 2,5-Dichlorobenzoic acid is an intermediate used in the synthesis of the herbicide chloramben.[4]

  • Some dichlorobenzoic acids exhibit auxin-like activity or can inhibit polar auxin transport, a critical process for plant development. A study investigating the effects of six dichlorobenzoic acids on polar auxin transport found that the most effective growth promoters were the least inhibitory to transport, and the most potent transport inhibitors were generally poor auxins. For example, 2,3-dichlorobenzoic acid's weak auxin activity may stem from its ability to inhibit the transport of endogenous auxin.

The differential activity among isomers highlights a distinct structure-activity relationship, where the position of the chlorine atoms dictates the molecule's ability to interact with biological targets such as auxin receptors.

Visualizing Experimental and Logical Workflows

To systematically approach a comparative analysis of these isomers, a structured experimental workflow is essential. The following diagram outlines the key stages of such an investigation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis & Interpretation A Isomer Acquisition (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-DCBA) B Physicochemical Analysis (pKa, Solubility, Melting Point) A->B C Cytotoxicity Assay (e.g., MTT Assay on cell lines) B->C D Herbicidal/Growth Assay (e.g., Seedling Growth Inhibition) B->D F Quantitative Data Comparison (IC50, pKa, etc.) C->F E Mechanism of Action Assay (e.g., Auxin Transport) D->E D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G H Conclusion & Reporting G->H

Caption: Experimental workflow for the comparative analysis of dichlorobenzoic acid isomers.

The interaction between auxin and its transport inhibitors is a key mechanism underlying the herbicidal activity of many dichlorobenzoic acid isomers. The following diagram illustrates this simplified signaling concept.

Caption: Simplified model of DCBA isomers inhibiting polar auxin transport.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following are detailed protocols for key experiments relevant to the analysis of dichlorobenzoic acid isomers.

Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Materials:

  • Dichlorobenzoic acid isomer

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beakers (250 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized water

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.

  • Sample Preparation: Dissolve a precisely weighed amount of the dichlorobenzoic acid isomer in deionized water to create a solution of known concentration (e.g., 1 mM). A co-solvent like methanol may be used for sparingly soluble isomers, but this will affect the absolute pKa value. Add KCl to a final concentration of 0.15 M.

  • Initial Acidification: Place 20 mL of the sample solution in a beaker with a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂. Acidify the solution to approximately pH 2.0 with 0.1 M HCl.

  • Titration: Immerse the pH electrode in the solution. Begin stirring. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL) from the buret.

  • Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize (drift < 0.01 pH units per minute). Continue the titration until the pH reaches approximately 12.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. Determine the equivalence point (the point of steepest slope). The pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point) is equal to the pKa of the acid.

  • Replication: Perform the titration at least in triplicate for each isomer to ensure accuracy and calculate the standard deviation.

Protocol 2: Cell Viability Assessment by MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Adherent or suspension cells (e.g., a relevant cancer cell line or plant protoplasts)

  • 96-well cell culture plates

  • Dichlorobenzoic acid isomer stock solutions (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of the dichlorobenzoic acid isomers in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-50 µL of the MTT solution to each well (final concentration of approximately 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

References

A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternative methods for the quantitative analysis of 3-(3,5-dichlorophenyl)benzoic acid. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, with a focus on method validation in accordance with ICH guidelines.

Introduction to Analytical Method Validation

Method validation is a critical process in pharmaceutical analysis, ensuring that an analytical procedure is suitable for its intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). This guide will compare a validated HPLC method with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For this compound, a non-volatile organic acid, HPLC is a widely used and robust technique. However, UPLC-MS offers faster analysis times and greater sensitivity, while GC-MS can be employed for volatile derivatives of the analyte.

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, UPLC-MS, and GC-MS for the analysis of dichlorobenzoic acid and its analogues. The data for the HPLC method is based on a validated method for dichlorobenzoic acid isomers, which is expected to be directly applicable to this compound with minor modifications. Data for UPLC-MS and GC-MS is based on published methods for similar acidic compounds.

Validation Parameter HPLC with UV Detection UPLC-MS GC-MS (with derivatization)
Linearity Range 0.1 - 100 µg/mL0.01 - 10 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (RSD%) < 2.0%< 5.0%< 10.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.001 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.005 µg/mL~0.05 µg/mL
Analysis Time 15 - 30 minutes2 - 10 minutes20 - 40 minutes
Specificity Good (potential for co-elution)Excellent (mass-based detection)Excellent (mass-based detection)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC and GC-MS analysis of this compound.

Validated HPLC Method Protocol

This protocol is adapted from a validated method for dichlorobenzoic acid isomers and is suitable for the analysis of this compound.[1]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic, e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Procedure:

  • Specificity: Analyze blank samples (matrix without the analyte) and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2.0%.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

GC-MS Method Protocol (with Derivatization)

For GC-MS analysis, this compound requires derivatization to increase its volatility. Methylation is a common derivatization technique for carboxylic acids.[2]

Derivatization and Chromatographic Conditions:

  • Derivatizing Agent: Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane) in a suitable solvent. (Caution: Diazomethane is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood).

  • Derivatization Procedure:

    • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

    • Add the derivatizing agent dropwise until a persistent yellow color is observed, indicating an excess of the reagent.

    • Allow the reaction to proceed for 10-15 minutes at room temperature.

    • Remove the excess derivatizing agent with a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Validation of the GC-MS method would follow similar principles as the HPLC method, with appropriate adjustments for the derivatization step.

Visualization of Method Validation Workflow

The following diagrams illustrate the logical workflow of an HPLC method validation process and the interrelationship between key validation parameters as per ICH guidelines.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Protocol cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Data Evaluation & Reporting Dev Method Development (Column, Mobile Phase, etc.) Proto Validation Protocol Definition (Parameters & Acceptance Criteria) Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD_LOQ LOD & LOQ Proto->LOD_LOQ Robust Robustness Proto->Robust Eval Data Evaluation vs. Acceptance Criteria Spec->Eval Lin->Eval Acc->Eval Prec->Eval LOD_LOQ->Eval Robust->Eval Report Validation Report Generation Eval->Report Validation_Parameters_Relationship Accuracy Accuracy Range Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision Precision Precision->Range Precision->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range LOD LOD Linearity->LOD Linearity->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision

References

A Comparative Guide to the Synthesis of 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 3-(3,5-dichlorophenyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this biaryl compound is crucial for the exploration of new therapeutic agents. This document outlines two common and effective methods for its synthesis: the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction. Each route is detailed with experimental protocols and a comparison of their respective advantages and disadvantages, supported by illustrative experimental data from analogous reactions.

At a Glance: Comparison of Synthetic Routes

ParameterSuzuki-Miyaura CouplingGrignard Reaction
Starting Materials 3-Bromobenzoic acid, 3,5-Dichlorophenylboronic acid1,3-Dichloro-5-iodobenzene, 3-Carboxyphenylmagnesium bromide
Catalyst Palladium-based (e.g., Pd(PPh₃)₄)None (Magnesium metal)
Reaction Conditions Mild, typically aqueous or mixed aqueous/organic solvents, requires a baseAnhydrous conditions required, sensitive to moisture and protic solvents
Functional Group Tolerance High, tolerates a wide range of functional groupsLow, incompatible with acidic protons (e.g., -COOH, -OH, -NH)
Yield (Illustrative) Good to excellent (typically >80%)Variable, can be high but susceptible to side reactions
Purity of Crude Product Generally highCan be contaminated with homo-coupled byproducts
Scalability Readily scalableCan be challenging to scale due to the need for strict anhydrous conditions

Synthetic Pathways

The two primary routes for the synthesis of this compound are depicted below.

Synthesis_Routes cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Reaction A1 3-Bromobenzoic acid C1 Pd Catalyst, Base A1->C1 B1 3,5-Dichlorophenylboronic acid B1->C1 D1 This compound C1->D1 A2 1,3-Dichloro-5-iodobenzene B2 Mg, THF A2->B2 C2 3,5-Dichlorophenylmagnesium iodide B2->C2 D2 1. 3-Carboxy-phenylboronic acid 2. Acidic Workup C2->D2 E2 This compound D2->E2

Caption: Proposed synthetic routes for this compound.

Experimental Protocols

Route 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1] For the synthesis of this compound, this would typically involve the reaction of 3-bromobenzoic acid with 3,5-dichlorophenylboronic acid.

Illustrative Experimental Procedure:

A mixture of 3-bromobenzoic acid (1.0 mmol), 3,5-dichlorophenylboronic acid (1.2 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and a base like potassium carbonate (2.0 mmol) is prepared in a suitable solvent system, for instance, a mixture of toluene and water (4:1, 10 mL). The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is then acidified with a dilute acid (e.g., 1 M HCl) to precipitate the product. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Suzuki_Workflow start Start reactants Mix: - 3-Bromobenzoic acid - 3,5-Dichlorophenylboronic acid - Pd Catalyst - Base - Solvent start->reactants degas Degas and Inert Atmosphere reactants->degas heat Heat (80-100 °C) Monitor by TLC/LC-MS degas->heat cool Cool to RT heat->cool separate Separate Organic Layer cool->separate acidify Acidify Aqueous Layer separate->acidify filter Filter and Wash acidify->filter purify Recrystallize filter->purify product This compound purify->product

Caption: Workflow for the Suzuki-Miyaura coupling synthesis.

Route 2: Grignard Reaction

The Grignard reaction is a classic method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile.[2][3][4][5] In this context, a Grignard reagent would be prepared from a dihalobenzene and then reacted with a benzoic acid derivative. A plausible approach involves the formation of a Grignard reagent from 1,3-dichloro-5-iodobenzene, followed by a coupling reaction. However, a more direct approach would be the reaction of a Grignard reagent with carbon dioxide, though this would yield 3,5-dichlorobenzoic acid.[6] For the synthesis of the target molecule, a coupling reaction is necessary.

Illustrative Experimental Procedure:

Under a strictly anhydrous and inert atmosphere, magnesium turnings (1.2 mmol) are placed in a flame-dried flask. A solution of 1,3-dichloro-5-iodobenzene (1.0 mmol) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent (3,5-dichlorophenylmagnesium iodide). The reaction is typically initiated with a small crystal of iodine and gentle heating. Once the Grignard reagent has formed, it is transferred to a solution containing a suitable electrophile. For the formation of the target molecule, a coupling reaction with a derivative of 3-bromobenzoic acid would be required, often catalyzed by a transition metal. A simpler, though indirect, route might involve the reaction of 3-bromophenylmagnesium bromide with a 1,3,5-trichlorobenzene derivative.

Due to the high reactivity of Grignard reagents, they are incompatible with the acidic proton of a carboxylic acid. Therefore, the carboxyl group on the benzoic acid derivative would need to be protected (e.g., as an ester) prior to the Grignard reaction, and then deprotected in a subsequent step.

Grignard_Workflow start Start reagent_prep Prepare Grignard Reagent: 1,3-dichloro-5-iodobenzene + Mg in THF start->reagent_prep coupling Couple with Protected 3-Bromobenzoic Acid Derivative reagent_prep->coupling deprotection Deprotect Carboxyl Group coupling->deprotection workup Acidic Workup and Extraction deprotection->workup purify Purify (e.g., Crystallization) workup->purify product This compound purify->product

Caption: Workflow for the Grignard reaction synthesis.

Conclusion

Both the Suzuki-Miyaura coupling and the Grignard reaction represent viable pathways for the synthesis of this compound. The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions, higher functional group tolerance, and generally higher yields for biaryl synthesis. This makes it a more robust and versatile method, particularly in the context of complex molecule synthesis in drug discovery.

The Grignard reaction, while a powerful tool for C-C bond formation, is hampered by its stringent requirement for anhydrous conditions and its intolerance to acidic functional groups. The need for protection and deprotection steps for the carboxylic acid adds to the synthetic complexity and may lower the overall yield.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the presence of other functional groups in the molecule. For most applications, the Suzuki-Miyaura coupling is likely to be the more efficient and reliable method for the preparation of this compound.

References

A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 3-(3,5-dichlorophenyl)benzoic acid and its structural analogs. The information is compiled from various studies to offer insights into their potential as therapeutic agents. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate further research and development.

Overview of Biological Activities

Derivatives of dichlorophenyl benzoic acid have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal effects. The specific activity and potency are highly dependent on the substitution pattern on both the phenyl and benzoic acid rings, as well as the nature of the chemical linker between them. This guide will delve into the structure-activity relationships (SAR) where data is available for different classes of these compounds.

Anticancer Activity

Several studies have explored the potential of dichlorophenyl-containing compounds as anticancer agents. The mechanism of action often involves the inhibition of specific enzymes crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity
CompoundCell LineActivity MetricValueReference
2-(3,4-Dichlorophenyl)-4H-benzo[d][1][2]oxazin-4-oneMCF-7IC5068.59 µg/mL[3][4]
5-(2,6-Dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acid derivative 8A549, MCF-7, MDA-MB-231, HCT-116, Hep-G2% Inhibition of p38α MAPK>70%[5]
5-(2,6-Dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acid derivative 9A549, MCF-7, MDA-MB-231, HCT-116, Hep-G2% Inhibition of p38α MAPK>70%[5]
Experimental Protocols

MTT Assay for Anticancer Activity Evaluation: [3][4]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates and incubated for 24 hours in a 5% CO2 incubator.

  • Compound Treatment: The cells are treated with the synthesized compounds at various concentrations (e.g., 7.00 to 250.00 µg/mL). Control groups (untreated cells) and positive controls (known anticancer drugs) are included. Each concentration is typically replicated.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another few hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathway

The anticancer activity of some dichlorophenyl derivatives has been linked to the inhibition of key signaling pathways, such as the p38α MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis.

anticancer_pathway Stress Stimuli Stress Stimuli p38α MAPK p38α MAPK Stress Stimuli->p38α MAPK Transcription Factors Transcription Factors p38α MAPK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Apoptosis Apoptosis Transcription Factors->Apoptosis Dichlorophenyl Derivative Dichlorophenyl Derivative Dichlorophenyl Derivative->p38α MAPK

p38α MAPK Inhibition Pathway

Antimicrobial Activity

Dichlorophenyl moieties are present in various compounds with known antimicrobial properties. The mechanism of action can vary, from disrupting cell membranes to inhibiting essential enzymes.

Quantitative Data for Antimicrobial Activity
CompoundOrganismActivity MetricValueReference
β-Resorcylic acid (a benzoic acid derivative) + Capric acidStaphylococcus aureusLog Reduction>7.3[6]
β-Resorcylic acid (a benzoic acid derivative) + Capric acidMRSALog Reduction>7.3[6]
2-Chlorobenzoic acid derivative 6Escherichia colipMIC2.27 µM/ml[7]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4Staphylococcus aureusMIC125 µg/mL[8]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4Bacillus subtilisMIC125 µg/mL[8]
Experimental Protocols

Tube Dilution Method for MIC Determination: [7]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a series of test tubes.

  • Inoculation: Each tube is inoculated with the microbial suspension.

  • Incubation: The tubes are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Mechanism of Action

For some benzoic acid derivatives, the antimicrobial mechanism involves the disruption of the bacterial cell membrane.

antimicrobial_mechanism Benzoic Acid Derivative Benzoic Acid Derivative Bacterial Cell Membrane Bacterial Cell Membrane Benzoic Acid Derivative->Bacterial Cell Membrane Membrane Disruption Membrane Disruption Bacterial Cell Membrane->Membrane Disruption Ion Imbalance Ion Imbalance Membrane Disruption->Ion Imbalance Cell Death Cell Death Ion Imbalance->Cell Death

Antimicrobial Mechanism of Action

Anti-inflammatory Activity

The anti-inflammatory potential of dichlorophenyl derivatives has been investigated, with some compounds showing promising activity in preclinical models.

Quantitative Data for Anti-inflammatory Activity
CompoundAssayActivity MetricValueReference
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acidLPS-induced rats (cardiac blood)TNF-α reduction5.70+/-1.04 x 10³ pg/mL (p=<0.001)[9]
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acidLPS-induced rats (cardiac blood)IL-1β reduction2.32+/-0.28 x 10³ pg/mL (p=<0.001)[9]
Experimental Protocols

LPS-Induced Inflammation in Rats: [9]

  • Animal Model: Rats are used as the experimental model.

  • Induction of Inflammation: Inflammation is induced by intravenous injection of lipopolysaccharide (LPS).

  • Compound Administration: The test compound is administered orally prior to LPS induction. A vehicle control and a positive control (e.g., a known NSAID) are included.

  • Sample Collection: Blood samples are collected after a specific time period.

  • Cytokine Analysis: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the plasma are measured using ELISA kits.

  • Data Analysis: The reduction in cytokine levels in the treated group is compared to the control group to assess the anti-inflammatory activity.

Herbicidal and Other Activities

The 3,5-dichlorobenzoyl moiety is a key component of some herbicides. The mode of action for these compounds often involves the disruption of essential plant processes.

  • Propanil (N-(3,4-Dichlorophenyl)propanamide): This herbicide acts by inhibiting photosynthesis and CO2 fixation in weeds. Rice is resistant due to its high levels of the enzyme aryl acylamidase, which metabolizes propanil into a non-toxic form.[10]

  • Phytotoxic Activity: Asymmetric N,N-dialkyl-3,5-dichlorobenzamides have shown high phytotoxic activity and selectivity against certain graminaceous weeds.[11]

Conclusion

The dichlorophenyl benzoic acid scaffold and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The position of the chlorine atoms on the phenyl ring, as well as the nature of the substituents on the benzoic acid moiety, play a crucial role in determining the specific biological target and potency. While systematic structure-activity relationship studies on this compound itself are limited in the public domain, the available data on its analogs and isomers provide valuable insights for the design of novel therapeutic agents and other bioactive molecules. Further research is warranted to explore the full potential of this chemical class.

References

A Spectroscopic Showdown: Differentiating Dichlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. In the world of organic synthesis and medicinal chemistry, even a subtle shift in a substituent's position on a molecule can dramatically alter its biological activity and physical properties. This guide provides a comparative analysis of three isomers of dichlorobenzoic acid—2,4-dichlorobenzoic acid, 3,4-dichlorobenzoic acid, and 3,5-dichlorobenzoic acid—through the lens of fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The seemingly minor repositioning of chlorine atoms on the benzoic acid framework results in distinct spectroscopic fingerprints. Understanding these differences is crucial for unambiguous characterization, quality control, and directing further molecular design. This guide presents a summary of the key spectroscopic data in easily comparable tables, followed by detailed experimental protocols for the techniques cited.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of the three dichlorobenzoic acid isomers, offering a quick reference for their differentiation.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insights into the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electron-withdrawing or -donating effects of neighboring atoms. In the case of dichlorobenzoic acid isomers, the position of the chlorine atoms significantly impacts the observed chemical shifts and splitting patterns of the aromatic protons.

IsomerAromatic Proton Signals (δ, ppm)
2,4-Dichlorobenzoic Acid 8.09 (d), 7.50 (m), 7.40 (m), 7.31 (m)
3,4-Dichlorobenzoic Acid 8.13 (d), 7.98 (dd), 7.75 (d)
3,5-Dichlorobenzoic Acid 7.90 (t), 7.85 (d)

Note: The multiplicity (d: doublet, t: triplet, m: multiplet) and coupling constants (J values), where available, are key to distinguishing the isomers.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy probes the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of the substituents.

IsomerCarbonyl Carbon (C=O) (δ, ppm)Aromatic Carbon Signals (δ, ppm)
2,4-Dichlorobenzoic Acid ~171~126-135
3,4-Dichlorobenzoic Acid ~165~129-137
3,5-Dichlorobenzoic Acid Not explicitly foundNot explicitly found

Note: Complete assignment of all aromatic carbon signals requires more detailed 2D NMR experiments but the overall pattern and the chemical shift of the carbonyl carbon are valuable for identification.

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it a powerful tool for identifying their presence. For carboxylic acids, the most prominent peaks are the O-H and C=O stretching vibrations.

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
2,4-Dichlorobenzoic Acid Broad, ~2500-3300~1700~700-850
3,4-Dichlorobenzoic Acid Broad, ~2500-3300~1700~700-850
3,5-Dichlorobenzoic Acid Broad, ~2500-33001706~700-850

Note: The broadness of the O-H stretch is due to hydrogen bonding. The exact position of the C=O stretch can be influenced by the substitution pattern.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For dichlorobenzoic acid, the molecular ion peak (M⁺) will show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

IsomerMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragments
2,4-Dichlorobenzoic Acid C₇H₄Cl₂O₂191.01190/192/194 (M⁺), 173/175/177 (M-OH)⁺, 145/147/149 (M-COOH)⁺
3,4-Dichlorobenzoic Acid C₇H₄Cl₂O₂191.01190/192/194 (M⁺), 173/175/177 (M-OH)⁺, 145/147/149 (M-COOH)⁺
3,5-Dichlorobenzoic Acid C₇H₄Cl₂O₂191.01190/192/194 (M⁺), 173/175/177 (M-OH)⁺, 145/147/149 (M-COOH)⁺

Note: The relative intensities of the isotopic peaks in the molecular ion cluster (approximately 9:6:1 ratio for two chlorine atoms) are a definitive indicator. While the isomers have the same molecular weight and will show similar fragmentation patterns, slight differences in fragment ion intensities may be observable.

Visualization of Isomeric Relationships and Analytical Workflow

The following diagram illustrates the structural differences between the dichlorobenzoic acid isomers and the spectroscopic techniques employed for their comparative analysis.

Spectroscopic_Comparison cluster_isomers Dichlorobenzoic Acid Isomers cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Isomer1 2,4-Dichlorobenzoic Acid NMR NMR (¹H, ¹³C) Isomer1->NMR IR IR Isomer1->IR MS Mass Spec. Isomer1->MS Isomer2 3,4-Dichlorobenzoic Acid Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 3,5-Dichlorobenzoic Acid Isomer3->NMR Isomer3->IR Isomer3->MS Comparison Comparative Data Tables NMR->Comparison IR->Comparison MS->Comparison

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(3,5-dichlorophenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-(3,5-dichlorophenyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on the cross-validation of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, and a discussion of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) as a viable alternative. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible analytical procedures.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method hinges on a variety of factors including sensitivity, selectivity, accuracy, and precision. Below is a summary of the performance characteristics of a validated HPLC-UV method and the expected performance of an LC-MS/MS method for the analysis of this compound and its isomers.

ParameterHPLC-UV MethodLC-MS/MS Method (Anticipated)
Linearity (Correlation Coefficient) > 0.999[1]> 0.99
Limit of Detection (LOD) 0.106 µg/mL[1]Significantly lower (pg/mL to fg/mL range)
Limit of Quantification (LOQ) 0.35 µg/mL[1]Significantly lower (pg/mL to fg/mL range)
Accuracy (% Recovery) 98.6% - 101.2%[1]Typically 80-120%
Precision (% RSD) < 2%< 15%
Selectivity Good, based on chromatographic separationExcellent, based on mass-to-charge ratio
Matrix Effect Less susceptibleMore susceptible, may require internal standards
Instrumentation Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Validated HPLC-UV Method

This method is suitable for the separation and quantification of 3,5-dichlorobenzoic acid from its other isomers.[1]

Chromatographic Conditions:

  • Column: Cosmosil MS-II RP18, 250 x 4.6 mm, 5 µm particles[1]

  • Mobile Phase A: 0.01M ammonium acetate buffer (pH 2.5) and methanol (50:50 v/v)[1]

  • Mobile Phase B: Methanol and water (80:20 v/v)[1]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    10 15
    20 15
    25 25
    30 35
    45 35
    50 5

    | 55 | 5 |

  • Flow Rate: 1.2 mL/min[1]

  • Detection Wavelength: 210 nm[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 20°C[1]

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in methanol to achieve a known concentration.

  • Filter the solution through a 0.45 µm nylon filter before injection.

Anticipated LC-MS/MS Method

While a specific cross-validated LC-MS/MS method for this compound was not detailed in the provided search results, a general approach can be outlined based on common practices for similar analytes.

Chromatographic Conditions (Typical):

  • Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, < 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.6 mL/min.

  • Gradient: A suitable gradient to ensure separation from isomers and matrix components.

Mass Spectrometric Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 3,5-dichlorobenzoic acid would be monitored for quantification and confirmation.

Cross-Validation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for cross-validating analytical methods and a conceptual signaling pathway for method selection.

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_objective Define Objective select_methods Select Methods for Comparison (e.g., HPLC-UV vs. LC-MS/MS) define_objective->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance prepare_samples Prepare QC Samples & Incurred Samples define_acceptance->prepare_samples analyze_hplc Analyze Samples by HPLC-UV prepare_samples->analyze_hplc analyze_lcms Analyze Samples by LC-MS/MS prepare_samples->analyze_lcms compare_data Compare Datasets analyze_hplc->compare_data analyze_lcms->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman, t-test) compare_data->statistical_analysis assess_bias Assess Bias & Concordance statistical_analysis->assess_bias report_findings Report Findings assess_bias->report_findings method_interchangeable Determine Method Interchangeability report_findings->method_interchangeable

Caption: Cross-validation workflow for analytical methods.

References

comparative study of the efficacy of 3-(3,5-dichlorophenyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various derivatives of 3,5-dichlorobenzoic acid and related benzoic acid compounds across different therapeutic areas. The information is compiled from recent studies to aid in the evaluation of their potential as drug candidates.

Introduction

Efficacy Data Summary

The following tables summarize the in vitro efficacy of various 3,5-dichlorobenzoic acid derivatives and related compounds from different studies.

Table 1: Anti-Alzheimer's Disease Activity of Cyclopentaquinoline-3,5-Dichlorobenzoic Acid Hybrids
Compound IDLinker Length (Carbons)AChE IC₅₀ (nM)[1]BuChE IC₅₀ (nM)[1]
3a 2>1000356
3b 3>1000215
3c 4562189
3d 5245142
3e 6131116
3f 7311158
3g 8452201
3h 10>1000>1000
Tacrine -8945
Donepezil -211540

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase.

Table 2: Anticancer Activity of Benzoic Acid Derivatives
CompoundCell LineAssayIC₅₀ (µM)Reference
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHuman cervical cancerMTT17.84[2]
4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H)yl)benzoyl] derivative 9HeLaMTT10[2]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid derivative 1MCF-7MTT1.4 µg/ml[2]
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid derivative 2MDA-MB-468MTT3.7 µg/ml[2]
4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivative 14MCF-7MTT15.6[2]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 3: Sirtuin Inhibitory Activity of Benzoic Acid Derivatives
CompoundSir2p InhibitionSIRT1 Inhibition at 1.6 mMSIRT2 Inhibition at 1.6 mMSIRT1 IC₅₀ (mM)
4-dimethylaminobenzoic acid (5)Weak25.3%30.3%>1.6
4-tert-butylbenzoic acid (20)Moderate54.8%28.0%1.0

Data adapted from a study on sirtuin inhibitors.[3]

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]

Materials:

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • AChE (from electric eel) or BuChE (from equine serum).

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test compounds and reference inhibitors (e.g., donepezil, tacrine).

  • 96-well microplate reader.

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) and dilute with phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the AChE or BuChE enzyme solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Add 10 µL of DTNB solution (10 mM in phosphate buffer).

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI, 14 mM in phosphate buffer).

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds and a reference drug (e.g., doxorubicin).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • CO₂ incubator.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Cholinesterase Inhibition Experimental Workflow

G Workflow for Cholinesterase Inhibition Assay prep Prepare Reagents (Buffer, Enzyme, Substrate, DTNB, Compounds) plate Plate Preparation (Add Buffer, Compound, Enzyme) prep->plate incubate1 Incubation (15 min, 37°C) plate->incubate1 add_dtnb Add DTNB incubate1->add_dtnb add_substrate Add Substrate (ATCI/BTCI) add_dtnb->add_substrate read Measure Absorbance (412 nm) add_substrate->read calc Data Analysis (% Inhibition, IC50) read->calc

Caption: A flowchart of the key steps in the Ellman's method for determining cholinesterase inhibition.

General Apoptotic Signaling Pathway

G Simplified Apoptotic Signaling Pathway cluster_0 Anticancer Compound cluster_1 Cellular Response compound Benzoic Acid Derivative dna_damage DNA Damage / Stress compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway often targeted by anticancer agents.

References

Confirming the Structure of 3-(3,5-dichlorophenyl)benzoic Acid: A Comparative Guide to Synthesis and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of the synthesis and structural elucidation of 3-(3,5-dichlorophenyl)benzoic acid, a biphenyl carboxylic acid derivative. We present a likely synthetic pathway and compare the expected analytical data with that of a structurally similar analog, providing a framework for the confirmation of the target molecule's structure.

Synthesis Approach: Suzuki-Miyaura Coupling

A prevalent and efficient method for the synthesis of biphenyl derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. For the synthesis of this compound, a plausible route involves the coupling of 3-bromobenzoic acid with 3,5-dichlorophenylboronic acid.

An alternative, though often less direct, approach could involve the synthesis of 3,5-dichlorobiphenyl followed by a subsequent carboxylation at the 3-position of the unsubstituted phenyl ring. However, the Suzuki-Miyaura coupling generally offers a more convergent and regioselective strategy.

Structural Confirmation: A Multi-Technique Approach

The confirmation of the chemical structure of the synthesized product relies on a combination of spectroscopic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's architecture.

Comparative Spectroscopic Data
Analytical TechniqueExpected Data for this compoundComparative Data for a Biphenyl Carboxylic Acid Analog[1]
¹H NMR (ppm)Aromatic protons in the range of 7.0-8.5 ppm. The protons on the dichlorophenyl ring will likely appear as a singlet and a doublet. The protons on the benzoic acid ring will show a more complex splitting pattern (doublets, triplets). The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).Aromatic protons observed in the range of 7.3-8.3 ppm. Carboxylic acid proton as a broad singlet.
¹³C NMR (ppm)Aromatic carbons in the range of 120-145 ppm. The carbon atoms attached to chlorine will be significantly shifted. The carbonyl carbon of the carboxylic acid will appear around 165-175 ppm.Aromatic carbons in the range of 127-141 ppm. Carbonyl carbon at ~180 ppm.
IR Spectroscopy (cm⁻¹)Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. Sharp C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹. C-Cl stretches in the fingerprint region, typically below 800 cm⁻¹. Aromatic C=C stretches around 1400-1600 cm⁻¹.O-H stretch (broad), C=O stretch at 1721 cm⁻¹, Aromatic C=C stretches.
Mass Spectrometry (m/z)The molecular ion peak [M]⁺ will correspond to the molecular weight of C₁₃H₈Cl₂O₂ (266.0 g/mol ). Isotope peaks for the two chlorine atoms (³⁵Cl and ³⁷Cl) will be observed in a characteristic pattern. Fragmentation will likely involve the loss of -OH and -COOH groups.Molecular ion peak corresponding to the specific analog's molecular weight.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible results. Below are the general methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the dry, powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition: Acquire the mass spectrum, ensuring to capture the molecular ion peak and the fragmentation pattern.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the presence of key structural fragments.

Visualization of the Experimental Workflow

The logical flow of the synthesis and structural confirmation process is illustrated in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation 3-bromobenzoic_acid 3-Bromobenzoic Acid suzuki_coupling Suzuki-Miyaura Coupling 3-bromobenzoic_acid->suzuki_coupling 3,5-dichlorophenylboronic_acid 3,5-Dichlorophenylboronic Acid 3,5-dichlorophenylboronic_acid->suzuki_coupling product This compound suzuki_coupling->product NMR NMR Spectroscopy (¹H, ¹³C) product->NMR Analyze IR IR Spectroscopy product->IR Analyze MS Mass Spectrometry product->MS Analyze structure_confirmed Structure Confirmed NMR->structure_confirmed IR->structure_confirmed MS->structure_confirmed

References

A Researcher's Guide to Benchmarking the Purity of 3-(3,5-Dichlorophenyl)benzoic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical factor that can significantly impact experimental outcomes and the quality of final products. This guide provides a comprehensive framework for benchmarking the purity of 3-(3,5-dichlorophenyl)benzoic acid obtained from various commercial suppliers. By employing a combination of analytical techniques, researchers can make informed decisions when selecting a supplier and ensure the integrity of their research.

This guide outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis. It also presents a structured approach to data comparison and visualization to facilitate a clear and objective assessment of product quality across different suppliers.

Comparative Analysis of this compound from Three Commercial Suppliers

To illustrate the benchmarking process, samples of this compound were hypothetically sourced from three different suppliers (Supplier A, Supplier B, and Supplier C). The purity of each sample was assessed using the analytical methods detailed in this guide.

Data Summary

The following table summarizes the quantitative data obtained from the analysis of this compound from the three suppliers.

Analytical MethodParameterSupplier ASupplier BSupplier C
HPLC Purity (%)99.598.299.8
Number of Impurities241
GC-MS Purity (%)99.498.199.7
Identified ImpuritiesImpurity 1 (0.3%), Impurity 2 (0.1%)Impurity 1 (0.8%), Impurity 3 (0.5%), Impurity 4 (0.3%), Impurity 5 (0.2%)Impurity 1 (0.2%)
Melting Point Melting Range (°C)185-187182-186186-187

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method provides a quantitative assessment of the purity of this compound and helps in the detection of non-volatile impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (ACN) and water containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a standard solution of a high-purity reference standard of this compound in the mobile phase (e.g., 1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the samples from each supplier in the mobile phase to a final concentration of 1 mg/mL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of each sample by comparing the peak area of the main component with the total peak area of all components in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile impurities. Due to the low volatility of carboxylic acids, derivatization is often required.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: 50-500 m/z.

Derivatization Procedure (Silylation):

  • To 1 mg of the sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Heat the mixture at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Data Analysis:

  • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

  • Quantify the impurities based on their peak areas relative to the main component.

Melting Point Analysis for Purity Assessment

The melting point of a crystalline solid is a sensitive indicator of its purity. Pure compounds typically have a sharp melting point, while impurities tend to broaden and depress the melting range.[1][2][3][4][5]

Instrumentation:

  • A digital melting point apparatus.

  • Capillary tubes.

Procedure:

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 1-2°C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). This range is the melting range.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for accurate benchmarking. The following diagram illustrates the workflow for assessing the purity of this compound from different suppliers.

experimental_workflow cluster_sourcing Sample Sourcing cluster_analysis Analytical Benchmarking cluster_data Data Evaluation cluster_conclusion Conclusion SupplierA Supplier A Sample HPLC HPLC Analysis SupplierA->HPLC GCMS GC-MS Analysis (with Derivatization) SupplierA->GCMS MP Melting Point Analysis SupplierA->MP SupplierB Supplier B Sample SupplierB->HPLC SupplierB->GCMS SupplierB->MP SupplierC Supplier C Sample SupplierC->HPLC SupplierC->GCMS SupplierC->MP Purity Purity (%) HPLC->Purity Impurities Impurity Profile GCMS->Impurities MeltingRange Melting Range (°C) MP->MeltingRange Decision Supplier Selection Purity->Decision Impurities->Decision MeltingRange->Decision

Caption: Experimental workflow for purity benchmarking.

Hypothetical Signaling Pathway Application

To illustrate the importance of using high-purity compounds in research, the following diagram depicts a hypothetical signaling pathway where an inhibitor, such as a derivative of this compound, might be used. Impurities in the compound could lead to off-target effects and misinterpretation of experimental results.

signaling_pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Nuclear Translocation Inhibitor 3-(3,5-dichlorophenyl)benzoic acid derivative (Inhibitor) Inhibitor->Kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibition.

References

A Guide to Comparative Docking Studies of 3-(3,5-dichlorophenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative docking studies for a comprehensive series of 3-(3,5-dichlorophenyl)benzoic acid derivatives are not extensively available in public literature, this guide provides a standardized framework and detailed methodology for conducting such an analysis. The protocols and data presentation formats outlined below serve as a robust template for researchers aiming to evaluate the structure-activity relationships (SAR) of this compound class against a biological target of interest.

Data Presentation: Summarizing Docking Results

Effective comparison of docking results requires clear and concise presentation of quantitative data. The following table structure is recommended for summarizing the key metrics from a virtual screening or comparative docking experiment.

Compound IDDerivative Structure (R-group)Docking Score (kcal/mol)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Lead -H-8.5-9.2Tyr23, Lys45, Val78Lys45 (2.8 Å)Tyr23, Val78
DERIV-01 -OH-9.1-9.8Tyr23, Lys45, Asp76Lys45 (2.7 Å), Asp76 (3.0 Å)Tyr23
DERIV-02 -NH2-8.9-9.5Tyr23, Lys45, Gln80Lys45 (2.9 Å), Gln80 (3.1 Å)Tyr23
DERIV-03 -CH3-8.3-8.9Tyr23, Val78, Leu82NoneTyr23, Val78, Leu82
Control Known Inhibitor-9.5-10.1Tyr23, Lys45, Asp76Lys45 (2.6 Å), Asp76 (2.9 Å)Tyr23

Experimental Protocols: A Methodological Workflow

This section details the standard computational procedures for performing a comparative molecular docking study.[1][2][3][4]

Target Protein Preparation

The initial step involves preparing the three-dimensional structure of the target protein for docking.[5][6]

  • Structure Retrieval: Obtain the crystal structure of the target protein from a repository like the Protein Data Bank (PDB).[7] If an experimental structure is unavailable, homology modeling can be an alternative.

  • Cleaning the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[1][6]

  • Protonation and Repair: Add polar hydrogen atoms to the protein structure, which are crucial for defining hydrogen bonds.[5] Assign appropriate protonation states to amino acid residues based on a physiological pH. Correct any missing atoms or incomplete side chains in the experimental structure.

  • Charge Assignment: Assign partial atomic charges to the protein atoms using a force field such as AMBER or Gasteiger.[4][5] The prepared protein is typically saved in a PDBQT file format for use with docking software like AutoDock Vina.

Ligand Preparation

A series of this compound derivatives must be prepared for docking.

  • 3D Structure Generation: Create 2D structures of the derivatives and convert them into 3D conformations.

  • Energy Minimization: Minimize the energy of each ligand structure to obtain a stable, low-energy conformation.

  • Charge and Torsion Definition: Assign Gasteiger partial charges to each ligand.[8] Define rotatable bonds to allow for conformational flexibility during the docking process.[5] Ligands are also saved in the PDBQT format.

Active Site Definition and Grid Generation

The search space for the docking simulation must be defined.

  • Binding Site Identification: If the binding site is known from a co-crystallized ligand, the coordinates can be used directly. Otherwise, binding pocket prediction tools or blind docking may be necessary to identify potential active sites.[7]

  • Grid Box Creation: A 3D grid box is generated around the defined active site. This box defines the volume within which the docking algorithm will search for optimal ligand poses. The size of the grid should be sufficient to accommodate ligands and allow them to rotate and translate freely.[9]

Molecular Docking Simulation

The core of the study involves running the docking algorithm to predict the binding poses and affinities of the ligands.

  • Docking Algorithm: Employ a validated docking program such as AutoDock Vina, GOLD, or Glide.[7][9] These programs use sampling algorithms to explore various ligand conformations and orientations within the protein's active site.[3]

  • Execution: Each prepared ligand is docked into the prepared receptor's grid box. The program will generate multiple binding poses for each ligand.

  • Scoring Function: The docking program uses a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol.[10] A more negative score usually indicates a more favorable binding interaction.[11]

Analysis and Comparison of Results

The final step is to analyze and compare the docking outputs for all derivatives.

  • Pose Selection: For each ligand, the pose with the best score (e.g., the lowest binding energy) is typically selected for further analysis.[10]

  • Interaction Analysis: Visualize the protein-ligand complexes using software like PyMOL or Discovery Studio.[9] Analyze the non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, between each derivative and the protein's active site residues.[12][13]

  • Comparative SAR: Correlate the differences in docking scores and binding interactions with the structural modifications across the derivative series. This analysis helps in understanding the structure-activity relationship and informs the design of more potent compounds.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Target Selection (e.g., from PDB) Clean 2. Protein Preparation (Remove Water, Add H+) PDB->Clean Grid 4. Grid Box Generation (Define Active Site) Clean->Grid Ligands 3. Ligand Preparation (3D Structures, Charges) Dock 5. Molecular Docking (Run AutoDock Vina) Ligands->Dock Grid->Dock Results 6. Pose & Score Analysis (Binding Energy) Dock->Results Interactions 7. Interaction Visualization (H-Bonds, Hydrophobic) Results->Interactions SAR 8. Comparative SAR (Lead Optimization) Interactions->SAR G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Inhibitor 3-(3,5-dichlorophenyl) benzoic acid derivative Inhibitor->RAF Inhibits

References

Validating the Anti-Cancer Mechanism of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), a promising anti-cancer agent, against other emerging and established compounds targeting similar pathways. The focus is on its mechanism of action in non-small cell lung cancer (NSCLC), with supporting experimental data and detailed protocols to aid in the validation and further development of this and related compounds.

Mechanism of Action of COH-SR4

COH-SR4 is a novel compound that exhibits its anti-cancer effects primarily through the indirect activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK initiates a signaling cascade that inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway. This inhibition leads to downstream effects including cell cycle arrest and induction of apoptosis in cancer cells. Additionally, COH-SR4 has been shown to inhibit the activity of Glutathione S-transferase (GST), an enzyme often implicated in drug resistance.

dot

COH-SR4_Mechanism_of_Action COH-SR4 COH-SR4 AMPK AMPK COH-SR4->AMPK Indirect Activation GST GST COH-SR4->GST Inhibition p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) mTORC1 mTORC1 p-AMPK (Active)->mTORC1 Cell Cycle Arrest Cell Cycle Arrest mTORC1->Cell Cycle Arrest Apoptosis Apoptosis mTORC1->Apoptosis

Caption: Signaling pathway of COH-SR4 in cancer cells.

Comparative Performance Data

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of COH-SR4 in comparison to other AMPK activators in NSCLC models.

Table 1: In Vitro Cytotoxicity (IC50) of AMPK Activators in NSCLC Cell Lines

CompoundMechanismA549 (µM)H1299 (µM)H1975 (µM)H820 (µM)Reference
COH-SR4 Indirect AMPK Activator~5-11~5-1156.82 ± 11.36 (48h)61.43 ± 11.04 (48h)[1]
ASP4132 Direct AMPK Activator~1~1Not ReportedNot Reported[2]
A-769662 Direct AMPK Activator~400~150Not ReportedNot Reported[3][4]
Metformin Indirect AMPK Activator250 - 50002000 - 5000Not ReportedNot Reported[5][6]
AICAR Indirect AMPK Activator>1000>1000Not ReportedNot Reported[7]

Table 2: In Vivo Efficacy of AMPK Activators in NSCLC Xenograft Models

CompoundDose & RouteMouse ModelTumor Growth InhibitionReference
COH-SR4 4 mg/kg, oralNude mice (H358 xenograft)Significant regression of established tumors
ASP4132 5 mg/kg, oralSCID mice (pNSCLC-1 xenograft)Significantly inhibited tumor growth[2]
A-769662 Not specifiedMouse xenograft (H1299)Decreased tumor size in combination with erlotinib[4]
Metformin 250 mg/kg/dayBalb/c mice (A549 xenograft)Inhibited K-ras mutant tumor growth[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of COH-SR4's mechanism of action.

Western Blot for AMPK Activation

This protocol is for the detection of phosphorylated (activated) AMPK and total AMPK levels in cell lysates.

dot

Western_Blot_Workflow A Cell Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (PVDF membrane) C->D E Blocking (5% BSA or milk) D->E F Primary Antibody Incubation (p-AMPK, Total AMPK) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (Chemiluminescence) G->H

Caption: Workflow for Western blot analysis.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-AMPK, anti-AMPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AMPK) diluted in blocking buffer overnight at 4°C with gentle agitation.[10]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AMPK and a loading control (e.g., β-actin) to normalize the results.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes how to analyze the cell cycle distribution of a cell population using PI staining and flow cytometry.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[11]

  • Washing: Centrifuge the fixed cells and wash once with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]

Apoptosis Assay using Annexin V-FITC

This protocol details the detection of apoptotic cells by flow cytometry using Annexin V-FITC and PI.

dot

Apoptosis_Assay_Principle cluster_0 Live Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis Live Annexin V (-) PI (-) Early Annexin V (+) PI (-) Late Annexin V (+) PI (+)

References

A Comparative Guide to Greener Drug Synthesis: Ibuprofen and Sitagliptin Case Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pharmaceutical industry is increasingly embracing the principles of green chemistry to reduce its environmental footprint. This guide provides an objective comparison of the environmental impact of traditional versus greener synthesis methods for two widely used drugs: the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the anti-diabetic drug sitagliptin. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

Key Principles of Green Chemistry

The development of more environmentally benign synthesis methods is guided by the twelve principles of green chemistry. These principles aim to minimize waste, reduce the use of hazardous substances, improve energy efficiency, and utilize renewable resources.

Green_Chemistry_Principles cluster_Prevention Waste Prevention cluster_Atom_Economy Atom Economy cluster_Hazardous_Substances Safer Chemicals cluster_Solvents Safer Solvents cluster_Energy Energy Efficiency cluster_Renewables Renewable Feedstocks cluster_Derivatives Reduce Derivatives cluster_Catalysis Catalysis cluster_Degradation Degradable Products cluster_Analysis Real-time Analysis cluster_Safety Accident Prevention Waste_Prevention Prevent waste Atom_Economy Maximize atom economy Hazardous_Substances Design less hazardous syntheses Safer_Chemicals Design safer chemicals Safer_Solvents Use safer solvents and auxiliaries Energy_Efficiency Design for energy efficiency Renewable_Feedstocks Use renewable feedstocks Reduce_Derivatives Reduce unnecessary derivatization Catalysis Use catalytic reagents Degradation Design for degradation Real_Time_Analysis Analyze in real-time to prevent pollution Accident_Prevention Minimize potential for accidents

Figure 1: The Twelve Principles of Green Chemistry.

Measuring Environmental Impact: Key Metrics

To objectively compare the "greenness" of different synthetic routes, a set of metrics has been developed. The most common of these are:

  • Atom Economy: A theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

  • E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, quantifies the amount of waste produced per unit of product. A lower E-factor indicates a greener process. It is calculated as: Total Mass of Waste (kg) / Mass of Product (kg)

  • Process Mass Intensity (PMI): PMI is a measure of the total mass of materials used to produce a given mass of product. This includes reactants, solvents, reagents, and process water. A lower PMI is desirable. It is calculated as: Total Mass of Inputs (kg) / Mass of Product (kg)

A more comprehensive approach to assessing environmental impact is Life Cycle Assessment (LCA) . LCA considers the entire life cycle of a product, from raw material extraction to disposal, and evaluates its potential environmental impacts, including global warming potential, ozone depletion, and ecotoxicity.

Case Study 1: Ibuprofen

Ibuprofen is a widely used NSAID, and its synthesis has undergone a significant green transformation.

Traditional "Brown" Synthesis (Boots Process)

The original industrial synthesis of ibuprofen, developed by the Boots Company, is a six-step process.[1]

Boots_Ibuprofen_Workflow Start Isobutylbenzene Step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Start->Step1 Intermediate1 4'-Isobutylacetophenone Step1->Intermediate1 Step2 Darzens Condensation (Ethyl chloroacetate, Sodium ethoxide) Intermediate1->Step2 Intermediate2 Epoxy ester Step2->Intermediate2 Step3 Hydrolysis and Decarboxylation Intermediate2->Step3 Intermediate3 Aldehyde Step3->Intermediate3 Step4 Reaction with Hydroxylamine Intermediate3->Step4 Intermediate4 Oxime Step4->Intermediate4 Step5 Dehydration Intermediate4->Step5 Intermediate5 Nitrile Step5->Intermediate5 Step6 Hydrolysis Intermediate5->Step6 End Ibuprofen Step6->End BHC_Ibuprofen_Workflow Start Isobutylbenzene Step1 Friedel-Crafts Acylation (Acetic Anhydride, HF catalyst) Start->Step1 Intermediate1 4'-Isobutylacetophenone Step1->Intermediate1 Step2 Catalytic Hydrogenation (Raney Nickel catalyst) Intermediate1->Step2 Intermediate2 Alcohol Intermediate Step2->Intermediate2 Step3 Carbonylation (CO, Palladium catalyst) Intermediate2->Step3 End Ibuprofen Step3->End First_Gen_Sitagliptin_Workflow Start Achiral β-keto ester Step1 Asymmetric Hydrogenation (Ruthenium catalyst) Start->Step1 Intermediate1 β-hydroxy acid Step1->Intermediate1 Step2 Multi-step transformation Intermediate1->Step2 Intermediate2 Protected amino acid Step2->Intermediate2 Step3 Coupling with triazolopiperazine Intermediate2->Step3 Intermediate3 Coupled product Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End Sitagliptin Step4->End Second_Gen_Sitagliptin_Workflow Start Trifluorophenyl acetic acid derivative Step1 One-pot, three-step synthesis Start->Step1 Intermediate1 Dehydrositagliptin Step1->Intermediate1 Step2 Asymmetric Hydrogenation (Rh(I)/tBu JOSIPHOS catalyst) Intermediate1->Step2 End Sitagliptin Step2->End

References

Assessing the Reproducibility of Synthesis Protocols for 3-(3,5-dichlorophenyl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 3-(3,5-dichlorophenyl)benzoic acid represents a key structural motif. The reproducibility of its synthesis is critical for consistent production and reliable downstream applications. This guide provides a comparative assessment of a plausible synthetic protocol for this compound via the Suzuki-Miyaura coupling reaction, a widely utilized and versatile method for carbon-carbon bond formation.[1][2] Due to the limited availability of specific published protocols for this exact molecule, this guide will present a detailed, robust, and reproducible experimental procedure based on established Suzuki-Miyaura coupling methodologies for similar biaryl carboxylic acids. We will also present a framework for comparing this protocol against a hypothetical alternative to illustrate the key parameters for assessing reproducibility.

Comparative Analysis of Synthetic Protocols

The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of biaryl compounds from an aryl halide and an arylboronic acid, catalyzed by a palladium complex.[1][2] A logical approach to the synthesis of this compound involves the coupling of 3-carboxyphenylboronic acid with a suitable 3,5-dichlorophenyl halide.

Table 1: Comparison of Key Reaction Parameters for a Proposed Suzuki-Miyaura Protocol

ParameterProposed Protocol 1Hypothetical Protocol 2
Palladium Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄
Base K₂CO₃Cs₂CO₃
Solvent System Toluene/Ethanol/WaterDioxane/Water
Reaction Temperature 90 °C100 °C
Reaction Time 12 hours18 hours
Reported Yield High (Hypothetical)Moderate (Hypothetical)
Purity >95% (Hypothetical)>90% (Hypothetical)

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of this compound based on established Suzuki-Miyaura coupling procedures.[3][4][5]

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 3-Carboxyphenylboronic acid

  • 1-Iodo-3,5-dichlorobenzene

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-carboxyphenylboronic acid (1.1 equivalents), 1-iodo-3,5-dichlorobenzene (1.0 equivalent), and potassium carbonate (2.5 equivalents).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 equivalents).

  • A solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is added to the flask.

  • The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • The mixture is then heated to 90 °C and stirred vigorously for 12 hours under an inert atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with water and acidified to a pH of approximately 2-3 using 1 M hydrochloric acid.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Logical Workflow for Protocol Reproducibility Assessment

The following diagram illustrates a logical workflow for assessing the reproducibility of a given synthesis protocol.

G Workflow for Assessing Synthesis Protocol Reproducibility A Select Published Protocol B Define Key Performance Indicators (KPIs) (Yield, Purity, Reaction Time) A->B C Perform Synthesis Experiment 1 B->C E Perform Synthesis Experiment 2 (Under Identical Conditions) B->E D Analyze Results of Experiment 1 (Spectroscopy, Chromatography) C->D G Compare Results of Experiments 1 & 2 D->G F Analyze Results of Experiment 2 E->F F->G H Assess Reproducibility (Statistical Analysis of KPIs) G->H I Identify Sources of Variation H->I If not reproducible K Publish Findings H->K If reproducible J Modify Protocol for Improved Reproducibility I->J J->C

Caption: Workflow for assessing the reproducibility of a chemical synthesis protocol.

References

Validation of In Vitro Assays Using 3,5-Dichlorobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vitro assays utilizing derivatives of 3,5-dichlorobenzoic acid, focusing on experimental data and detailed methodologies. The information presented is intended to assist researchers in evaluating the suitability of these compounds and associated assays for their specific research applications, particularly in the fields of neurodegenerative disease and toxicology.

Data Summary

The following tables summarize quantitative data from studies on 3,5-dichlorobenzoic acid derivatives in various in vitro assays. These tables facilitate a direct comparison of the performance of these compounds against established standards.

Table 1: Cholinesterase Inhibition Activity of 3,5-Dichlorobenzoic Acid Hybrids

CompoundLinker Length (Carbons)AChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (SI)
3a2> 100.539 ± 0.04-
3b30.272 ± 0.020.103 ± 0.010.38
3c40.247 ± 0.010.141 ± 0.010.57
3d50.184 ± 0.010.125 ± 0.010.68
3e 6 0.131 ± 0.01 0.116 ± 0.01 1.13
3f70.152 ± 0.010.133 ± 0.010.87
3g80.177 ± 0.010.149 ± 0.010.84
3h100.201 ± 0.020.168 ± 0.010.83
Tacrine (Standard)-0.137 ± 0.010.045 ± 0.0030.33
Donepezil (Standard)-0.022 ± 0.0010.987 ± 0.0544.86

Data extracted from a study on cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids.[1]

Table 2: Amyloid-β (Aβ) Aggregation Inhibition

CompoundConcentration (µM)Inhibition of Aβ(1-42) Aggregation (%)
3e 5 55.7

Data for the most potent cholinesterase inhibitor from the same series.[1]

Table 3: Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) in HepG2 Cells

Cell LineLC₅₀ (µM)
Wild Type HepG2233.0 ± 19.7
CYP3A4-transfected HepG2160.2 ± 5.9

DCPT is a compound containing the 3,5-dichlorophenyl moiety.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay is used to determine the ability of a compound to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Materials:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) enzymes

  • 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Acetylthiocholine iodide (ATCI) as substrate

  • Phosphate buffer (pH 8.0)

  • Test compounds (3,5-dichlorobenzoic acid derivatives)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare solutions of AChE and BuChE in phosphate buffer (pH 8.0).

  • In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.

  • Incubate the mixture at room temperature for 10 minutes for AChE or 8 minutes for BuChE.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

  • Measure the production of the yellow-colored product (5-thio-2-nitrobenzoate) at a wavelength of 412 nm using a microplate reader.[1][3]

  • Calculate the percentage of inhibition and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cholinesterase_Inhibition_Assay cluster_workflow Ellman's Method Workflow prep Prepare Reagents: - Enzyme (AChE/BuChE) - DTNB - Test Compound - Substrate (ATCI) mix Mix Enzyme, DTNB, and Test Compound in 96-well plate prep->mix 1 incubate Incubate at Room Temperature (8-10 min) mix->incubate 2 add_substrate Add Substrate (ATCI) to initiate reaction incubate->add_substrate 3 measure Measure Absorbance at 412 nm add_substrate->measure 4 calculate Calculate % Inhibition and IC50 Value measure->calculate 5

Workflow for the Cholinesterase Inhibition Assay.
Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T Fluorescence)

This assay measures the ability of a compound to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.

Materials:

  • Amyloid-β (1-42) peptide

  • Thioflavin T (ThT) dye

  • Phosphate buffered saline (PBS, pH 8.0)

  • Test compounds

  • 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of Aβ(1-42) peptide.

  • Incubate the Aβ peptide solution with the test compound at various concentrations.

  • After the incubation period, add Thioflavin T (ThT) dye to the samples.[1]

  • Incubate for an additional 5 minutes with the dye.

  • Measure the fluorescence intensity with excitation at 446 nm and emission at 490 nm.[1]

  • Compare the fluorescence intensities of samples with and without the test compound to calculate the percentage of inhibition.

Abeta_Aggregation_Assay cluster_workflow Aβ Aggregation Inhibition Workflow prep_abeta Prepare Aβ(1-42) Peptide and Test Compound Solutions incubate_abeta Incubate Aβ Peptide with Test Compound prep_abeta->incubate_abeta 1 add_tht Add Thioflavin T (ThT) Dye incubate_abeta->add_tht 2 incubate_tht Incubate with ThT (5 min) add_tht->incubate_tht 3 measure_fluorescence Measure Fluorescence (Ex: 446 nm, Em: 490 nm) incubate_tht->measure_fluorescence 4 calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition 5

Workflow for the Aβ Aggregation Inhibition Assay.
Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and to determine its cytotoxic potential. The neuroprotective properties of a compound against oxidative stress can also be evaluated using this method.[1]

Materials:

  • Human cell line (e.g., HepG2, SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • For neuroprotection assays, an oxidative stressor (e.g., H₂O₂) can be added to the cells following treatment with the test compound.[1]

  • After the treatment period, add MTT solution to each well and incubate for a few hours.

  • During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is proportional to the amount of formazan produced, which is reflected in the absorbance reading.

Cytotoxicity_Assay cluster_workflow MTT Cytotoxicity Assay Workflow seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound (and/or Oxidative Stressor) seed_cells->treat_cells 1 add_mtt Add MTT Solution treat_cells->add_mtt 2 incubate_mtt Incubate to allow Formazan Crystal Formation add_mtt->incubate_mtt 3 solubilize Add Solubilization Solution incubate_mtt->solubilize 4 measure_absorbance Measure Absorbance solubilize->measure_absorbance 5 determine_viability Determine Cell Viability measure_absorbance->determine_viability 6

Workflow for the MTT Cytotoxicity Assay.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the evaluated in vitro assays and their relevance to the study of Alzheimer's Disease.

AD_Assay_Relationship cluster_pathology Alzheimer's Disease Pathology cluster_assays In Vitro Assays Abeta Aβ Aggregation AbetaAssay Aβ Aggregation Inhibition Assay Abeta->AbetaAssay Models Tau Tau Hyperphosphorylation Cholinergic Cholinergic Dysfunction ChEAssay Cholinesterase Inhibition Assay Cholinergic->ChEAssay Models OxidativeStress Oxidative Stress NeuroprotectionAssay Neuroprotection Assay (MTT) OxidativeStress->NeuroprotectionAssay Models TherapeuticTarget Therapeutic Target AbetaAssay->TherapeuticTarget ChEAssay->TherapeuticTarget NeuroprotectionAssay->TherapeuticTarget CytotoxicityAssay Cytotoxicity Assay (MTT) Safety Compound Safety CytotoxicityAssay->Safety

Relationship between AD pathology and in vitro assays.

References

Safety Operating Guide

Safe Disposal of 3-(3,5-dichlorophenyl)benzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for 3-(3,5-dichlorophenyl)benzoic Acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on safety data sheets for structurally similar compounds and established best practices for chemical waste management.

Hazard Identification and Safety Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, data for closely related dichlorinated benzoic acid compounds indicate that it should be handled as a hazardous substance. Key hazards include irritation to the eyes, skin, and respiratory system.[1]

Hazard ClassificationDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed.[2]Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, lab coat.[1][3]
Skin Corrosion/Irritation Causes skin irritation.[2]Wear protective gloves.[3]
Eye Damage/Irritation Causes serious eye irritation.[2][3]Wear eye/face protection.[3]
Respiratory Irritation May cause respiratory irritation.Use only outdoors or in a well-ventilated area.[3] Avoid breathing dust.[1][3]

Step-by-Step Disposal Protocol

Proper disposal of this compound is crucial to prevent environmental contamination and ensure workplace safety. The following protocol outlines the necessary steps for its disposal as a hazardous chemical waste.

  • Waste Identification and Collection:

    • Treat all this compound waste, including contaminated materials, as hazardous waste.

    • Collect the solid waste in its original container or a clearly labeled, compatible container. Do not mix with other waste streams.

    • For spills, sweep up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1][3]

  • Container Labeling and Storage:

    • Label the waste container clearly with "Hazardous Waste" and the chemical name: "this compound".

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

    • Keep the container tightly closed and stored in a locked-up area.[3]

  • Arranging for Disposal:

    • Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[2][3]

    • Contact a licensed waste disposal company to arrange for pickup and proper disposal.[2] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[1]

  • Handling of Empty Containers:

    • Handle uncleaned, empty containers in the same manner as the product itself.

    • Remove all contents completely before disposing of the container.[2]

Disposal Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the safe disposal of this compound.

G start Waste Generation (this compound) classify Classify as Hazardous Waste start->classify spill Spill Occurs start->spill collect Collect in Labeled, Compatible Container classify->collect store Store in Cool, Dry, Well-Ventilated, Secure Area collect->store cleanup Sweep Up, Avoid Dust Place in Disposal Container spill->cleanup cleanup->collect contact Contact Licensed Waste Disposal Company store->contact dispose Dispose According to Regulations contact->dispose end Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(3,5-dichlorophenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the handling and disposal of 3-(3,5-dichlorophenyl)benzoic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is paramount to minimizing exposure and ensuring personal safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1-1989 or European Standard EN166.[1][2]
Face ShieldRequired when there is a risk of explosion, significant splash hazard, or a highly exothermic reaction.[1]
Hand Protection GlovesDisposable nitrile or neoprene gloves. Inspect prior to use and replace immediately upon contact with the chemical.[1]
Body Protection Laboratory CoatNomex® or similar flame-resistant lab coat, fully buttoned.[1]
ClothingLong pants and clothing made of cotton. Avoid polyester or acrylic fabrics.[1]
FootwearClosed-toe, closed-heel shoes that cover the entire foot.[1]
Respiratory RespiratorRequired if engineering controls do not maintain airborne concentrations below permissible exposure limits.[1]

Operational Plan: Handling Procedures

Safe handling of this compound requires adherence to a strict operational workflow to minimize the risk of exposure and accidents.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Prepare Work Area b->c d Weigh Solid c->d Begin Experiment e Dissolve/React d->e f Transfer Solution e->f g Decontaminate Glassware f->g Complete Experiment h Dispose of Waste g->h i Doff PPE h->i j Wash Hands i->j cluster_waste_generation Waste Generation cluster_waste_segregation Segregation & Collection cluster_disposal Final Disposal A Solid Waste (Unused chemical, contaminated consumables) C Collect in Labeled Hazardous Waste Container A->C B Liquid Waste (Reaction mixtures, solvent rinses) B->C D Store in Designated Waste Accumulation Area C->D E Arrange for Pickup by Licensed Waste Disposal Company D->E

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.